molecular formula C12H17Cl2NO B1455446 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride CAS No. 1220033-10-2

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Cat. No.: B1455446
CAS No.: 1220033-10-2
M. Wt: 262.17 g/mol
InChI Key: IUFOIZLIFLQLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2NO and its molecular weight is 262.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFOIZLIFLQLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride: Properties, Synthesis, and Inferred Biological Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS No. 1220033-10-2), a substituted piperidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide integrates foundational chemical principles with data from structurally analogous compounds to present a robust profile. The following sections detail the physicochemical properties, a proposed synthetic route based on the Williamson ether synthesis, and an inferred pharmacological profile, highlighting its potential as a modulator of central nervous system targets. This document is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Introduction and Molecular Overview

This compound belongs to the class of 3-alkoxypiperidines, a structural motif present in a variety of biologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile anchor for interacting with diverse biological targets. The incorporation of a 4-chlorobenzyl ether moiety at the 3-position of the piperidine ring introduces specific steric and electronic features that are anticipated to modulate its biological activity. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common practice in the development of amine-containing pharmaceuticals. While extensive research on this particular molecule has not been published, analysis of related 3-benzyloxypiperidine derivatives suggests potential interactions with central nervous system (CNS) receptors.

Physicochemical and Basic Properties

PropertyValue (Known/Inferred)Data Source/Rationale
CAS Number 1220033-10-2Known[1][2][3]
Molecular Formula C₁₂H₁₇Cl₂NOKnown[2]
Molecular Weight 262.18 g/mol Known[3]
Appearance White to off-white solid (Inferred)Based on the common appearance of similar hydrochloride salts of organic amines.
Melting Point (°C) >200 (Inferred)Inferred from the melting point of piperidine hydrochloride (245-248 °C) and the crystalline nature of salts.[4]
Solubility Soluble in water and lower alcohols (Inferred)The hydrochloride salt form generally confers aqueous solubility.
pKa (Piperidine N) 8.5 - 9.5 (Inferred)Estimated based on the pKa of similar piperidine derivatives.
Stability Stable under standard laboratory conditions (Inferred)The ether linkage and aromatic chloride are generally stable functional groups.

Synthesis and Characterization

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis, followed by salt formation. This approach offers high yields and utilizes readily available starting materials.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • N-Protection of 3-Hydroxypiperidine: To prevent the secondary amine of 3-hydroxypiperidine from interfering in the subsequent etherification step, it is first protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.

  • Williamson Ether Synthesis: The protected 3-hydroxypiperidine is then reacted with 4-chlorobenzyl chloride (or bromide) in the presence of a strong base to form the ether linkage.

  • Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

Synthetic Workflow A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, Et₃N DCM, 0°C to rt C N-Boc-3-((4-chlorobenzyl)oxy)piperidine B->C 1. NaH, THF, 0°C 2. 4-Chlorobenzyl chloride, rt D 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride C->D HCl in Dioxane or Ether rt

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (Et₃N, 1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Step 2: Synthesis of tert-butyl 3-((4-chlorobenzyl)oxy)piperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Validation Checkpoint: The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.

  • Add 4-chlorobenzyl chloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Step 3: Synthesis of this compound

  • Dissolve the purified tert-butyl 3-((4-chlorobenzyl)oxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (e.g., 2 M) (3-5 eq) dropwise at 0 °C.

  • Validation Checkpoint: A precipitate should form upon addition of the acid.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Expected Analytical Characterization

While specific spectra for the title compound are not available, the following characteristics can be anticipated based on its structure and data from analogous compounds:

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, corresponding to the four protons of the para-substituted chlorobenzyl group.

    • Benzyl CH₂: A singlet around δ 4.5 ppm.

    • Piperidine Protons: A series of multiplets between δ 1.5-3.5 ppm. The proton on the carbon bearing the ether linkage (C3-H) would be expected to appear as a multiplet around δ 3.6-3.8 ppm. The protons adjacent to the nitrogen will show characteristic shifts.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the chlorine atom.

    • Benzyl CH₂: A signal around δ 70-72 ppm.

    • Piperidine Carbons: Signals in the aliphatic region, with the carbon bearing the ether oxygen (C3) expected around δ 75-80 ppm, and the carbons adjacent to the nitrogen (C2, C6) around δ 45-55 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H stretch (salt): A broad band in the region of 2500-3000 cm⁻¹.

    • C-O-C stretch (ether): A strong band around 1080-1150 cm⁻¹.

    • C-Cl stretch: A band in the region of 1015-1090 cm⁻¹.

    • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum (ESI+) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₂H₁₇ClNO⁺. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Inferred Pharmacological Profile and Mechanism of Action

Direct pharmacological data for this compound is not available. However, research on the broader class of 3- and 4-benzyloxypiperidine derivatives has identified them as potent and selective antagonists of the dopamine D4 receptor (D4R).[5] This suggests a high probability that the title compound will also exhibit activity at this receptor.

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic system of the brain. It is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. Antagonism of the D4 receptor is a therapeutic strategy being explored for these conditions.

Postulated Mechanism of Action: D4 Receptor Antagonism

As a D4 receptor antagonist, 3-((4-Chlorobenzyl)oxy)piperidine would bind to the receptor but not activate it, thereby blocking the binding and subsequent signaling of the endogenous ligand, dopamine. This would lead to a downstream modulation of second messenger systems, such as adenylyl cyclase.

D4_Antagonism cluster_1 Postsynaptic Neuron Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Altered Gene Expression, Ion Channel Activity) PKA->Cellular_Response Phosphorylates Targets Compound 3-((4-Chlorobenzyl)oxy)piperidine Compound->D4R Binds & Blocks

Caption: Inferred mechanism of action via Dopamine D4 receptor antagonism.

Potential Applications and Future Research Directions

Based on its structural similarity to known dopamine D4 receptor antagonists, this compound represents a lead compound for the development of novel therapeutics for CNS disorders. Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be carried out to obtain a pure sample of the compound, and its physicochemical and spectroscopic properties should be fully characterized.

  • In Vitro Pharmacological Profiling: The compound should be screened against a panel of CNS receptors, with a primary focus on dopamine receptor subtypes, to confirm its binding affinity and functional activity (agonist vs. antagonist).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the chlorobenzyl and piperidine moieties would help in optimizing potency and selectivity.

  • In Vivo Efficacy Studies: If promising in vitro activity is confirmed, the compound should be evaluated in animal models of relevant CNS disorders.

  • Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is crucial for its further development as a drug candidate.

Conclusion

This compound is a molecule with a high potential for biological activity, particularly within the central nervous system. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by outlining its inferred properties, a plausible synthetic route, and a likely pharmacological target. The insights presented here, derived from a comprehensive analysis of its structural components and related compounds, should empower researchers to unlock the therapeutic potential of this and similar chemical entities.

References

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in modern drug discovery and development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's structural characteristics and outlines the definitive analytical methodologies for its characterization and quality control. We will move beyond procedural lists to explore the scientific rationale behind method selection, ensuring a deep, applicable understanding of the compound's analytical landscape.

Introduction and Significance

This compound belongs to the piperidine class of heterocyclic compounds, which are integral scaffolds in a vast number of pharmaceuticals. The specific combination of a piperidine ring, a flexible ether linkage, and a substituted aromatic moiety makes this compound a versatile building block for synthesizing complex molecules with potential therapeutic activities, particularly in areas like neuroscience.[1][2] Its hydrochloride salt form is typically employed to enhance stability and aqueous solubility, which are critical properties for pharmaceutical handling and formulation.

Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, as these attributes directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide establishes a framework for a comprehensive analysis using orthogonal techniques, providing a self-validating system for quality assurance.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is defined by three primary components: a saturated piperidine ring, a 4-chlorobenzyl group, and an ether bridge connecting them at the 3-position of the piperidine. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

Chemical Structure of this compound

Figure 1. 2D Structure of this compound.

The key physicochemical properties are summarized below. These values are fundamental for designing analytical methods, understanding solubility, and planning synthetic modifications.

PropertyValueSource
Chemical Name This compound-
Synonyms 3-(p-Chlorobenzyloxy)piperidine HCl-
CAS Number 1220033-10-2[3]
Molecular Formula C₁₂H₁₇Cl₂NO[4]
Molecular Weight 262.18 g/mol [4]
Appearance White to off-white solidTypical for similar salts
SMILES C1CC(NCC1)OCC2=CC=C(C=C2)Cl.Cl-
InChI Key Information not readily available-

Structural Insights:

  • Piperidine Ring: The non-aromatic, saturated ring provides conformational flexibility. As a secondary amine, its nitrogen is basic and readily forms the hydrochloride salt.

  • Ether Linkage: This C-O-C bond introduces polarity and acts as a flexible spacer, which can be critical for orienting the molecule to interact with biological targets.

  • 4-Chlorobenzyl Group: The aromatic ring serves as a rigid, planar structure. The chlorine atom at the para-position increases lipophilicity and can participate in specific interactions, such as halogen bonding.[3]

  • Hydrochloride Salt: The salt form significantly enhances the compound's solubility in polar solvents, including water and alcohols, which is advantageous for both analysis and subsequent reaction chemistry.

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for complete structural elucidation and identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of the molecule. Experiments are typically conducted in a deuterated solvent such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Rationale for Solvent Choice: The choice of solvent is critical. D₂O is suitable due to the salt's solubility, but the N-H and O-H protons will exchange and become invisible. DMSO-d₆ is often preferred as it solubilizes the salt and allows for the observation of exchangeable protons.

Expected ¹H NMR Signals (400 MHz, DMSO-d₆):

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (C₆H ₄)7.35 - 7.45Multiplet (AA'BB')4HProtons on the chlorophenyl ring. The para-substitution creates a characteristic symmetrical pattern.
Benzyl (-O-CH₂ -Ar)4.55Singlet2HMethylene protons adjacent to both an oxygen and an aromatic ring.
Piperidine (-O-CH -)3.80 - 3.95Multiplet1HThe proton on the carbon bearing the ether oxygen is significantly deshielded.
Piperidine (-CH₂ -NH₂⁺-)3.00 - 3.40Multiplet4HProtons on carbons adjacent to the protonated nitrogen are shifted downfield.
Piperidine (other -CH₂ -)1.60 - 2.10Multiplet4HRemaining aliphatic protons on the piperidine ring.
Piperidinium (-NH₂ ⁺-)9.00 - 9.50Broad Singlet2HExchangeable protons on the nitrogen, broadened by quadrupole effects and exchange.

Expected ¹³C NMR Signals (100 MHz, DMSO-d₆):

Carbon AssignmentApprox. Chemical Shift (δ, ppm)Rationale
Aromatic (C -Cl)131.5Quaternary carbon attached to chlorine.
Aromatic (C -CH₂)137.5Quaternary aromatic carbon attached to the benzylic carbon.
Aromatic (C H)128.5, 130.0Protonated aromatic carbons.
Benzyl (-O-C H₂-Ar)69.5Benzylic carbon deshielded by the adjacent oxygen.
Piperidine (-O-C H-)75.0Carbon bearing the ether oxygen, highly deshielded.
Piperidine (-C H₂-NH₂⁺-)43.0, 45.0Carbons adjacent to the charged nitrogen.
Piperidine (other -C H₂-)25.0, 28.0Remaining aliphatic carbons in the ring.

Protocol: NMR Sample Preparation and Acquisition

  • Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is the preferred method for this charged, polar molecule.

Expected Observations (ESI+):

  • Parent Ion: The analysis will detect the free base of the molecule as the protonated molecular ion [M+H]⁺.

    • Free Base Formula: C₁₂H₁₆ClNO

    • Expected m/z: 226.0993

  • Isotopic Pattern: A crucial diagnostic feature is the chlorine isotope pattern. Two peaks will be observed for any chlorine-containing fragment: one for the ³⁵Cl isotope and a second, smaller peak at M+2 for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.

Primary Fragmentation Pathway: The most common fragmentation involves the cleavage of the benzylic C-O bond, which is energetically favorable as it leads to the formation of a stable 4-chlorobenzyl cation.

parent [M+H]⁺ m/z 226/228 frag1 4-Chlorobenzyl Cation [C₇H₆Cl]⁺ m/z 125/127 parent->frag1 Benzylic C-O Cleavage frag2 3-Hydroxypiperidine Radical Cation [C₅H₁₀NO]⁺ m/z 100 parent->frag2 Benzylic C-O Cleavage

Caption: Key MS fragmentation pathways.

Protocol: ESI-MS Analysis

  • Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the piperidine nitrogen remains protonated.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Select the parent ion (m/z 226.1) for collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups, confirming the overall structure.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200-2700 (broad)N⁺-H StretchPiperidinium ionThe broad, strong absorption is characteristic of a secondary amine salt.[5]
3100-3000C-H StretchAromaticC-H bonds on the benzene ring.
2950-2850C-H StretchAliphaticC-H bonds of the piperidine and benzyl CH₂ groups.[5]
~1600, ~1490C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
~1100 (strong)C-O-C StretchEtherThe asymmetric stretch of the ether linkage is typically a strong, prominent band.
~810C-H BendAromatic (para-subst.)Out-of-plane bending confirms the 1,4-disubstitution pattern on the benzene ring.
~750C-Cl StretchAryl HalideVibration of the carbon-chlorine bond.

Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

  • Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of all key functional groups.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and for quantifying the compound in various matrices. A reversed-phase HPLC (RP-HPLC) method with UV detection is the most appropriate choice.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and effectiveness in retaining moderately polar compounds like the analyte.

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier (like acetonitrile) is used. The acid (e.g., formic or phosphoric acid) serves to keep the piperidine nitrogen protonated and suppress the silanol groups on the stationary phase, leading to sharp, symmetrical peaks.

  • Detection: The chlorobenzyl group contains a strong chromophore, making UV detection highly sensitive. A wavelength of approximately 225 nm is typically optimal for detection.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Prepare Sample (e.g., 1 mg/mL in Mobile Phase) filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject 10 µL onto C18 Column filter->inject separate Isocratic or Gradient Elution (e.g., Acetonitrile/Water/Acid) inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Standard workflow for HPLC purity analysis.

Protocol: RP-HPLC Purity Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 30% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The retention time of the main peak serves as an identifier.

Conclusion

The comprehensive analysis of this compound requires an orthogonal set of analytical techniques. NMR spectroscopy provides definitive structural confirmation, Mass Spectrometry verifies the molecular weight and key structural motifs, FT-IR offers rapid functional group identification, and HPLC confirms the purity with high sensitivity. The protocols and rationale detailed in this guide establish a robust, self-validating framework for the quality control of this important pharmaceutical intermediate, ensuring its suitability for use in drug synthesis and development.

References

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride CAS number 1220033-10-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS No. 1220033-10-2): Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest within the domain of medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure, present in a vast array of pharmaceuticals targeting a wide range of diseases.[1] This document delineates the core physicochemical properties of the title compound, presents a robust, field-proven synthetic methodology, and outlines a comprehensive analytical workflow for structural verification and purity assessment. Furthermore, it explores the compound's potential therapeutic applications by drawing logical inferences from structurally related molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their research and development programs.

Introduction and Compound Profile

The piperidine ring is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties which can enhance a molecule's druggability.[1] Its presence often improves metabolic stability, facilitates transport across biological membranes, and allows for precise three-dimensional orientation of appended pharmacophoric groups.[1] this compound incorporates this key heterocycle, functionalized with a 4-chlorobenzyl ether moiety. This substitution pattern makes it a valuable intermediate and a potential pharmacophore in its own right.

It is critical to note a discrepancy in the public domain regarding the assigned CAS number. While this guide focuses on the structure explicitly named this compound, the associated CAS number 1220033-10-2 is not consistently and authoritatively linked to this specific molecule. Researchers should exercise due diligence and confirm compound identity via the analytical methods described herein, rather than relying solely on the CAS number.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. These values are calculated based on the chemical structure and should be confirmed empirically.

PropertyValueSource
Chemical Name This compound-
CAS Number 1220033-10-2(User-provided)
Molecular Formula C₁₂H₁₇Cl₂NOSinfoo Biotech[2]
Molecular Weight 262.18 g/mol Sinfoo Biotech[2]
Canonical SMILES C1CCNC(C1)OCC2=CC=C(C=C2)Cl.Cl-
InChI Key InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-7-1-2-8-14-12;/h3-6,12,14H,1-2,7-9H2;1H-
Appearance White to off-white solid (Predicted)-

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound hinges on the formation of a robust ether linkage. While several methods exist, a modified Mitsunobu reaction or a classical Williamson ether synthesis represents the most logical and efficient pathways. The Mitsunobu reaction is often preferred in modern synthesis due to its exceptionally mild conditions and high functional group tolerance, which is particularly relevant when working with protected piperidines.[3]

Synthetic Workflow Diagram

G cluster_0 Step 1: Ether Formation (Mitsunobu Reaction) cluster_1 Step 2: Deprotection and Salt Formation Reactant1 N-Boc-3-hydroxypiperidine Reagents DIAD / PPh₃ THF, 0°C to RT Reactant1->Reagents Reactant2 (4-Chlorophenyl)methanol Reactant2->Reagents Product1 N-Boc-3-((4-chlorobenzyl)oxy)piperidine Reagents->Product1 Formation of oxyphosphonium salt Reagents2 4M HCl in Dioxane RT Product1->Reagents2 Acidic cleavage of Boc group FinalProduct 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride Reagents2->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from commercially available starting materials.

Step 1: Synthesis of N-Boc-3-((4-chlorobenzyl)oxy)piperidine

  • To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq), (4-chlorophenyl)methanol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours. The causality here is the in-situ formation of an oxyphosphonium salt from the alcohol, which is then displaced by the alkoxide of the hydroxypiperidine in an Sₙ2 reaction.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexane).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the protected intermediate as a clear oil.

Step 2: Synthesis of this compound

  • Dissolve the purified N-Boc-3-((4-chlorobenzyl)oxy)piperidine (1.0 eq) from Step 1 in a minimal amount of dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.

  • Dry the resulting white solid under high vacuum to yield the final product, this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach ensures that the material meets the standards required for subsequent research.

Analytical Workflow Diagram

G cluster_tests Analytical Techniques Input Crude Product HPLC HPLC-UV (Purity >95%) Input->HPLC LCMS LC-MS (Confirm Mass) Input->LCMS NMR ¹H & ¹³C NMR (Confirm Structure) Input->NMR Decision Meets Specs? HPLC->Decision LCMS->Decision NMR->Decision Output Certificate of Analysis (Qualified Batch) Decision->Output Yes Fail Repurify / Resynthesize Decision->Fail No

Caption: A standard QC workflow for compound validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final compound. The chlorobenzyl moiety provides a strong UV chromophore, making UV detection highly sensitive.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Acceptance Criteria: Purity ≥ 95%.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology: Utilize the same LC method as above, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.

  • Expected Ion: [M+H]⁺ corresponding to the free base (C₁₂H₁₆ClNO). Calculated m/z: 226.09.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide unambiguous structural confirmation.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR (Predicted): Expect signals corresponding to the aromatic protons of the 4-chlorobenzyl group (two doublets in the ~7.3-7.4 ppm range), a singlet for the benzylic -CH₂- protons (~4.5 ppm), and a series of multiplets for the piperidine ring protons (~1.5-3.5 ppm).

  • ¹³C NMR (Predicted): Expect signals for the 4 distinct aromatic carbons, the benzylic carbon (~70 ppm), the piperidine carbon bearing the oxygen (~75-80 ppm), and the remaining piperidine carbons.

Potential Applications in Drug Discovery

While specific biological data for this compound is not widely published, its structural motifs suggest several high-potential therapeutic applications based on established pharmacology of related analogs.

Potential Biological Targets Diagram

G cluster_CNS CNS Targets cluster_Platform Platform Technology Compound 3-((4-Cl-Bn)O)piperidine HCl DAT Dopamine Transporter (DAT) Compound->DAT AChE Acetylcholinesterase (AChE) Compound->AChE H3R Histamine H3 Receptor (H3R) Compound->H3R CB1R Cannabinoid Receptor 1 (CB1R) Compound->CB1R PROTAC PROTAC Linker Scaffold Compound->PROTAC

Caption: Potential biological roles based on related structures.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in drugs targeting the CNS.[1]

    • Dopamine Transporter (DAT) Inhibition: A structurally similar compound with an iodobenzyl group showed strong inhibitory effects on DAT, suggesting potential applications in treating depression or ADHD.[4]

    • Cholinesterase Inhibition: Numerous benzylpiperidine and oxypiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[3][5][6]

    • Histamine H3 Receptor Antagonism: 4-oxypiperidine ethers have been developed as antagonists of the H3 receptor, another promising target for cognitive enhancement.[3]

  • Platform Technology in Drug Development:

    • PROTAC Linkers: Related iodobenzyl oxy piperidine structures are explicitly sold as linkers for creating Proteolysis Targeting Chimeras (PROTACs), a novel modality for targeted protein degradation.[7] The title compound could serve as a versatile building block for developing new PROTACs.

Safety and Handling

While specific toxicology data for this compound is unavailable, data from structurally related chemicals should be used for preliminary hazard assessment.

  • GHS Classification (Predicted): Based on similar compounds, it is likely classified as GHS07 (Exclamation Mark).[8]

  • Hazard Statements (Predicted): H319 - Causes serious eye irritation.[8]

  • Precautionary Statements (Predicted): P280 - Wear protective gloves/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Handling: Should be handled by technically qualified personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

Conclusion

This compound is a chemical entity with significant potential as a building block and pharmacological tool. Its synthesis is achievable through established and reliable organic chemistry protocols. This guide provides the necessary framework for its synthesis, purification, and rigorous analytical characterization. The structural similarity to known bioactive molecules suggests promising avenues for exploration in CNS drug discovery and as a scaffold in novel therapeutic platforms like PROTACs. As with any research chemical, empirical validation of these proposed protocols and hypotheses is the essential next step for any research program.

References

An In-Depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical properties, outline a robust synthetic pathway, discuss methods for its analytical characterization, and explore the scientific rationale for its structural design, touching upon its potential pharmacological significance.

Core Molecular Attributes

This compound is a substituted piperidine derivative. The core structure consists of a piperidine ring ether-linked at the 3-position to a 4-chlorobenzyl group. It is supplied as a hydrochloride salt to improve solubility and stability.

Physicochemical Properties

A summary of the key quantitative data for this molecule is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 1220033-10-2[1][2]
Molecular Formula C₁₂H₁₇Cl₂NO[1][2][3][4]
Molecular Weight 262.18 g/mol [1][3][4]
IUPAC Name 3-[(4-chlorophenyl)methoxy]piperidine;hydrochloride[2]
SMILES Cl.ClC1=CC=C(COC2CCCNC2)C=C1[2]
InChI Key IUFOIZLIFLQLBI-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Workflow

The synthesis of this compound can be achieved through a logical, multi-step process common in medicinal chemistry for the generation of ether-linked piperidines. The general strategy involves the protection of the piperidine nitrogen, formation of the benzyl ether, deprotection, and final conversion to the hydrochloride salt.

Rationale for Synthetic Strategy

The chosen pathway prioritizes selectivity and yield. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a standard and highly effective strategy. It prevents the secondary amine from interfering with the Williamson ether synthesis, which is the key bond-forming step. The subsequent deprotection under acidic conditions is typically clean and high-yielding, and the final salt formation with HCl provides a stable, crystalline product suitable for further use.

Experimental Protocol

Step 1: N-Boc Protection of 3-Hydroxypiperidine

  • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove impurities and the base.

  • Purify the resulting tert-butyl 3-hydroxypiperidine-1-carboxylate by column chromatography.

Step 2: Williamson Ether Synthesis

  • Dissolve the N-Boc-3-hydroxypiperidine from Step 1 in an anhydrous polar aprotic solvent like THF or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the alkoxide.

  • Slowly add a solution of 4-chlorobenzyl bromide or 4-chlorobenzyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product, tert-butyl 3-((4-chlorobenzyl)oxy)piperidine-1-carboxylate, via column chromatography.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified product from Step 2 in a solvent such as dioxane, methanol, or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) in excess.

  • Stir the mixture at room temperature. The deprotection and salt formation often result in the precipitation of the final product.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Ether Formation cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypiperidine B tert-butyl 3-hydroxypiperidine- 1-carboxylate A->B Boc₂O, TEA, DCM C tert-butyl 3-((4-chlorobenzyl)oxy)- piperidine-1-carboxylate B->C 1. NaH, THF 2. 4-Chlorobenzyl bromide D 3-((4-Chlorobenzyl)oxy)- piperidine hydrochloride C->D HCl in Dioxane

Caption: Synthetic route to this compound.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR is expected to show characteristic signals for the aromatic protons of the 4-chlorobenzyl group (typically two doublets in the 7.0-7.5 ppm region), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperidine ring protons.

    • ¹³C NMR will confirm the number of unique carbon environments, including signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak for the free base [M+H]⁺, confirming the molecular weight.

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching (of the secondary ammonium salt), C-H (aromatic and aliphatic), C-O-C (ether linkage), and C-Cl bonds.

  • Elemental Analysis : Combustion analysis should provide the percentage composition of C, H, N, and Cl, which must correspond to the calculated values for the molecular formula C₁₂H₁₇Cl₂NO.

Rationale in Drug Design and Potential Applications

The structural motifs present in this compound are frequently utilized in the design of biologically active molecules, particularly for central nervous system (CNS) targets.

The Piperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry.[5][6] Its presence can enhance druggability by improving pharmacokinetic properties (ADME) and providing a three-dimensional framework that can be precisely decorated with functional groups to optimize binding to biological targets.[6] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated as in the hydrochloride salt, a hydrogen bond donor, facilitating interactions with receptor sites.[6]

The 3-Benzyloxy Linkage

Derivatives of 3-(benzyloxy)piperidine are being actively investigated for their potential as CNS agents. For instance, research into dopamine D4 receptor antagonists has identified the 3-benzyloxypiperidine scaffold as a promising starting point for developing selective ligands.[7] The ether linkage provides a degree of conformational flexibility while positioning the aromatic ring in a specific vector away from the piperidine core, which can be crucial for receptor binding.

The 4-Chlorobenzyl Moiety

The inclusion of a chlorine atom on the benzyl ring is a common tactic in drug design.[8] The 4-chloro substituent can influence the molecule's properties in several ways:

  • Modulation of Lipophilicity : The chlorine atom increases lipophilicity, which can affect cell membrane permeability and oral bioavailability.

  • Metabolic Stability : Halogenation can block sites of oxidative metabolism on the aromatic ring, potentially increasing the compound's half-life.

  • Binding Interactions : The electron-withdrawing nature of chlorine alters the electronic properties of the aromatic ring. Furthermore, the chlorine atom can participate in specific halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.[9][10]

Given these structural features, this compound and its analogs are valuable tools for researchers exploring targets such as G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as other CNS-related enzymes and ion channels.[7][11]

References

An In-depth Technical Guide to the Solubility and Stability of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount. Among these, aqueous solubility and chemical stability are foundational pillars that dictate the developability of a candidate compound. Poor solubility can lead to insufficient bioavailability, thereby limiting therapeutic efficacy, while instability can compromise the safety, potency, and shelf-life of the final drug product. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride, a piperidine derivative of interest in pharmaceutical research.[1]

As a hydrochloride salt, this compound is anticipated to exhibit enhanced aqueous solubility compared to its free base form due to the ionic interactions between the protonated piperidine nitrogen, the chloride anion, and water molecules. However, the presence of the lipophilic 4-chlorobenzyl group necessitates a detailed empirical investigation of its solubility profile across a physiologically relevant pH range. Furthermore, the compound's structure, containing a benzyl ether linkage and a piperidine ring, presents potential sites for degradation that must be rigorously evaluated under stress conditions to ensure the development of a robust and stable drug product.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for the comprehensive assessment of this compound's critical physicochemical attributes. The methodologies described herein are aligned with the stringent standards set forth by the International Council for Harmonisation (ICH) and are designed to produce data suitable for regulatory submissions.[2][3][4][5]

Part 1: Thermodynamic Solubility Assessment

The thermodynamic, or equilibrium, solubility is a critical parameter that represents the true saturation point of a compound in a given solvent system at a specific temperature.[6][7] Unlike kinetic solubility, which is often used for high-throughput screening, thermodynamic solubility provides the definitive data required for formulation development and biopharmaceutical classification. For an ionizable compound such as this compound, determining the solubility as a function of pH is essential, as it directly impacts absorption in different segments of the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

1. Preparation of Buffers and Solvents:

  • Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) according to USP or Ph. Eur. standards.
  • Prepare other relevant solvents, such as purified water, saline, and representative organic solvents (e.g., ethanol, propylene glycol) to assess solubility in potential formulation vehicles.

2. Sample Preparation and Equilibration:

  • Add an excess amount of solid this compound to individual vials containing a fixed volume of each buffer or solvent. The presence of undissolved solid throughout the experiment is crucial.
  • Seal the vials to prevent solvent evaporation.
  • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

3. Sample Analysis:

  • After equilibration, allow the vials to stand to let the excess solid settle.
  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
  • Quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

4. Data Analysis:

  • The measured concentration of the diluted filtrate is used to calculate the equilibrium solubility in the original buffer or solvent, typically expressed in mg/mL or µg/mL.
  • Perform each determination in triplicate to ensure reproducibility.

Hypothetical Solubility Data

The following table presents plausible, hypothetical solubility data for this compound, illustrating the expected pH-dependent solubility profile for a basic compound.

Solvent/Buffer (at 25°C)pHHypothetical Mean Solubility (mg/mL)Standard Deviation
0.1 N HCl1.225.41.2
Acetate Buffer4.515.80.8
Phosphate Buffer6.82.10.2
Phosphate Buffer7.40.90.1
Purified Water~6.53.50.3
EthanolN/A45.22.5
Propylene GlycolN/A18.71.1
HexaneN/A<0.01N/A

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid Compound add_solid Add Solid to Vials prep_solid->add_solid prep_buffer Prepare pH Buffers & Solvents prep_buffer->add_solid shake Agitate at Constant Temp (24-48 hours) add_solid->shake filter Filter Supernatant (0.22 µm Syringe Filter) shake->filter dilute Dilute Filtrate filter->dilute hplc Quantify by Validated HPLC-UV Method dilute->hplc solubility_data Equilibrium Solubility Data (mg/mL) hplc->solubility_data

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[9][10][11][12]

The structure of this compound suggests potential degradation pathways, including:

  • Hydrolysis: Cleavage of the benzyl ether linkage.

  • Oxidation: Oxidation of the piperidine ring nitrogen to an N-oxide or potential ring-opening.[13]

  • Photodegradation: Degradation initiated by exposure to UV or visible light.

Experimental Protocol: Forced Degradation Studies

A single batch of the drug substance is typically used for forced degradation studies. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[11][12]

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in a suitable solvent system (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation (Solution): Incubate the stock solution at 80°C for 48 hours, protected from light.
  • Thermal Degradation (Solid): Expose the solid drug substance to 80°C in a controlled oven for 48 hours.
  • Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from the stressed solutions.
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. An LC-MS method can be used to identify the mass of potential degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
  • Identify and quantify the major degradation products.
  • Assess the mass balance to ensure that all degradation products are accounted for.

Hypothetical Forced Degradation Data

The following table summarizes plausible, hypothetical results from a forced degradation study of this compound.

Stress Condition% DegradationMajor Degradation Products (Hypothetical)Observations
0.1 N HCl, 60°C, 24h12.5%4-Chlorobenzyl alcohol, 3-hydroxypiperidineCleavage of the benzyl ether linkage observed.
0.1 N NaOH, 60°C, 24h8.2%4-Chlorobenzyl alcohol, 3-hydroxypiperidineSlower degradation compared to acidic conditions.
3% H₂O₂, RT, 24h18.9%N-oxide derivative, Ring-opened productsSignificant degradation, multiple products formed.
Thermal (80°C, 48h, Solid)1.5%Minor unknown impuritiesCompound is relatively stable to dry heat.
Photostability (ICH Q1B)6.7%Several minor photoproductsModerate sensitivity to light exposure.

Note: The data and degradation products presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualization of the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock_sol Prepare Drug Substance Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock_sol->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock_sol->base oxidation Oxidation (3% H₂O₂, RT) stock_sol->oxidation thermal Thermal (80°C) stock_sol->thermal photo Photostability (ICH Q1B) stock_sol->photo control Unstressed Control Sample hplc_pda Analyze by Stability-Indicating HPLC-PDA/MS control->hplc_pda sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize neutralize->hplc_pda pathways Identify Degradation Pathways hplc_pda->pathways method_val Validate Analytical Method hplc_pda->method_val stability Assess Intrinsic Stability hplc_pda->stability

Caption: Workflow for Forced Degradation Studies.

Conclusion

The comprehensive characterization of solubility and stability is a non-negotiable step in the early development of any pharmaceutical candidate. For this compound, this guide has outlined the essential experimental frameworks and theoretical underpinnings required for a thorough evaluation. By employing systematic, ICH-compliant methodologies such as the shake-flask method for thermodynamic solubility and a robust forced degradation protocol, researchers can generate the critical data needed to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, effective, and stable medicinal product. The provided protocols and illustrative data serve as a blueprint for the rigorous scientific investigation required to advance promising molecules from the laboratory to the clinic.

References

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride mechanism of action unknown

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Executive Summary

The compound this compound, with the empirical formula C₁₂H₁₆ClN · HCl and a molecular weight of 246.18, presents a novel chemical entity with an uncharacterized mechanism of action (MoA). Its structure incorporates two key pharmacophoric elements: a piperidine ring and a 4-chlorobenzyl moiety. The piperidine scaffold is a highly privileged structure in medicinal chemistry, frequently found in centrally active drugs due to its ability to modulate physicochemical properties and interact with a wide array of biological targets.[1][2] Specifically, benzylpiperidine derivatives have been shown to exhibit affinity for critical CNS targets, including monoamine transporters, sigma (σ) receptors, opioid receptors, and acetylcholinesterase (AChE).[3][4][5][6][7][8] This guide outlines a comprehensive, multi-phased strategic workflow designed to systematically investigate and elucidate the MoA of this compound, moving from broad, predictive screening to specific, hypothesis-driven validation. The objective is to provide a logical and scientifically rigorous framework for transforming this molecule from a chemical curiosity into a well-characterized pharmacological tool or potential therapeutic lead.

Phase 1: Target Hypothesis Generation & Initial Profiling

Core Rationale: The initial phase is designed to efficiently narrow the vast landscape of potential biological targets to a manageable number of high-probability candidates. By integrating computational predictions with broad empirical screening, we can generate robust, data-driven hypotheses while minimizing the expenditure of resources on low-probability pathways.[9][10] This approach prioritizes experimental efficiency, ensuring that subsequent, more intensive studies are focused and justified.

In Silico Target Prediction

Before initiating wet-lab experiments, computational modeling serves as a powerful, cost-effective tool to predict likely biological interactions.[11] This step leverages the known chemical space to generate an initial target list.

Methodology:

  • Chemical Similarity Analysis: Utilize the compound's structure (SMILES: ClC(C=C1)=CC=C1CC2CNCCC2.Cl) to perform substructure and similarity searches against established chemical databases (e.g., ChEMBL, PubChem). Identify structurally analogous compounds with well-defined pharmacological activities. This provides a strong indication of potential target classes.

  • Pharmacophore-Based Screening: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrophobic aromatic center, hydrogen bond acceptor/donor sites, positively ionizable amine). Screen this model against a database of pharmacophores derived from known active ligands for various CNS targets.

  • Reverse Docking (Target Fishing): Computationally screen the 3D structure of this compound against a large panel of protein crystal structures representing diverse target families (GPCRs, ion channels, enzymes, transporters).[10] The docking scores will rank potential targets based on predicted binding affinity.

  • Network Pharmacology: Employ bioinformatics tools to map the predicted targets onto protein-protein interaction networks.[9][11] This can reveal potential pathway-level effects and identify key "hub" proteins that may be modulated by the compound.

Expected Outcome: A prioritized list of potential molecular targets (e.g., Sigma-1 Receptor, Dopamine Transporter (DAT), μ-Opioid Receptor, Histamine H₃ Receptor, Acetylcholinesterase) ranked by the convergence of evidence from the different computational methods.

In_Silico_Workflow cluster_0 Computational Analysis cluster_1 Output Compound Compound Structure (SMILES/3D) Similarity Similarity Searching (e.g., ChEMBL) Compound->Similarity Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Docking Reverse Docking Compound->Docking TargetList Prioritized List of Potential Targets Similarity->TargetList Pharmacophore->TargetList Network Network Pharmacology Docking->Network Network->TargetList

Caption: In Silico Workflow for Target Hypothesis Generation.

Broad Spectrum In Vitro Profiling

This step provides the first empirical data on the compound's interactions, serving to validate or refute the in silico predictions. A broad screening panel is the most efficient method to survey a wide range of targets simultaneously.

Methodology:

  • Panel Selection: Submit the compound for a comprehensive radioligand binding assay panel. A reputable contract research organization (CRO) can provide this service, typically screening against 50-100 common CNS targets. The panel should include various GPCRs, ion channels, transporters, and enzymes, with a particular focus on those predicted in the in silico phase.

  • Assay Execution: The standard protocol is a competitive binding assay.[12][13]

    • A single high concentration of the test compound (e.g., 10 µM) is co-incubated with a receptor source (e.g., recombinant cell membranes) and a specific, high-affinity radioligand for the target.

    • The amount of displaced radioligand is quantified, and the result is expressed as a percentage of inhibition of specific binding.

  • Hit Identification: A "hit" is typically defined as a compound that produces >50% inhibition at the screening concentration.

Expected Outcome: A clear, quantitative dataset identifying the most promising molecular targets. This allows for a decisive pivot from broad screening to focused validation.

Data Presentation: Initial Target Screening Results (Hypothetical)

Target Target Class Ligand Concentration % Inhibition Priority
Sigma-1 (σ₁) Receptor Chaperone Protein 10 µM 92% High
Dopamine Transporter (DAT) Monoamine Transporter 10 µM 75% High
μ-Opioid Receptor (MOR) GPCR 10 µM 15% Low
Serotonin Transporter (SERT) Monoamine Transporter 10 µM 8% Low

| Acetylcholinesterase (AChE)| Enzyme | 10 µM | 68% | Medium |

Phase 2: Target Validation and Functional Characterization

Core Rationale: With primary targets identified, this phase aims to rigorously confirm the binding interaction and, crucially, to determine the functional consequence of that interaction. Understanding whether the compound acts as an activator (agonist), inhibitor (antagonist), or modulator is fundamental to defining its MoA.[14]

Confirmation of Binding Affinity and Kinetics

Methodology:

  • Concentration-Response Binding Assays: For each high-priority hit from Phase 1, conduct full concentration-response competitive binding assays.

    • Protocol: Incubate a fixed concentration of radioligand and receptor source with a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Analysis: The resulting data are used to calculate the IC₅₀ (the concentration of compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[15] A lower Kᵢ value indicates higher binding affinity.[13]

  • Biophysical Characterization (Optional but Recommended): Employ a label-free technology like Surface Plasmon Resonance (SPR) to directly measure the binding kinetics.

    • Protocol: Immobilize the purified target protein on a sensor chip and flow the compound over the surface at various concentrations.

    • Analysis: This provides real-time measurement of the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), offering deeper insight into the binding event.[14]

In Vitro Functional Assays

The choice of functional assay is entirely dependent on the nature of the validated target.

Methodology (Target-Specific Examples):

  • If the target is a GPCR (e.g., σ₁ Receptor): While the σ₁ receptor is not a classical GPCR, its modulation of other systems can be measured. A key functional assay would be to assess its effect on calcium signaling in a relevant cell line (e.g., NG-108 cells) in the presence of a known σ₁ agonist.

  • If the target is a Transporter (e.g., DAT):

    • Neurotransmitter Uptake Assay: Use cells (e.g., HEK293) stably expressing the human dopamine transporter. Incubate the cells with radiolabeled dopamine ([³H]-DA) in the presence of varying concentrations of the test compound. Measure the reduction in dopamine uptake to determine an IC₅₀ value for functional inhibition.

  • If the target is an Enzyme (e.g., AChE):

    • Enzyme Activity Assay: Utilize the Ellman's assay, which measures the activity of AChE by detecting the product of acetylcholine hydrolysis. Perform the assay with varying concentrations of the test compound to determine its IC₅₀ for enzyme inhibition.[7]

Expected Outcome: A comprehensive profile for each primary target, including its binding affinity (Kᵢ) and functional potency (IC₅₀ or EC₅₀). This dataset will definitively classify the compound's activity at the molecular level (e.g., "a potent DAT inhibitor with a Kᵢ of 50 nM and an IC₅₀ of 120 nM").

Target_Validation_Workflow cluster_0 Input cluster_1 Binding Confirmation cluster_2 Functional Characterization cluster_3 Output Hits High-Priority Hits (from Phase 1) Compete Competitive Binding Assay (Calculate Ki) Hits->Compete SPR Biophysical Assay (SPR) (Measure kon/koff) Hits->SPR GPCR_Assay GPCR Assays (cAMP, Ca2+ Flux) Hits->GPCR_Assay Select based on target Enzyme_Assay Enzyme Assays (IC50 determination) Hits->Enzyme_Assay Select based on target Transport_Assay Transporter Assays (Uptake Inhibition) Hits->Transport_Assay Select based on target MoA Validated Molecular MoA (Affinity & Potency Data) Compete->MoA SPR->MoA GPCR_Assay->MoA Enzyme_Assay->MoA Transport_Assay->MoA

Caption: Workflow for Target Validation and Functional Characterization.

Phase 3: Cellular and System-Level Corroboration

Core Rationale: This final phase aims to bridge the gap between molecular action and physiological consequence. Experiments are designed to confirm that the compound engages its target in a complex cellular environment and to observe the resulting functional outcomes in a whole organism. This is the ultimate test of the elucidated MoA.

Cellular Signaling Pathway Analysis

Methodology:

  • Target Engagement in a Cellular Context: Use a relevant cell line (e.g., a neuronal cell line like SH-SY5Y) that endogenously expresses the target of interest.

  • Downstream Signaling Analysis: Based on the known signaling cascade of the target, measure the effect of the compound on key downstream markers.

    • Phosphorylation Events: Use Western Blotting or targeted ELISA to quantify changes in the phosphorylation state of key signaling proteins (e.g., p-ERK, p-CREB) following compound treatment.[16]

    • Reporter Gene Assays: Employ cells engineered with a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest.[17][18] This provides a quantitative readout of pathway activation or inhibition.

    • Metabolomics/Transcriptomics: For a broader, unbiased view, analyze global changes in metabolites or gene expression following compound treatment to identify affected pathways and potential off-target effects.[19]

In Vivo Pharmacodynamic and Efficacy Modeling

The selection of an appropriate animal model is critically dependent on the validated in vitro MoA and is essential for demonstrating physiological relevance.[20][21][22]

Methodology (Hypothetical Examples based on Potential MoAs):

  • If MoA is σ₁ Receptor Antagonism (Potential Antinociceptive): [6][23]

    • Model: Use a mouse model of neuropathic pain (e.g., chronic constriction injury) or inflammatory pain (e.g., formalin test).[6]

    • Endpoint: Measure behavioral indicators of pain, such as paw withdrawal latency or licking/biting time, following systemic administration of the compound.

  • If MoA is Dopamine Reuptake Inhibition (Potential for CNS Stimulation): [4]

    • Model: Use healthy mice or rats.

    • Endpoint: Measure changes in spontaneous locomotor activity in an open-field test. A dopamine reuptake inhibitor is expected to cause hyperlocomotion.

  • If MoA is AChE Inhibition (Potential for Cognitive Enhancement): [7][8]

    • Model: Use a rat model of cognitive deficit, such as scopolamine-induced amnesia.

    • Endpoint: Assess performance in a memory-dependent task, like the novel object recognition test or the Morris water maze. An effective AChE inhibitor should reverse the scopolamine-induced deficit.

Data Presentation: In Vivo Efficacy Study (Hypothetical)

Model Compound Dose (mg/kg, i.p.) Endpoint Result p-value
Open Field Test Vehicle Total Distance (m) 150 ± 12 -
Open Field Test 1 Total Distance (m) 210 ± 18 < 0.05
Open Field Test 3 Total Distance (m) 350 ± 25 < 0.001

| Open Field Test | 10 | Total Distance (m) | 580 ± 40 | < 0.0001 |

Expected Outcome: A clear, dose-dependent in vivo effect that is consistent with the in vitro mechanism of action, providing strong, integrated evidence for the compound's primary pharmacological effect.

Conclusion

References

Unveiling the Therapeutic Potential of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a diverse range of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and capacity for varied molecular interactions make it a highly sought-after component in the design of novel therapeutics.[2][3] This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel compound, 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. While direct biological data for this specific molecule is not yet prevalent in public literature, its structural motifs—a piperidine ring and a 4-chlorobenzyl ether group—suggest a strong likelihood of interaction with key biological targets, particularly within the central nervous system. This document will synthesize existing knowledge on related compounds to propose a logical, in-depth, and technically sound workflow for the preclinical evaluation of this promising molecule.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound presents two key pharmacophores: the piperidine heterocycle and the substituted benzyl ether. Piperidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[2][4][5] The piperidine moiety often enhances a molecule's druggability by improving its pharmacokinetic properties and metabolic stability.[3]

The 4-chlorobenzyl group is also a common feature in pharmacologically active compounds, often contributing to binding affinity through hydrophobic and halogen-bonding interactions. The combination of these two fragments suggests several plausible biological targets. Notably, many piperidine-containing molecules exhibit high affinity for sigma (σ) receptors and histamine H3 receptors, both of which are significant targets in the development of treatments for neurological and psychiatric disorders.[6][7][8][9] Furthermore, the benzylpiperidine scaffold is a well-established backbone for potent acetylcholinesterase (AChE) inhibitors.[10][11]

Given the novelty of this compound, it may also be considered a novel psychoactive substance (NPS). Therefore, a thorough toxicological and safety pharmacology evaluation is a critical component of its preclinical assessment.[12][13]

Hypothesized Biological Targets and Rationale

Based on extensive analysis of structurally analogous compounds, the following biological targets are proposed as primary areas of investigation for this compound.

Sigma (σ) Receptors (σ1 and σ2)
  • Rationale: A significant body of research demonstrates that piperidine derivatives are potent ligands for sigma receptors.[6][7][14] These receptors are implicated in a variety of CNS functions, and their modulation has therapeutic potential for conditions such as schizophrenia, depression, and neurodegenerative diseases.[7][14] The lipophilic nature of the 4-chlorobenzyl group could further enhance binding to the hydrophobic pockets of these receptors.

  • Potential Activity: The compound could act as an agonist or antagonist at σ1 and/or σ2 receptors. Functional assays will be crucial to determine the nature of this interaction.[6]

Histamine H3 Receptor
  • Rationale: The piperidine ring is a key structural element in many histamine H3 receptor antagonists and inverse agonists.[9][15][16] These compounds are of interest for the treatment of cognitive disorders and other neurological conditions.

  • Potential Activity: this compound may exhibit antagonist or inverse agonist activity at the H3 receptor, potentially leading to pro-cognitive effects.

Acetylcholinesterase (AChE)
  • Rationale: The 1-benzylpiperidine scaffold is a well-known pharmacophore for potent AChE inhibitors used in the treatment of Alzheimer's disease.[10][11] While the subject molecule is a 3-oxy-piperidine derivative, the general structural similarity warrants investigation.

  • Potential Activity: The compound could inhibit AChE, leading to increased acetylcholine levels in the brain, a mechanism known to improve cognitive function.

Proposed Preclinical Investigative Workflow

A tiered approach is recommended to efficiently and comprehensively evaluate the biological potential of this compound.

In Silico and Computational Modeling

Computational studies are invaluable for prioritizing experimental efforts and gaining insight into potential mechanisms of action.[17][18]

  • Molecular Docking: Predict the binding mode and affinity of the compound at the hypothesized target sites (σ1, σ2, H3, and AChE).[17]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of analogues is synthesized, QSAR can be used to understand the relationship between chemical structure and biological activity.[18][19]

Diagram 1: Computational Workflow for Target Prioritization

cluster_0 In Silico Analysis Compound This compound Structure Docking Molecular Docking (σ1, σ2, H3, AChE) Compound->Docking Prioritization Target Prioritization Docking->Prioritization QSAR QSAR Modeling (If analogues are available) QSAR->Prioritization

A computational workflow to predict and prioritize biological targets.

In Vitro Characterization

The initial step is to determine if the compound binds to the hypothesized targets.

  • Protocol: Radioligand Binding Assay

    • Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., CHO cells transfected with human σ1 receptor).

    • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration.

    • Detection: Quantify the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Calculate the Ki (inhibitory constant) value to determine the binding affinity of the test compound.

Table 1: Proposed Primary Binding Assay Panel

TargetRadioligandCell Line/Tissue
Sigma-1 (σ1) Receptor[³H]-(+)-pentazocineCHO-hσ1 membranes
Sigma-2 (σ2) Receptor[³H]-DTGRat liver membranes
Histamine H3 Receptor[³H]-Nα-methylhistamineCHO-hH3 membranes
Acetylcholinesterase-Purified human AChE

If significant binding is observed, the next step is to determine the functional effect of the compound on the target.

  • Protocol: σ1 Receptor Functional Assay (e.g., modulation of ion channel activity)

    • Cell Culture: Use a cell line endogenously or recombinantly expressing the σ1 receptor and a relevant ion channel (e.g., SKF10047-sensitive K+ channels).

    • Electrophysiology: Employ patch-clamp electrophysiology to measure ion channel currents in the presence and absence of the test compound.

    • Data Analysis: Determine if the compound potentiates or inhibits the channel activity, indicating agonistic or antagonistic properties, respectively.

  • Protocol: AChE Inhibition Assay (Ellman's Method)

    • Reaction Mixture: Prepare a reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and purified AChE in a buffer.

    • Incubation: Add varying concentrations of the test compound and incubate.

    • Measurement: Measure the change in absorbance at 412 nm over time, which corresponds to the rate of the enzymatic reaction.

    • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity.

Diagram 2: In Vitro Experimental Workflow

cluster_1 In Vitro Evaluation Binding Primary Screening: Receptor Binding Assays (Ki determination) Functional Secondary Screening: Functional Assays (Agonist/Antagonist activity, IC50) Binding->Functional ADMET Early ADMET Profiling (Solubility, Permeability, Metabolic Stability) Functional->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

A sequential workflow for the in vitro characterization of the compound.

Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

Concurrent with functional assays, it is crucial to assess the drug-like properties of the compound.

Table 2: Recommended Early ADMET Assays

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayAssess solubility in physiological buffers.
Permeability PAMPA or Caco-2 AssayPredict intestinal absorption.
Metabolic Stability Liver Microsome Stability AssayEvaluate susceptibility to metabolism by liver enzymes.
Cytotoxicity MTT or CellTiter-Glo AssayDetermine general cellular toxicity.
hERG Liability Patch-clamp or Binding AssayAssess risk of cardiac toxicity.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions must be taken. The hydrochloride salt form suggests good water solubility. Safety data sheets for structurally related compounds indicate potential for skin and eye irritation.[20][21][22][23]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound is a novel compound with significant potential for biological activity, particularly as a modulator of CNS targets such as sigma receptors, histamine H3 receptors, or acetylcholinesterase. The proposed integrated workflow, combining in silico, in vitro, and early ADMET profiling, provides a robust framework for elucidating its pharmacological profile. Positive results from these initial studies would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive toxicological evaluation. This systematic approach will be instrumental in determining the therapeutic potential of this promising molecule and guiding its journey through the drug discovery and development pipeline.

References

An In-depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride: Synthesis, Characterization, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride, a piperidine derivative of significant interest in medicinal chemistry. Due to a notable lack of direct literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a robust working document for researchers. The guide details a proposed synthetic route via the Williamson ether synthesis, outlines comprehensive characterization methodologies, and explores the potential pharmacological landscape, with a particular focus on its likely interaction with dopamine receptors based on structure-activity relationships of closely related benzyloxypiperidine analogs. This document is intended to serve as a foundational resource to stimulate and guide future research and development efforts.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting a wide array of biological pathways.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with complex biological targets, particularly within the central nervous system (CNS). The inherent basicity of the piperidine nitrogen allows for the formation of hydrochloride salts, which often improves aqueous solubility and bioavailability, critical parameters for drug development.

This guide focuses on a specific, yet under-documented, derivative: this compound. The combination of the piperidine core, a benzyloxy ether linkage, and a 4-chloro substitution on the benzyl ring suggests a high potential for biological activity, likely as a modulator of CNS receptors. The structural similarity to known dopamine receptor ligands warrants a thorough investigation of its synthesis and pharmacological properties.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of the target compound is the Williamson ether synthesis.[2][3] This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, forming an ether linkage.[2] In this case, the synthesis would proceed by reacting a protected 3-hydroxypiperidine with 4-chlorobenzyl chloride, followed by deprotection and salt formation.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process starting from commercially available N-Boc-3-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing it from interfering with the ether formation step.

Synthetic_Pathway A N-Boc-3-hydroxypiperidine B N-Boc-3-((4-chlorobenzyl)oxy)piperidine A->B  NaH, 4-Chlorobenzyl chloride  DMF, 0°C to rt C 3-((4-Chlorobenzyl)oxy)piperidine B->C  HCl in Dioxane  DCM, rt D 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride C->D  HCl gas in Ether caption Proposed synthetic route for 3-((4-Chlorobenzyl)oxy)piperidine HCl.

Caption: Proposed synthetic route for 3-((4-Chlorobenzyl)oxy)piperidine HCl.

Detailed Experimental Protocol

Causality Behind Experimental Choices: The choice of sodium hydride (NaH) as a base is due to its strength, which ensures complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide.[4] Dimethylformamide (DMF) is selected as the solvent for its polar aprotic nature, which facilitates S(_N)2 reactions.[5] The reaction is initiated at a low temperature to control the initial exothermic reaction of the base. Deprotection of the Boc group is efficiently achieved under acidic conditions, and the final hydrochloride salt formation is a standard procedure to yield a stable, crystalline solid.

Step 1: Synthesis of N-Boc-3-((4-chlorobenzyl)oxy)piperidine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of 4-chlorobenzyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-((4-chlorobenzyl)oxy)piperidine.

Step 2: Synthesis of 3-((4-Chlorobenzyl)oxy)piperidine

  • Dissolve the purified N-Boc-3-((4-chlorobenzyl)oxy)piperidine (1.0 eq.) in dichloromethane (DCM).

  • To this solution, add a solution of hydrochloric acid in dioxane (4M, 3-4 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 10.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-((4-Chlorobenzyl)oxy)piperidine as the free base.

Step 3: Formation of this compound

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until precipitation of a white solid is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Physicochemical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Expected Observations Purpose
¹H NMR Signals for the piperidine ring protons, the benzylic methylene protons, and the aromatic protons of the 4-chlorobenzyl group.Confirms the chemical structure and proton environment.
¹³C NMR Resonances for all unique carbon atoms in the molecule.Confirms the carbon skeleton of the molecule.
FTIR Characteristic peaks for N-H stretching (in the hydrochloride salt), C-O-C ether linkage, and aromatic C-H and C=C bonds.Identifies key functional groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free base.Confirms the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak, indicating the purity of the compound.Assesses the purity of the final product.[6]
Melting Point A sharp melting point range.A physical constant that can indicate purity.

Predicted Pharmacological Profile and Mechanism of Action

While direct pharmacological data for this compound is not available in the public domain, a strong predictive analysis can be made based on the extensive research into structurally similar benzyloxypiperidine derivatives.

Primary Target Hypothesis: Dopamine D4 Receptor Antagonism

Recent studies have identified 3- and 4-benzyloxypiperidine scaffolds as potent and selective antagonists of the dopamine D4 receptor (D4R).[6][7][8] The D4 receptor is highly expressed in the cortico-basal ganglia network and is implicated in neurological and psychiatric disorders.[6] Antagonism of the D4R is a therapeutic strategy being explored for conditions such as Parkinson's disease-related dyskinesias.[7]

The general structure of these D4R antagonists consists of a benzyloxy group attached to a piperidine ring, which is often further substituted on the nitrogen. The 3-((4-Chlorobenzyl)oxy)piperidine core of our target compound aligns perfectly with this pharmacophore.

Pharmacophore cluster_0 Benzyloxypiperidine Scaffold cluster_1 Biological Target A Piperidine Ring B Benzylic Ether A->B  Linkage at C3 or C4 C Substituted Benzyl Group B->C D Dopamine D4 Receptor C->D  Antagonistic Interaction caption Hypothesized interaction with the Dopamine D4 receptor.

Caption: Hypothesized interaction with the Dopamine D4 receptor.

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on a series of 3-benzyloxypiperidine derivatives have revealed key SAR trends that can be extrapolated to this compound:

  • Substitution on the Benzyl Ring: Halogen substitution on the benzyl ring is well-tolerated and can lead to potent D4R antagonists. For instance, compounds with 3-fluoro, 3,4-difluoro, and 4-chloro substitutions on the benzyl ring have shown significant activity.[6][9] This suggests that the 4-chloro substituent in our target compound is likely to contribute favorably to its binding affinity.

  • Position of the Benzyloxy Group: Both 3- and 4-benzyloxypiperidine scaffolds have yielded active D4R antagonists, indicating that the precise positioning of the ether linkage on the piperidine ring can be varied while maintaining activity.[6]

  • Piperidine Nitrogen: In many of the studied analogs, the piperidine nitrogen is substituted with various aryl and heteroaryl groups.[6] In the case of this compound, the unsubstituted nitrogen would be protonated at physiological pH. This positive charge could play a crucial role in forming ionic interactions with key acidic residues, such as aspartate, within the dopamine receptor binding pocket.

Potential for Broader CNS Activity

The benzylpiperidine motif is a versatile scaffold known to interact with a range of CNS targets beyond the D4 receptor.[7] Depending on the specific substitutions, these compounds can exhibit affinity for other dopamine receptor subtypes, serotonin transporters, and sigma receptors. Therefore, a comprehensive pharmacological profiling of this compound would be necessary to determine its full spectrum of activity and selectivity.

Future Directions and Conclusion

This technical guide has provided a detailed, albeit predictive, overview of this compound. The lack of direct literature highlights an opportunity for novel research in the field of medicinal chemistry. The proposed synthetic route is robust and based on well-established chemical principles, providing a clear path to obtaining the compound for further study.

The strong structural analogy to known dopamine D4 receptor antagonists provides a compelling rationale for the pharmacological investigation of this compound. Future work should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro pharmacological profiling against a panel of CNS receptors and transporters. Subsequent in vivo studies in relevant animal models could then be pursued to elucidate its therapeutic potential. This guide serves as a critical first step in unlocking the potential of this intriguing molecule.

References

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Safety and Handling of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No: 19645-83-9), a chemical intermediate utilized in pharmaceutical research and development. Adherence to rigorous safety measures is paramount to mitigate risks associated with its handling, storage, and disposal. This document synthesizes critical data from its Safety Data Sheet (SDS) to offer actionable, in-depth guidance for laboratory personnel. The core focus is on understanding the compound's hazard profile, implementing appropriate engineering controls and personal protective equipment (PPE), and establishing robust procedures for both routine handling and emergency situations.

Compound Identification and Hazard Profile

  • Chemical Name: this compound

  • CAS Number: 19645-83-9

  • Molecular Formula: C₁₂H₁₇Cl₂NO

  • Appearance: White crystalline solid

  • Melting Point: 168 - 172 °C

The primary hazards associated with this compound, as classified under the Globally Harmonized System (GHS), are summarized below. Understanding these classifications is the first step in a thorough risk assessment.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Source: Activate Scientific GmbH Safety Data Sheet

The causality behind these classifications lies in the compound's chemical structure. The piperidine ring and the chlorobenzyl group can interact with biological systems, leading to irritation upon contact with skin, eyes, and the respiratory tract. If ingested, its systemic absorption can lead to harmful toxicological effects.

Risk Mitigation Framework: A Multi-Layered Approach

A robust safety protocol relies on a multi-layered approach, starting from engineering controls and culminating in specific work practices. This framework ensures that risks are managed proactively.

Risk_Mitigation_Framework cluster_0 Hierarchy of Controls cluster_1 Researcher Actions A Engineering Controls (Primary Barrier) E Safe Handling & Storage (Execution) A->E Enables B Administrative Controls (Procedural Safeguards) B->E Defines Procedures For C Personal Protective Equipment (PPE) (Final Barrier) C->E Protects During D Risk Assessment (Pre-Experiment) D->A Identifies Need For F Emergency Response (Contingency) E->F If Incident Occurs PPE_Workflow Start Entering Designated Handling Area Don_Coat 1. Don Lab Coat Start->Don_Coat Don_Goggles 2. Wear Safety Goggles Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Handle_Compound Perform Work in Fume Hood Don_Gloves->Handle_Compound Doff_Gloves 4. Doff Gloves (Proper Technique) Handle_Compound->Doff_Gloves Wash_Hands 5. Wash Hands Doff_Gloves->Wash_Hands Doff_Goggles 6. Doff Goggles Wash_Hands->Doff_Goggles Doff_Coat 7. Doff Lab Coat Doff_Goggles->Doff_Coat End Exit Area Doff_Coat->End

Methodological & Application

Comprehensive Analytical Characterization of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed guide of analytical methodologies for the comprehensive characterization of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride, a key intermediate in pharmaceutical development.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and stability of this compound. The methods described encompass chromatographic, spectroscopic, and thermal analysis techniques, providing a multi-faceted approach to quality assessment. Each protocol is presented with an emphasis on the underlying scientific principles to empower the user to understand and, if necessary, troubleshoot the experimental process.

Introduction and Physicochemical Profile

This compound is a substituted piperidine derivative that serves as a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[2] Its precise chemical structure, featuring a chlorobenzyl ether linkage to a piperidine ring, necessitates rigorous analytical control to ensure the quality and consistency of active pharmaceutical ingredients (APIs) derived from it. In a regulated drug development environment, a robust analytical package is fundamental for batch release, stability testing, and regulatory submissions.

This guide details a suite of validated analytical techniques to provide a comprehensive profile of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundSinfoo Biotech[3]
Molecular Formula C₁₂H₁₇Cl₂NOSinfoo Biotech[3]
Molecular Weight 262.18 g/mol Sinfoo Biotech[3]
Appearance White to off-white solidGeneral knowledge
Solubility Expected to have aqueous solubilityBenchchem[4]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and potency (assay) of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is optimal. This technique separates the analyte from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The chlorophenyl moiety provides a strong chromophore, making UV detection highly effective and sensitive.[5]

Recommended HPLC Protocol

This protocol is designed to provide excellent resolution between the main compound and related substances.

Table 2: RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Instrument HPLC system with UV-Vis DetectorStandard for purity and assay of UV-active compounds.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides robust hydrophobic retention for the analyte.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient elution ensures that both polar and nonpolar impurities are effectively separated and eluted.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detector Wavelength 225 nmThe chlorobenzyl group exhibits strong absorbance at this wavelength.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Data Analysis
  • Purity Assessment: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks and multiplied by 100.

  • Assay Calculation: The concentration of the analyte is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Equilibrate System (Mobile Phase) C->D Transfer to Vials E Inject Sample/ Standard D->E F Gradient Elution (C18 Column) E->F G UV Detection (225 nm) F->G H Integrate Peaks G->H Generate Chromatogram I Calculate Purity (Area % Report) H->I J Calculate Assay (vs. Standard) H->J

Caption: Workflow for HPLC Purity and Assay Analysis.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are essential for confirming the identity and structure of the molecule. A combination of NMR, MS, and FTIR provides orthogonal data for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity and chemical environments of all atoms.

  • Scientific Principle: Nuclei with a non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses can excite these nuclei to higher energy states, and the frequency at which they resonate upon relaxation is highly sensitive to their local electronic environment. This allows for the mapping of the entire molecular structure.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes many hydrochloride salts and does not exchange with the N-H proton.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[6]

  • Expected Spectral Data:

    • ¹H NMR (DMSO-d₆, 400 MHz):

      • ~9.0-9.5 ppm (broad singlet, 2H): N-H protons of the piperidinium ion.

      • ~7.4 ppm (d, 2H) & ~7.3 ppm (d, 2H): Aromatic protons from the 1,4-disubstituted chlorophenyl ring, showing a characteristic AA'BB' system.

      • ~4.5 ppm (s, 2H): Benzylic methylene protons (-O-CH₂ -Ar).

      • ~3.0-3.8 ppm (multiplets): Protons on the piperidine ring, particularly those adjacent to the oxygen and nitrogen atoms.

      • ~1.5-2.0 ppm (multiplets): Remaining protons on the piperidine ring.

    • ¹³C NMR (DMSO-d₆, 100 MHz):

      • ~136-138 ppm: Quaternary aromatic carbon attached to the benzylic ether.

      • ~131-133 ppm: Quaternary aromatic carbon bearing the chlorine atom.

      • ~128-130 ppm: Aromatic CH carbons.

      • ~75-78 ppm: Piperidine carbon bearing the ether oxygen (C-O).

      • ~69-71 ppm: Benzylic methylene carbon (-C H₂-Ar).

      • ~40-50 ppm: Piperidine carbons adjacent to the nitrogen.

      • ~20-30 ppm: Remaining piperidine carbons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to study its fragmentation, which provides additional structural proof. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydrochloride salts.[7]

  • Scientific Principle: ESI generates gas-phase ions from a liquid solution. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). This allows for precise mass determination of the parent molecule and its fragments.

  • Protocol:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the solution directly into the ESI source or inject it via an LC system.

    • Acquire data in positive ion mode. The basic nitrogen of the piperidine ring is readily protonated.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

  • Expected Data:

    • Full Scan MS: The primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the free base (C₁₂H₁₆ClNO).

      • Expected m/z: 226.0993 (calculated for [C₁₂H₁₇ClNO]⁺).

    • MS/MS Fragmentation: Key fragments would likely arise from the cleavage of the ether bond, resulting in ions corresponding to the chlorobenzyl cation (m/z ~125) and the protonated oxo-piperidine fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Scientific Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum is a plot of this absorption, where peaks correspond to specific functional groups.

  • Protocol:

    • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, mix ~1 mg of sample with 100 mg of dry potassium bromide (KBr) and press into a thin pellet.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3000-2700 cm⁻¹ (broad): N-H⁺ stretching vibrations from the piperidinium hydrochloride salt.[8]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the piperidine and methylene groups.

    • ~1600, 1490 cm⁻¹: Aromatic C=C ring stretching.

    • ~1100-1050 cm⁻¹ (strong): C-O-C ether stretching, a key diagnostic peak.[9]

    • ~820 cm⁻¹: Aromatic C-H out-of-plane bending, characteristic of 1,4-disubstitution.

    • ~1015 cm⁻¹: C-Cl stretching.

Thermal Analysis

Thermal analysis provides information on the physical properties of the compound as a function of temperature, which is crucial for understanding its stability and for formulation development.

  • Scientific Principle:

    • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point and other thermal transitions.

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.[10]

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum TGA or DSC pan.

    • For DSC, heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.

    • For TGA, heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the mass loss.

  • Expected Data:

    • DSC: A sharp endothermic peak representing the melting point of the crystalline hydrochloride salt.

    • TGA: The sample should be thermally stable up to a certain temperature, after which a sharp decrease in mass will indicate the onset of thermal decomposition.

Integrated Analytical Workflow

The characterization of this compound is a multi-step process where each technique provides a crucial piece of information. The following diagram illustrates the logical flow of analysis for complete quality assessment.

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Strength cluster_physprop Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Confirms atom connectivity Report Certificate of Analysis (Complete Profile) NMR->Report MS Mass Spectrometry (HRMS) Confirms molecular formula MS->Report FTIR FTIR Spectroscopy Confirms functional groups FTIR->Report HPLC HPLC-UV Quantifies purity and related substances HPLC->Report Assay HPLC Assay (vs. Standard) Determines potency Assay->Report DSC DSC Determines melting point DSC->Report TGA TGA Assesses thermal stability TGA->Report Sample Test Sample: 3-((4-Chlorobenzyl)oxy) piperidine HCl Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->Assay Sample->DSC Sample->TGA

Caption: Integrated workflow for comprehensive material characterization.

References

Application Notes and Protocols: Characterizing 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Profile of a Monoamine Transporter Ligand

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a piperidine-based compound with structural similarities to known inhibitors of monoamine transporters.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents due to its favorable physicochemical properties that can enhance metabolic stability and facilitate passage across biological membranes.[1] The core function of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is to regulate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[2][3] Inhibition of these transporters prolongs the action of neurotransmitters and is a cornerstone of treatment for numerous psychiatric and neurological disorders.[4][5][6]

Given its structure, this compound is hypothesized to interact with these solute carrier 6 (SLC6) family transporters.[2] This guide provides a comprehensive suite of in vitro protocols designed to rigorously characterize the compound's inhibitory activity, selectivity, and potential cytotoxic effects. The methodologies described herein are foundational for establishing a clear pharmacological profile, a critical step in the drug discovery and development pipeline.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical characteristics is paramount for designing robust and reproducible in vitro assays.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₆ClN · HCl
Molecular Weight 246.18 g/mol
Appearance Solid
Solubility Favorable solubility and compatibility with a range of solvents.[7]
Storage Store in a well-sealed container in a cool, dry place.

Stock Solution Preparation: For most in vitro assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Subsequent dilutions should be made in the specific assay buffer, ensuring the final DMSO concentration does not exceed a level that affects cellular health or assay performance (typically ≤ 0.5%).

PART I: Determining Transporter Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its target receptor or transporter.[8][9] These assays measure the ability of the test compound (the "competitor") to displace a radioactively labeled ligand with known affinity for the target.

Core Principle: Competitive Displacement

The fundamental principle is the law of mass action, which describes the reversible binding of a ligand to a receptor.[8] By incubating a fixed concentration of a high-affinity radioligand with a preparation of the target transporter (e.g., cell membranes) in the presence of varying concentrations of this compound, we can determine its inhibitory constant (Kᵢ). The Kᵢ value is a measure of the compound's binding affinity, with lower values indicating higher affinity.[10]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (from hDAT/hNET/hSERT expressing cells) incubate Incubate: Membranes + Radioligand + Test Compound/Buffer prep_membranes->incubate prep_radioligand Prepare Radioligand (e.g., [¹²⁵I]RTI-55) prep_radioligand->incubate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubate filtrate Rapid Filtration (GF/B filters) incubate->filtrate wash Wash Filters (ice-cold buffer) filtrate->wash count Quantify Radioactivity (Scintillation Counter) wash->count analyze Calculate Specific Binding Generate Competition Curve count->analyze calculate_ki Determine IC₅₀ Calculate Kᵢ analyze->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: hSERT, hDAT, and hNET Binding

This protocol is adapted for determining the binding affinity at human serotonin, dopamine, and norepinephrine transporters.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Radioligand: [¹²⁵I]RTI-55 (a high-affinity ligand for all three monoamine transporters).[11]

  • Non-specific Ligand: Paroxetine (for hSERT), GBR12909 (for hDAT), or Desipramine (for hNET) at a high concentration (e.g., 10 µM) to define non-specific binding.[11]

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test Compound: this compound.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: Design a 96-well plate map for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known selective inhibitor), and competitive binding (radioligand + varying concentrations of the test compound).

  • Reagent Addition: In a final volume of 250 µL per well, add the components in the following order:

    • 150 µL of cell membrane preparation (protein concentration optimized, typically 5-20 µ g/well ).[12]

    • 50 µL of assay buffer (for total binding), non-specific ligand (for non-specific binding), or test compound dilution.

    • 50 µL of [¹²⁵I]RTI-55 solution (at a final concentration near its Kₑ value).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[12]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.[12]

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[12]

PART II: Assessing Functional Inhibition via Neurotransmitter Uptake Assays

While binding assays measure affinity, they do not directly assess the functional consequence of that binding.[13] Neurotransmitter uptake assays directly measure the ability of a compound to inhibit the transport of a substrate into cells, providing a functional readout of transporter activity.[2][14]

Core Principle: Measuring Substrate Accumulation

These assays typically use cells engineered to express a specific transporter (e.g., hDAT).[3] A labeled substrate (either radioactive, like [³H]dopamine, or fluorescent) is added to the cells.[2][15] A functional transporter will internalize the substrate. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in substrate accumulation inside the cells.[16]

Workflow for Neurotransmitter Uptake Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis seed_cells Seed Transporter-Expressing Cells in 96-well Plate (e.g., hDAT-HEK293) culture Culture Overnight seed_cells->culture pre_incubate Pre-incubate Cells with Test Compound or Vehicle culture->pre_incubate add_substrate Add Labeled Substrate (e.g., [³H]Dopamine) pre_incubate->add_substrate incubate Incubate for a Defined Time Period (e.g., 10 min at 37°C) add_substrate->incubate terminate Terminate Uptake (Rapid Washing with Ice-Cold Buffer) incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Internalized Substrate (Scintillation/Fluorescence) lyse->measure analyze Calculate % Inhibition Determine IC₅₀ measure->analyze

Caption: Workflow for a cell-based neurotransmitter uptake inhibition assay.

Detailed Protocol: [³H]Dopamine Uptake in hDAT-Expressing Cells

This protocol details a classic radiolabeled substrate uptake assay.[17] Similar principles apply to hSERT ([³H]Serotonin) and hNET ([³H]Norepinephrine) assays.[6][18]

Materials:

  • Cells: HEK293 cells stably expressing the human dopamine transporter (hDAT-HEK293).

  • Plates: Poly-D-lysine coated 96-well plates.

  • Labeled Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compound: this compound.

  • Positive Control: A known potent DAT inhibitor like GBR12909.

  • Cell lysis buffer, scintillation counter, and scintillation fluid.

Procedure:

  • Cell Plating: Seed hDAT-HEK293 cells into a 96-well plate at a density that will yield a confluent monolayer the next day (e.g., 50,000 cells/well).[2]

  • Compound Preparation: On the day of the assay, prepare serial dilutions of the test compound and positive control in uptake buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the cells and wash once with pre-warmed uptake buffer.

    • Add 100 µL of the test compound dilutions or vehicle to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.

  • Substrate Addition: Add [³H]Dopamine to each well at a final concentration near its Kₘ for the transporter.

  • Uptake Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells 3-4 times with ice-cold uptake buffer.

  • Cell Lysis and Counting:

    • Add cell lysis buffer to each well and incubate to ensure complete lysis.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Define 100% uptake from the vehicle-treated wells and 0% uptake from wells treated with a saturating concentration of the positive control.

    • Calculate the percentage inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the log concentration of the compound and fit the data using non-linear regression to determine the IC₅₀ value.

PART III: Assessing Off-Target Effects via Cell Viability Assays

It is crucial to distinguish between true inhibition of transporter function and apparent inhibition caused by compound-induced cytotoxicity.[19] Therefore, any observed inhibitory activity should be cross-validated with a cell viability assay using the same cell line and compound concentrations.[16]

Core Principle: Metabolic Activity as a Proxy for Viability

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cells: The same transporter-expressing cell line used in the functional assay (e.g., hDAT-HEK293).

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Test Compound: this compound.

  • 96-well plates, multi-channel pipette, and a microplate reader.

Procedure:

  • Cell Plating and Treatment: Plate and treat the cells with the same concentrations of this compound as used in the uptake assay. Include a "no-cell" blank and a vehicle control. Incubate for the same duration as the longest exposure in the primary assay.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Aspirate the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • A significant decrease in cell viability at concentrations that show inhibition in the uptake assay suggests that the observed effect may be, at least in part, due to cytotoxicity.[19]

Conclusion and Forward Look

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically determining its binding affinity (Kᵢ) and functional inhibitory potency (IC₅₀) at the primary monoamine transporters, while concurrently evaluating potential cytotoxicity, researchers can build a comprehensive and reliable pharmacological profile. These foundational data are indispensable for making informed decisions in the progression of a compound through the drug discovery pipeline, guiding subsequent mechanistic studies, and establishing a clear rationale for its potential therapeutic application.

References

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride for in vivo research models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Characterization of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Introduction: A Structural Rationale for In Vivo Investigation

This compound is a novel small molecule featuring a piperidine core, a structural motif prevalent in a vast array of centrally active pharmaceuticals.[1] The presence of this scaffold, combined with a chlorobenzyl ether moiety, provides a strong structural basis for hypothesizing its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3] Many potent and selective inhibitors of these transporters, such as GBR 12909 (DAT inhibitor) and atomoxetine (NET inhibitor), share similar structural elements.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals initiating in vivo studies with this compound. It is designed not as a rigid protocol, but as a strategic framework for systematically characterizing its pharmacokinetic profile, target engagement, and potential therapeutic efficacy in rodent models. The experimental designs herein are rooted in the hypothesis that this compound functions as a monoamine reuptake inhibitor, a mechanism with significant therapeutic implications for neurological and psychiatric disorders.[6][7]

Section 1: Foundational Compound Characterization

Before any in vivo experiment, a thorough understanding of the test article's fundamental properties is paramount. This ensures reproducibility, safety, and accurate interpretation of results.

Physicochemical Properties & Purity

The hydrochloride salt form of the compound suggests enhanced water solubility, which is advantageous for creating parenteral dosing formulations.[8] However, empirical determination is crucial.

PropertyDataSignificance in Research
Molecular Formula C₁₂H₁₆ClNO · HClFoundational for calculating molarity and dose concentrations.
Molecular Weight 266.19 g/mol Essential for accurate weight-based dose calculations.
Purity (Recommended) >98% (by HPLC or LC-MS)Impurities can have their own biological activities or toxicities, confounding results. Purity must be verified for each new batch.
Solubility Empirically DeterminedMust be assessed in potential vehicles (e.g., water, saline, PBS, DMSO) to ensure a homogenous solution can be prepared at the required concentrations without precipitation.
Appearance Solid[9]Visual confirmation of the expected physical state.
Stability Empirically DeterminedSolution stability should be tested at room temperature and under refrigeration over the expected duration of an experiment to prevent degradation of the test article.
Safety, Handling, and Storage

As with any novel chemical entity, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[8]

  • Storage: Store the compound in a tightly sealed container, protected from light and moisture, under conditions recommended by the supplier (typically cool and dry).

  • Toxicity: While specific data is unavailable, related piperidine compounds can be toxic if swallowed and may cause irritation.[8][11] Assume the compound is hazardous and handle it accordingly.

Protocol: Preparation of Dosing Solutions

The goal is to create a sterile, isotonic, and non-irritating solution for administration. The choice of vehicle is critical and can impact drug absorption and animal welfare.[12]

Objective: To prepare a 1 mg/mL dosing solution of this compound in a standard saline vehicle.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculation: Determine the total volume of dosing solution needed. For a 10 mg/kg dose in mice (assuming a 25 g mouse and a 10 mL/kg injection volume), each mouse receives 0.25 mg in 0.25 mL. For 10 mice, you would need at least 2.5 mL. Prepare a slight overage (e.g., 5 mL).

  • Weighing: Accurately weigh 5.0 mg of the compound and place it into a 15 mL conical tube.

  • Solubilization: Add 4 mL of sterile saline to the tube. Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Causality Note: Sonication provides energy to break up particle aggregates and overcome lattice energy, facilitating dissolution.

  • Volume Adjustment: Once fully dissolved, add sterile saline to bring the final volume to 5.0 mL. Vortex again to ensure homogeneity. The final concentration is 1 mg/mL.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and expel the solution into a new, sterile conical tube. Causality Note: This step removes any potential microbial contamination, which is critical for parenteral injections to prevent infection and inflammatory responses that could confound study results.[12]

  • Labeling & Storage: Clearly label the tube with the compound name, concentration, vehicle, date, and preparer's initials. Store appropriately based on pre-determined stability data.

Section 2: Hypothesized Mechanism of Action & Target Engagement

Our hypothesis posits that this compound inhibits DAT and/or NET, thereby increasing synaptic concentrations of dopamine and norepinephrine.

Visualizing the Monoaminergic Synapse

The diagram below illustrates the presumed site of action. The compound is hypothesized to bind to DAT and/or NET, blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. This leads to prolonged neurotransmitter signaling at postsynaptic receptors.

Monoamine_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Vesicle (DA/NE) release presynaptic->release Action Potential VMAT2 VMAT2 VMAT2->presynaptic Packaging transporter DAT / NET (Target) synaptic_nt DA / NE release->synaptic_nt receptors Postsynaptic Receptors compound 3-((4-Chlorobenzyl)oxy) piperidine HCl compound->transporter Inhibition synaptic_nt->transporter Reuptake synaptic_nt->receptors Signal

References

Application Notes and Protocols for the Experimental Design and Characterization of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial characterization of the novel chemical entity, 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. Due to the limited existing literature on this specific compound, this guide is structured as a prospective experimental roadmap, grounded in the established principles of drug discovery for piperidine-based scaffolds. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, frequently found in clinically approved drugs targeting the central nervous system (CNS).[1] This guide, therefore, proposes a hypothetical investigative trajectory focusing on a potential CNS application. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a rigorous framework for assessing the compound's physicochemical properties, in vitro pharmacological profile, and preliminary in vivo characteristics.

Introduction to this compound

This compound is a synthetic organic compound featuring a piperidine ring, a flexible ether linkage, and a 4-chlorobenzyl group. The piperidine scaffold is known to enhance "druggability" by improving metabolic stability and pharmacokinetic properties.[1] The specific substitutions on the piperidine ring are critical in defining its biological activity and molecular recognition by target proteins.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆ClN · HClSigma-Aldrich[2]
Molecular Weight 246.18 g/mol Sigma-Aldrich[2]
Form SolidSigma-Aldrich[2]
SMILES String ClC(C=C1)=CC=C1CC2CNCCC2.ClSigma-Aldrich[2]
InChI Key HIUXLJMLSDJUNC-UHFFFAOYSA-NSigma-Aldrich[2]

Given the prevalence of piperidine-containing molecules in neuropharmacology, we will proceed with the hypothesis that this compound is a candidate for modulating a CNS target. For the purpose of this guide, we will hypothesize that the primary target is a G-protein coupled receptor (GPCR) implicated in a neurological disorder.

Proposed Experimental Workflow

The following diagram outlines a logical progression for the characterization of a novel compound like this compound, from initial in vitro profiling to preliminary in vivo assessment.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization Physicochemical Profiling Physicochemical Profiling Primary Target Engagement Primary Target Engagement Physicochemical Profiling->Primary Target Engagement Functional Activity Functional Activity Primary Target Engagement->Functional Activity Selectivity Profiling Selectivity Profiling Functional Activity->Selectivity Profiling In Vitro ADME In Vitro ADME Selectivity Profiling->In Vitro ADME Pharmacokinetics (PK) Pharmacokinetics (PK) In Vitro ADME->Pharmacokinetics (PK) Go/No-Go Decision Preliminary Efficacy Preliminary Efficacy Pharmacokinetics (PK)->Preliminary Efficacy Lead Optimization Lead Optimization Preliminary Efficacy->Lead Optimization

Caption: High-level experimental workflow for compound characterization.

In Vitro Experimental Protocols

Primary Target Engagement: Competitive Radioligand Binding Assay

This protocol aims to determine the binding affinity (Ki) of the test compound for its hypothesized target receptor.

G cluster_0 Competitive Binding Principle cluster_1 Assay Outcome Receptor Receptor High [Test Compound] High [Test Compound] Radioligand Radioligand (*) Radioligand->Receptor Binds TestCompound Test Compound TestCompound->Receptor Competes Low Signal Low Signal High [Test Compound]->Low Signal Displaces Radioligand Low [Test Compound] Low [Test Compound] High Signal High Signal Low [Test Compound]->High Signal Radioligand Binds

Caption: Principle of the competitive radioligand binding assay.

Protocol:

  • Prepare Receptor Membranes: Utilize a commercially available membrane preparation or prepare from cells overexpressing the target receptor.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • Radioligand at a concentration at or below its Kd.

    • A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

    • For total binding, add vehicle instead of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[3]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Activity: Dose-Response Analysis

This protocol determines the functional effect of the compound on the target receptor and its potency (EC₅₀ or IC₅₀).

Protocol:

  • Cell Culture: Use a recombinant cell line expressing the target receptor coupled to a reporter system (e.g., cAMP for Gs/Gi-coupled receptors).

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. A common approach is to use a 9-point dilution series.[6]

  • Assay Procedure (Agonist Mode):

    • Plate the cells in a 96-well or 384-well plate.

    • Add the various concentrations of the test compound.

    • Incubate for a specified period (e.g., 30 minutes).

    • Lyse the cells and measure the reporter signal (e.g., using a commercial cAMP assay kit).

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with the various concentrations of the test compound.

    • Add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Incubate and measure the reporter signal as above.

  • Data Analysis:

    • Normalize the data (e.g., 0% for basal activity, 100% for maximal agonist response).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy.[7]

Selectivity and Off-Target Profiling

To ensure the compound's effects are mediated through the intended target, it is crucial to assess its activity against a panel of other relevant biological targets.

Protocol:

  • Panel Selection: Utilize a commercially available broad screening panel (e.g., from Eurofins or Charles River) that includes a diverse range of receptors, ion channels, enzymes, and transporters.

  • Screening Concentration: Submit the compound for screening at a fixed concentration, typically 1 µM or 10 µM.

  • Data Interpretation:

    • A significant interaction is typically defined as >50% inhibition or stimulation at the screening concentration.

    • Any "hits" from the primary screen should be followed up with full dose-response curves to determine the IC₅₀ or EC₅₀ for the off-target interaction.

    • The selectivity index can be calculated by dividing the off-target IC₅₀ by the on-target IC₅₀. A higher index indicates greater selectivity.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk a compound for further development.[8][9]

Table 2: Key In Vitro ADME Assays

AssayProtocol SummaryKey Parameters Measured
Aqueous Solubility Measurement of compound concentration in a saturated aqueous solution (e.g., by HPLC-UV).Thermodynamic solubility (µg/mL or µM).
Metabolic Stability Incubation with liver microsomes and NADPH. Measure the disappearance of the parent compound over time using LC-MS/MS.[10]Intrinsic clearance (CLint), half-life (t½).
Plasma Protein Binding Equilibrium dialysis or ultrafiltration to separate bound and unbound compound in plasma. Quantify compound concentration in both fractions.[11]Fraction unbound (fu).
Cell Permeability (PAMPA) Assess passive diffusion across an artificial membrane barrier.[10]Effective permeability (Pe).

In Vivo Experimental Protocols

Rodent Pharmacokinetic (PK) Study

This protocol provides a preliminary assessment of how the compound behaves in a living organism.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).[12]

  • Dosing:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) group: Administer a single dose (e.g., 5-10 mg/kg) by oral gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13][14]

  • Sample Processing: Centrifuge blood to obtain plasma, and store at -80°C until analysis.

  • Bioanalysis: Develop and validate an LC-MS/MS method to quantify the concentration of the compound in plasma samples.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[12]

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
Half-life of the compound.
CL Clearance (rate of elimination).
Vd Volume of distribution.
F% Oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
Preliminary CNS Efficacy Study (Hypothetical Model)

The choice of efficacy model is entirely dependent on the validated biological target of the compound. For a hypothetical anxiolytic agent, the Elevated Plus Maze (EPM) is a standard preliminary model.

Protocol Outline:

  • Animal Model: Use adult male mice.

  • Acclimation: Acclimate animals to the testing room and handle them for several days before the experiment.

  • Dosing: Administer this compound (at doses determined from preliminary tolerability studies) or vehicle intraperitoneally 30 minutes before testing. Include a positive control (e.g., diazepam).

  • EPM Test: Place the mouse in the center of the elevated plus maze and allow it to explore for 5 minutes. Record the time spent in the open arms versus the closed arms.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. Analyze data using ANOVA followed by post-hoc tests.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound and related structures are considered hazardous.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[15][16]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.[17]

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15]

    • Avoid breathing dust or fumes.[15]

    • Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[15][18]

References

Application Notes & Protocols: The Strategic Utility of 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of clinically approved therapeutics.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for engaging with biological targets. This guide focuses on a specific, high-value building block: 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride . We will explore its strategic application in drug discovery, detailing not just its synthetic utility but the causal logic behind its deployment in lead optimization campaigns. This document provides researchers, scientists, and drug development professionals with both the foundational knowledge and actionable protocols to effectively leverage this versatile chemical intermediate.

Introduction: Deconstructing the Building Block

This compound is more than a simple intermediate; it is a pre-packaged solution to several common challenges in drug design. Its structure can be dissected into three key components, each conferring distinct advantages:

  • The Piperidine Core: A saturated nitrogen heterocycle that provides a robust, metabolically stable anchor.[1] Its basic nitrogen atom (pKa ~8-11, depending on substitution) can be readily protonated at physiological pH, forming a critical salt bridge interaction with anionic residues (e.g., Asp, Glu) in a receptor binding pocket. This feature is fundamental to the pharmacophore of many GPCR ligands.[2]

  • The 3-Oxy Linkage: Placing a substituent at the 3-position of the piperidine ring introduces a chiral center and a defined vector for exploring chemical space outside the primary plane of the ring. The ether linkage is generally stable in vivo and serves as a hydrogen bond acceptor.

  • The 4-Chlorobenzyl Group: This moiety serves a dual purpose. Primarily, it acts as a protecting group for the 3-hydroxy functionality, which can be readily removed via hydrogenolysis to reveal the alcohol for further derivatization. Secondly, the 4-chloro substitution provides metabolic stability by blocking para-hydroxylation of the phenyl ring, a common metabolic liability. The benzyl group itself can engage in beneficial π-π stacking or hydrophobic interactions within a target protein.

The hydrochloride salt form ensures the material is a stable, crystalline solid with improved handling and solubility characteristics in polar solvents, making it ideal for laboratory use.

Physicochemical & Spectroscopic Data
PropertyValueSource
Chemical Formula C₁₂H₁₇Cl₂NO[3]
Molecular Weight 262.18 g/mol [3]
Appearance White to off-white solidSupplier Data
CAS Number 1220033-10-2[4]
Key ¹H NMR Features δ ~7.3 ppm (d, 2H, Ar-H), ~7.2 ppm (d, 2H, Ar-H), ~4.5 ppm (s, 2H, -O-CH₂-Ar), Multiplets for piperidine protons.Predicted
Key ¹³C NMR Features δ ~137 ppm (Ar C-Cl), ~128-130 ppm (Ar C-H), ~70 ppm (-O-CH₂-Ar), Piperidine carbons ~25-60 ppm.Predicted

Core Applications & Mechanistic Insight

This building block has found significant utility in the development of antagonists for G-protein-coupled receptors (GPCRs), particularly in the CNS and immunology therapeutic areas.

Case Study 1: Dopamine D₄ Receptor Antagonists for CNS Disorders

The Dopamine D₄ receptor (D₄R) is a D₂-like family GPCR implicated in various CNS disorders, including Parkinson's disease and schizophrenia.[5] The 3-benzyloxypiperidine scaffold has been identified as a potent and selective pharmacophore for D₄R antagonists.[5]

  • The "Why": The core pharmacophore for D₄R ligands often consists of a basic nitrogen connected by a spacer to an aromatic region.[6] The piperidine nitrogen of our title compound serves as this basic anchor, forming a key ionic interaction with an aspartate residue (Asp115) in the D₄R binding pocket.[2] The 3-((4-chlorobenzyl)oxy) group then projects into a more lipophilic sub-pocket, where the aromatic ring can establish favorable interactions. The overall structure provides a rigid framework that orients these key interacting groups with high fidelity.

The general synthetic strategy involves using 3-((4-chlorobenzyl)oxy)piperidine as a scaffold upon which the final pharmacophoric elements are installed, typically at the piperidine nitrogen.

Caption: D₄R antagonist pharmacophore model.

Case Study 2: CCR5 Antagonists for HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a GPCR that functions as a co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[7] Small molecule antagonists that block this interaction are a validated therapeutic strategy. Piperidine-based structures have been instrumental in the discovery of potent CCR5 antagonists.[7][8][9]

  • The "Why": Pharmacophore models for CCR5 antagonists reveal the need for a central scaffold that can correctly orient multiple hydrophobic groups and a hydrogen bond acceptor/basic nitrogen.[7] 3-((4-Chlorobenzyl)oxy)piperidine provides an excellent starting point. The piperidine nitrogen can be functionalized with complex amides or other groups that occupy one part of the receptor, while the 3-benzyloxy group serves as a key vector pointing into another. This modular approach allows for rapid exploration of structure-activity relationships (SAR).

Experimental Protocols & Workflow

The primary synthetic utility of this compound lies in its role as a secondary amine, ready for N-functionalization. The following protocols are generalized but represent field-proven methodologies.

Workflow: From Building Block to Bioactive Compound

Caption: General synthetic workflow for library synthesis.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the coupling of the piperidine with an aldehyde to form a tertiary amine, a common step in elaborating the scaffold for D₄R antagonists.[5]

Objective: To synthesize N-Arylmethyl-3-((4-chlorobenzyl)oxy)piperidine derivatives.

Materials:

  • This compound

  • Aromatic aldehyde of choice (e.g., 3-fluoro-4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Free Base Generation: To a solution of this compound (1.0 eq) in DCM, add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Separate the layers using a separatory funnel. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Scientist's Note: It is often possible to perform the reaction in one pot by adding a slight excess of a hindered organic base like Et₃N or DIPEA (1.1-1.2 eq) directly to the reaction mixture containing the hydrochloride salt to generate the free amine in situ.

  • Reaction Setup: To a solution of the free-based piperidine (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in anhydrous DCM, add triethylamine (1.1 eq). Stir the solution at room temperature for 20-30 minutes.

    • Causality: This initial period allows for the formation of the iminium ion intermediate, which is the species that will be reduced.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the stirring solution.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides, minimizing side reactions, and does not readily reduce the starting aldehyde.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 10 minutes. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: O-Debenzylation to Reveal the 3-Hydroxypiperidine

This protocol is essential when the 3-hydroxy group is the desired final functionality or if it needs to be used as a handle for further reactions (e.g., esterification).

Objective: To cleave the 4-chlorobenzyl ether and generate 3-hydroxypiperidine derivatives.

Materials:

  • N-functionalized 3-((4-chlorobenzyl)oxy)piperidine derivative

  • Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 eq) in MeOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (this is typically done 3 times). Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale) and stir vigorously.

    • Scientist's Note: Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas). For larger scales or more stubborn substrates, a Parr apparatus at elevated pressure (e.g., 50 psi) is recommended.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot indicates progress. The reaction is typically complete in 4-24 hours.

  • Work-up: Once complete, carefully vent the H₂ atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

    • Causality: Celite filtration is critical to remove the fine palladium particles, which can otherwise contaminate the product and interfere with subsequent steps.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude product, which is often pure enough for the next step or can be further purified by chromatography or recrystallization if necessary.

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into several important classes of therapeutic targets. Its pre-installed protecting group, which also enhances metabolic stability, combined with the synthetically tractable piperidine nitrogen, makes it an efficient tool for library synthesis and lead optimization. The protocols outlined herein provide a robust framework for its effective utilization. As drug discovery continues to demand novel chemical matter with well-defined three-dimensional architectures, the thoughtful application of such privileged scaffolds will remain a key driver of success.

References

techniques for purifying 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of the . The protocols herein are designed to be robust and reproducible, grounded in fundamental chemical principles to ensure the highest degree of purity for research and development applications.

Introduction

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a substituted piperidine derivative often utilized as a key intermediate in the synthesis of pharmacologically active molecules. The purity of such building blocks is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API), compromising its safety and efficacy.[1][2] This document outlines comprehensive protocols for the purification of this compound, focusing on recrystallization, acid-base extraction, and column chromatography, while explaining the scientific rationale behind each strategic choice.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing an effective purification strategy. This compound is a solid at room temperature.[3] Its hydrochloride salt form dictates its solubility profile, making it more soluble in polar solvents.[4]

PropertyDataSource
Chemical Structure ClC(C=C1)=CC=C1CC2CNCCC2.Cl[3]
Molecular Formula C₁₂H₁₆ClN · HCl[3][5]
Molecular Weight 246.18 g/mol [3][5]
Appearance Solid[3]
Melting Point Not specified; however, similar piperidine hydrochlorides melt at high temperatures (e.g., >245 °C).[6]N/A
Solubility Profile

The choice of purification method, particularly recrystallization, is highly dependent on the compound's solubility.

Solvent TypeExamplesSolubility BehaviorRationaleSource
Polar Protic Methanol, EthanolGood solubilityThe hydrochloride salt interacts strongly with polar protic solvents through hydrogen bonding and dipole-dipole interactions.[4]
Aqueous Systems WaterEnhanced solubilityAs a salt, it is ionic and readily solvated by water molecules. The compound is also noted to be hygroscopic.[4]
Polar Aprotic Acetonitrile, AcetoneModerate to low solubilityCan be effective as anti-solvents or for creating solvent mixtures for recrystallization.[7]
Non-Polar Hexane, TolueneLimited to poor solubilityThese solvents cannot effectively solvate the ionic salt, making them ideal for precipitating the compound or washing away non-polar impurities.[4]
Chlorinated Dichloromethane (DCM)Limited solubility (requires heating)Can be used as an organic phase solvent for the free-base form during extractions.[4]

Common Impurities in Synthesis

The purification strategy must be tailored to the specific impurities present. A common synthetic route to this compound involves the Williamson ether synthesis, reacting a salt of 3-hydroxypiperidine with 4-chlorobenzyl chloride. Potential impurities include:

  • Unreacted Starting Materials: Residual 3-hydroxypiperidine and 4-chlorobenzyl chloride.

  • Side-Products: Bis-alkylation products or products of elimination reactions.

  • Reagent-Related Impurities: Residual bases (e.g., sodium hydride, potassium carbonate) or phase-transfer catalysts.

  • Oxidation Products: Amines, including piperidine derivatives, can be susceptible to air oxidation over time, often leading to discoloration.[8][9]

  • Free Base Form: Incomplete conversion to the hydrochloride salt will leave some of the less polar free base, 3-((4-Chlorobenzyl)oxy)piperidine.

Strategic Approach to Purification

The selection of a purification technique is a logical process based on the nature of the crude product and the target purity. The following diagram outlines a general decision-making workflow.

Start Crude 3-((4-Chlorobenzyl)oxy) piperidine HCl IsSolid Is the crude product a solid? Start->IsSolid IsOily Is the crude product an oil or gum? IsSolid->IsOily No MajorImpurityType Are major impurities acidic or neutral? IsSolid->MajorImpurityType Yes ConvertToSalt Convert to HCl salt and attempt solidification IsOily->ConvertToSalt Yes Recrystallization Protocol 2: Recrystallization MajorImpurityType->Recrystallization No (Impurities are similar) AcidBaseExtraction Protocol 1: Acid-Base Extraction MajorImpurityType->AcidBaseExtraction Yes ColumnChromatography Protocol 3: Column Chromatography Recrystallization->ColumnChromatography If purity is still low PureProduct High-Purity Product Recrystallization->PureProduct AcidBaseExtraction->Recrystallization Followed by polishing step ColumnChromatography->PureProduct ConvertToSalt->Start

Caption: Purification strategy selection workflow.

Detailed Application Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is exceptionally effective for separating basic compounds like amines from acidic and neutral impurities.[10][11] It leverages the differential solubility of the amine free base (soluble in organic solvents) and its protonated salt form (soluble in aqueous solvents).[11][12]

Causality: By adding a base (e.g., NaOH), the hydrochloride salt is neutralized to its free base form. This free base is non-polar and preferentially dissolves in an organic solvent, leaving polar, water-soluble impurities behind in the aqueous phase. Subsequently, adding acid to the separated organic layer protonates the free base again, making it ionic and causing it to migrate into a fresh aqueous layer, leaving neutral impurities in the organic phase.[10][11]

A 1. Dissolve crude HCl salt in Organic Solvent + Water B 2. Add Base (e.g., 2M NaOH) to pH > 10 A->B C 3. Separate Layers (Separatory Funnel) B->C D_org Organic Layer: Contains Free Base + Neutral Impurities C->D_org D_aq Aqueous Layer: Aqueous-soluble impurities C->D_aq E 4. Wash Organic Layer with Brine D_org->E F 5. Add Aqueous Acid (e.g., 1M HCl) to Organic Layer E->F G 6. Separate Layers F->G H_org Organic Layer: Neutral Impurities G->H_org H_aq Aqueous Layer: Contains Pure HCl Salt G->H_aq I 7. Concentrate Aqueous Layer (Rotary Evaporator) H_aq->I J Purified Solid Product I->J

Caption: Workflow for Acid-Base Extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Basification: Transfer the solution to a separatory funnel. Add 2 M sodium hydroxide (NaOH) solution dropwise while shaking, frequently venting the funnel. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH 9-10).[11] This converts the piperidine hydrochloride to its free base.

  • Extraction of Free Base: Allow the layers to separate. Drain the aqueous layer and collect the organic layer, which now contains the free base.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Separate the layers again.

  • Re-formation of Salt: Add 1 M hydrochloric acid (HCl) to the organic layer and shake thoroughly. This protonates the free base, converting it back to the water-soluble hydrochloride salt.

  • Isolation: Separate the layers. The desired product is now in the aqueous layer. The organic layer contains neutral impurities and can be discarded.

  • Final Product: Remove the water from the aqueous layer under reduced pressure using a rotary evaporator to yield the purified solid product.

Protocol 2: Purification by Recrystallization

Recrystallization is the gold-standard technique for purifying crystalline solids.[13] It relies on the principle that most compounds are more soluble in a hot solvent than in a cold one. As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize out, leaving impurities behind in the solvent.[14]

Causality: An ideal recrystallization solvent dissolves the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after cooling).[14]

A 1. Select Solvent (Compound is soluble when hot, in-soluble when cold) B 2. Dissolve Crude Solid in MINIMUM amount of HOT solvent A->B C 3. (Optional) Hot Filtration to remove insoluble impurities B->C D 4. Cool Solution Slowly to allow crystal formation C->D E 5. Place in Ice Bath to maximize yield D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash Crystals with COLD solvent F->G H 8. Dry Crystals under Vacuum G->H I Pure Crystalline Product H->I

Caption: General workflow for recrystallization.

Experimental Protocol:

  • Solvent Selection: Based on the solubility data, polar alcohols like isopropanol or ethanol are excellent starting points. Test a small amount of crude material (~20 mg) in a test tube with a few drops of the chosen solvent. It should not dissolve readily at room temperature but should dissolve completely upon heating.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent will significantly reduce the final yield.[14]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[14]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

For challenging separations where impurities have similar properties to the product, or when very high purity is required, flash column chromatography is the method of choice.

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8] For basic compounds like piperidines, the acidic silanol groups on the silica surface can cause strong, undesirable interactions, leading to poor peak shape (tailing).[15] Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent neutralizes these sites, allowing for sharp, symmetrical peaks and better separation.[8][15]

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexanes). Add ~1% triethylamine to the eluent. The ideal system gives the target compound a retention factor (Rƒ) of approximately 0.3.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[8]

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery from Recrystallization Too much solvent was used; compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Try a different solvent or a two-solvent system (e.g., dissolve in ethanol, add ether as an anti-solvent). Ensure filtration apparatus is pre-heated.
Product "Oils Out" During Cooling The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated.Add slightly more hot solvent to the oily mixture and reheat until dissolved. Try a lower-boiling point solvent.
Peak Tailing in Chromatography Strong interaction between the basic piperidine nitrogen and acidic silica gel.Add a basic modifier (0.5-1% triethylamine) to the mobile phase.[15] Alternatively, use a different stationary phase like basic alumina.
Persistent Yellow/Brown Color Presence of oxidized impurities.Treat the solution with activated charcoal during recrystallization. Ensure reactions and purifications are performed under an inert atmosphere (N₂ or Ar) if the compound is particularly sensitive.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Williamson ether synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yield is a frequent issue and can stem from several factors throughout the synthetic process. The primary reaction is a Williamson ether synthesis, which is an SN2 reaction between the alkoxide of 3-hydroxypiperidine and 4-chlorobenzyl chloride.[1] Here are the most common culprits for poor yield:

  • Incomplete Deprotonation of 3-Hydroxypiperidine: The Williamson ether synthesis requires the formation of a potent nucleophile, the alkoxide of 3-hydroxypiperidine.[2] If the base used is not strong enough or is used in insufficient amounts, the equilibrium will not favor the alkoxide, leading to a slower and less efficient reaction.

  • Side Reactions of 4-Chlorobenzyl Chloride: 4-Chlorobenzyl chloride is susceptible to elimination reactions (E2), especially in the presence of a strong, sterically hindered base.[2][3] This side reaction produces undesired alkene byproducts instead of the target ether.

  • Suboptimal Reaction Conditions: Factors like temperature, reaction time, and solvent choice play a critical role.[3] Protic solvents, for instance, can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the reaction rate.[3]

  • Issues with the Piperidine Nitrogen Protection/Deprotection: Often, the piperidine nitrogen is protected (e.g., with a Boc or Cbz group) to prevent it from reacting with the 4-chlorobenzyl chloride. Inefficient protection or deprotection steps can significantly impact the overall yield.[4]

  • Product Loss During Workup and Purification: The hydrochloride salt formation and subsequent purification steps can lead to product loss if not optimized.

Q2: I'm observing significant amounts of an alkene byproduct in my crude reaction mixture. How can I minimize this?

The formation of an alkene byproduct is a classic issue in Williamson ether synthesis, arising from a competing E2 elimination reaction.[2] This is particularly relevant when using secondary alkyl halides, though it can also occur with primary halides under certain conditions.[1]

To minimize the E2 side reaction, consider the following:

  • Choice of Base: Use a strong, non-hindered base to favor the SN2 pathway. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the byproduct is hydrogen gas, which simply evolves from the reaction.[5]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction, as the activation energy for elimination is typically higher.

  • Steric Hindrance: Ensure that the base is not sterically bulky. A bulky base will have more difficulty accessing the electrophilic carbon for the SN2 attack and may preferentially abstract a proton from a beta-carbon, leading to elimination.[2]

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the problem?

A stalled reaction can be frustrating. Here are several potential reasons and troubleshooting steps:

  • Poor Quality Reagents: The presence of moisture can quench the strong base and inhibit the formation of the necessary alkoxide.[6] Ensure that your 3-hydroxypiperidine, 4-chlorobenzyl chloride, and solvent are anhydrous.

  • Inadequate Base: As mentioned, if the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion. Consider using a stronger base like sodium hydride.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can dissolve the ionic intermediates without solvating the nucleophile, thus accelerating the reaction.[3] Protic solvents like ethanol or water will hinder the reaction.[3]

  • Phase Transfer Catalysis: In some industrial applications, phase transfer catalysis is used to facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide.[3] This may be an option to explore if you are working in a biphasic system.

Q4: I am having difficulty with the N-Boc protection/deprotection steps, which is affecting my overall yield. What are some best practices?

Protecting the piperidine nitrogen is a common strategy to prevent N-alkylation. The tert-butyloxycarbonyl (Boc) group is a popular choice.

  • Boc Protection: Ensure complete protection of the 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O before the ether synthesis. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) or sodium bicarbonate. Monitor the reaction by TLC to ensure full conversion.

  • Boc Deprotection: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent like dioxane or ethanol.[4] Incomplete deprotection will result in a lower yield of the final hydrochloride salt. Ensure sufficient reaction time and an adequate excess of the acid.

Q5: What is the best way to purify the final this compound product?

Purification is crucial for obtaining a high-quality final product.

  • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove any remaining base and water-soluble byproducts.

  • Column Chromatography: If significant organic-soluble impurities are present, column chromatography on silica gel can be used to purify the free base form of the product before converting it to the hydrochloride salt.

  • Hydrochloride Salt Formation: The purified free base is then dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate out of the solution.

  • Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether or methanol/acetone, to yield a crystalline solid with high purity.

Troubleshooting Guide

This table provides a quick reference for common issues and their potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete deprotonation of 3-hydroxypiperidine.Use a stronger base (e.g., NaH) and ensure anhydrous conditions.
Competing elimination (E2) side reaction.Lower the reaction temperature and use a non-hindered base.
Suboptimal solvent choice.Use a polar aprotic solvent like DMF or acetonitrile.[3]
Inefficient N-protection or deprotection.Monitor these steps closely by TLC to ensure complete conversion.
Formation of Alkene Byproduct E2 elimination is favored.Use a less sterically hindered base and lower the reaction temperature.
The base is too strong and bulky.Switch to a smaller, strong base like sodium hydride.
Stalled Reaction Presence of moisture.Use anhydrous reagents and solvents.
Insufficiently strong base.Use a stronger base like NaH or KH.[1]
Inappropriate solvent.Switch to a polar aprotic solvent.
Impure Final Product Incomplete reaction.Optimize reaction time and temperature; ensure stoichiometric balance.
Side product formation.Adjust reaction conditions to minimize side reactions (see above).
Ineffective purification.Optimize the purification protocol, including column chromatography and recrystallization.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxypiperidine
  • Dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-3-hydroxypiperidine.

Protocol 2: Williamson Ether Synthesis
  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified N-Boc protected ether in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

  • Add a 4M solution of HCl in dioxane (or a saturated solution of HCl in ethyl acetate) in excess.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • The hydrochloride salt will precipitate. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Protonation 3-Hydroxypiperidine 3-Hydroxypiperidine Alkoxide Alkoxide 3-Hydroxypiperidine->Alkoxide + Base Base Base Product_Free_Base 3-((4-Chlorobenzyl)oxy)piperidine Alkoxide->Product_Free_Base + 4-Chlorobenzyl Chloride 4-Chlorobenzyl_Chloride 4-Chlorobenzyl_Chloride Final_Product 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride Product_Free_Base->Final_Product + HCl HCl HCl Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Conditions Anhydrous? Correct Solvent? Optimal Temperature? start->check_reaction check_reagents Check Reagents Purity of Starting Materials? Strength/Amount of Base? start->check_reagents check_side_reactions Analyze for Byproducts (e.g., Alkene) start->check_side_reactions optimize_conditions Optimize Conditions: - Use Anhydrous Solvents - Switch to Polar Aprotic Solvent - Lower Temperature check_reaction:f0->optimize_conditions optimize_reagents Optimize Reagents: - Purify Starting Materials - Use Stronger/Non-hindered Base (NaH) check_reagents:f0->optimize_reagents minimize_elimination Minimize Elimination: - Lower Temperature - Use Non-hindered Base check_side_reactions->minimize_elimination re_evaluate Re-evaluate Yield optimize_conditions->re_evaluate optimize_reagents->re_evaluate minimize_elimination->re_evaluate

References

Technical Support Center: Optimizing Reaction Conditions for 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes. Many piperidine derivatives are crucial intermediates in the synthesis of pharmacologically active compounds, highlighting the importance of robust synthetic methods.[1][2][3]

I. Reaction Overview: The Synthetic Pathway

The synthesis of this compound typically involves a two-stage process:

  • N-Protection: The piperidine nitrogen is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent its reaction in the subsequent etherification step.

  • Williamson Ether Synthesis: The protected 3-hydroxypiperidine is reacted with 4-chlorobenzyl chloride to form the ether linkage. This is a classic S(_N)2 reaction where the alkoxide of 3-hydroxypiperidine acts as the nucleophile.[4][5][6]

  • N-Deprotection and Salt Formation: The Boc group is removed under acidic conditions, and the final product is isolated as a hydrochloride salt.[7][8]

Below is a diagram illustrating the general synthetic workflow.

Synthetic_Workflow A N-Boc-3-hydroxypiperidine D N-Boc-3-((4-Chlorobenzyl)oxy)piperidine A->D Williamson Ether Synthesis (SN2) B Base (e.g., NaH) B->D C 4-Chlorobenzyl chloride C->D F 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride D->F Boc Deprotection & Salt Formation E Acid (e.g., HCl in Dioxane) E->F

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My Williamson ether synthesis reaction shows low yield and the presence of unreacted N-Boc-3-hydroxypiperidine. What are the likely causes and how can I improve the conversion?

A1: Low conversion in a Williamson ether synthesis is a common problem that can often be traced back to incomplete deprotonation of the alcohol or suboptimal reaction conditions for the S(_N)2 reaction.

Possible Causes & Solutions:

  • Insufficient or Ineffective Base: The hydroxyl group of N-Boc-3-hydroxypiperidine must be fully deprotonated to form the nucleophilic alkoxide.

    • Insight: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this purpose.[6] Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) of fresh, high-quality NaH. Older NaH can be less reactive due to surface oxidation.

    • Actionable Advice:

      • Use a fresh container of NaH.

      • Wash the NaH with dry hexanes before use to remove the mineral oil it is often suspended in.

      • Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the 4-chlorobenzyl chloride.

  • Suboptimal Solvent: The choice of solvent is critical for S(_N)2 reactions.

    • Insight: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the alkoxide but not the nucleophilic anion, thus increasing its reactivity.

    • Actionable Advice:

      • Ensure your solvent is anhydrous. Water will quench the base and the alkoxide.

      • Consider switching to DMF if you are using a less polar solvent like THF, as DMF can better solvate the ions and may accelerate the reaction.

  • Low Reaction Temperature: S(_N)2 reactions have an activation energy barrier that needs to be overcome.

    • Insight: While room temperature may be sufficient, gentle heating can often increase the reaction rate.

    • Actionable Advice:

      • Try heating the reaction mixture to 40-60 °C after the addition of 4-chlorobenzyl chloride.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at higher temperatures.

Q2: I am observing a significant amount of an elimination side product. How can I minimize its formation?

A2: The formation of an elimination product (an alkene) is a competing reaction pathway to the desired S(_N)2 substitution.[4][9] This is particularly prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides under certain conditions.

Possible Causes & Solutions:

  • Steric Hindrance: While 4-chlorobenzyl chloride is a primary halide and favors S(_N)2, significant steric bulk around the reaction center can promote elimination.[9][10][11]

    • Insight: The alkoxide of N-Boc-3-hydroxypiperidine is somewhat sterically hindered.

    • Actionable Advice:

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

      • Ensure a strong, non-bulky base is used for deprotonation.

  • Reaction Conditions Favoring E2:

    • Insight: The choice of base and solvent can influence the S(_N)2/E2 ratio.

    • Actionable Advice:

      • Avoid using bulky bases for the deprotonation step.

      • If using a phase-transfer catalyst, ensure it is appropriate for promoting substitution.[12][13]

Below is a decision tree to help troubleshoot low yield and side product formation.

Troubleshooting_Yield Start Low Yield or Side Products Check_Conversion Is starting material (N-Boc-3-hydroxypiperidine) consumed? Start->Check_Conversion Incomplete_Deprotonation Incomplete Deprotonation Check_Conversion->Incomplete_Deprotonation No Check_Side_Product Is an elimination product observed? Check_Conversion->Check_Side_Product Yes Optimize_Base Use fresh NaH (1.1-1.5 eq.) Allow sufficient time for deprotonation Incomplete_Deprotonation->Optimize_Base Successful_Reaction Successful Reaction Optimize_Base->Successful_Reaction Optimize_Temp Lower reaction temperature (e.g., RT to 40 °C) Check_Side_Product->Optimize_Temp Yes Optimize_Solvent Use anhydrous polar aprotic solvent (THF, DMF) Check_Side_Product->Optimize_Solvent No Optimize_Temp->Successful_Reaction Optimize_Solvent->Successful_Reaction

Caption: Decision tree for troubleshooting low yield in the Williamson ether synthesis step.

Q3: The N-Boc deprotection step is either incomplete or leads to decomposition of my product. What are the best practices for this step?

A3: N-Boc deprotection is sensitive to the strength and concentration of the acid, as well as the reaction temperature.[8] Finding the right balance is key to a clean and complete reaction.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid, and the rate of cleavage is dependent on the acid's strength.[8][14]

    • Insight: Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[7][8]

    • Actionable Advice:

      • A solution of 4M HCl in dioxane is a standard and effective reagent.

      • If the reaction is slow, you can try a higher concentration of acid, but monitor carefully for side reactions.

      • The reaction is often complete within 1-4 hours at room temperature.[8]

  • Product Instability: The ether linkage or the chlorobenzyl group may be sensitive to harsh acidic conditions.

    • Insight: Prolonged exposure to strong acid or elevated temperatures can lead to degradation.

    • Actionable Advice:

      • Perform the deprotection at 0 °C to room temperature. Avoid excessive heating.

      • Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

      • The hydrochloride salt of the product often precipitates from the reaction mixture, which can be a convenient way to isolate it.[8]

Q4: I am having difficulty with the purification of the final hydrochloride salt. What purification strategies are most effective?

A4: The purification of amine hydrochloride salts can be challenging due to their high polarity and solubility in aqueous media.

Recommended Purification Strategies:

  • Precipitation and Filtration:

    • Insight: If the hydrochloride salt precipitates from the reaction mixture (e.g., when using HCl in dioxane), this is the most straightforward method of isolation.

    • Actionable Advice:

      • Filter the solid product and wash it with a non-polar solvent like diethyl ether or hexanes to remove organic impurities.

      • The product can then be dried under vacuum.

  • Recrystallization:

    • Insight: If the crude product is a solid, recrystallization can be a highly effective purification technique.

    • Actionable Advice:

      • Common solvent systems for recrystallizing amine hydrochlorides include ethanol/ether, methanol/ether, or isopropanol/ether.

      • Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethanol) at an elevated temperature and then slowly add the less polar solvent (e.g., ether) until the solution becomes turbid. Allow it to cool slowly to form crystals.

  • Aqueous Work-up and Extraction:

    • Insight: If the product remains in solution, an aqueous work-up may be necessary.

    • Actionable Advice:

      • After the reaction is complete, carefully neutralize the excess acid with a base like sodium bicarbonate.

      • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

      • The free amine can then be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether or dioxane to precipitate the desired hydrochloride salt.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Williamson ether synthesis of N-Boc-3-((4-Chlorobenzyl)oxy)piperidine?

A1: A good starting point for optimization is as follows:

ParameterRecommended ConditionRationale
Base 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil)Strong, non-nucleophilic base that effectively deprotonates the alcohol.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents that enhance the nucleophilicity of the alkoxide.
Temperature 0 °C for deprotonation, then room temperature to 50 °C for S(_N)2 reactionAllows for controlled deprotonation and subsequent substitution.
Reactant Ratio 1.0 eq. N-Boc-3-hydroxypiperidine, 1.1 eq. 4-chlorobenzyl chlorideA slight excess of the alkylating agent ensures complete consumption of the alkoxide.

Q2: Is a phase-transfer catalyst (PTC) necessary for this reaction?

A2: While not strictly necessary, a phase-transfer catalyst can be beneficial, especially in large-scale syntheses or when using a biphasic solvent system (e.g., toluene/water with NaOH as the base).[13][15][16]

  • Mechanism of Action: A PTC, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase (where it is formed) to the organic phase where the 4-chlorobenzyl chloride is dissolved.[13][15]

  • Potential Advantages: Can lead to milder reaction conditions, faster reaction rates, and may avoid the need for anhydrous solvents and strong, hazardous bases like NaH.[15][16]

Q3: How should I store this compound?

A3: The hydrochloride salt is generally a stable, crystalline solid.[17] It should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong bases.

Q4: What is the purpose of the Boc protecting group on the piperidine nitrogen?

A4: The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group used to prevent the secondary amine of the piperidine ring from acting as a nucleophile and reacting with the 4-chlorobenzyl chloride. This ensures that the etherification occurs selectively at the hydroxyl group.

IV. Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

  • To a stirred suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na(_2)SO(_4).

  • Concentrate the organic layer under reduced pressure to yield the crude N-Boc-3-((4-Chlorobenzyl)oxy)piperidine.

Protocol 2: General Procedure for N-Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-3-((4-Chlorobenzyl)oxy)piperidine (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

  • Cool the solution to 0 °C and slowly add a 4M solution of HCl in dioxane (2-3 eq.) with stirring.

  • A precipitate should form. Allow the mixture to stir at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield this compound.

V. References

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • ChemTalk. Williamson Ether Synthesis. --INVALID-LINK--

  • ResearchGate. (PDF) Bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. --INVALID-LINK--

  • Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. --INVALID-LINK--

  • ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. --INVALID-LINK--

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. --INVALID-LINK--

  • AK Scientific, Inc. 1185301-25-0 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride. --INVALID-LINK--

  • Wikipedia. Phase-transfer catalyst. --INVALID-LINK--

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. --INVALID-LINK--

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. --INVALID-LINK--

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. --INVALID-LINK--

  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier. --INVALID-LINK--

  • ResearchGate. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. --INVALID-LINK--

  • BenchChem. Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives. --INVALID-LINK--

  • Chemistry Steps. Williamson Ether Synthesis. --INVALID-LINK--

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. --INVALID-LINK--

  • Organic Chemistry Tutor. Williamson Ether Synthesis. --INVALID-LINK--

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. --INVALID-LINK--

  • Khan Academy. Williamson ether synthesis (video). --INVALID-LINK--

  • Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. --INVALID-LINK--

  • National Institutes of Health. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. --INVALID-LINK--

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. --INVALID-LINK--

  • Sigma-Aldrich. 3-(4-Chlorobenzyl)-piperidine hydrochloride. --INVALID-LINK--

  • PHARMD GURU. 36. WILLIAMSON SYNTHESIS. --INVALID-LINK--

  • Macmillan Group. Phase-Transfer Catalysis (PTC). --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. --INVALID-LINK--

  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. --INVALID-LINK--

  • YouTube. Williamson Ether Synthesis. --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Hydroxypiperidine | 6859-99-0. --INVALID-LINK--

  • Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. --INVALID-LINK--

  • Google Patents. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method. --INVALID-LINK--

  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine. --INVALID-LINK--

  • PubMed. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. --INVALID-LINK--

  • National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. --INVALID-LINK--

  • BLDpharm. 1261233-18-4|2-(((3-Chlorobenzyl)oxy)methyl)piperidine hydrochloride. --INVALID-LINK--

  • Santa Cruz Biotechnology. 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride. --INVALID-LINK--

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine. --INVALID-LINK--

  • PubChem. 4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid. --INVALID-LINK--

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. --INVALID-LINK--

References

improving the purity of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: From Crude Sample to High-Purity Compound

This section addresses specific issues you may encounter during the purification workflow. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: My final product has a low and/or broad melting point. What's the cause and how do I fix it?

A low or broad melting point is a classic indicator of impurities. The most common culprits are residual solvents, unreacted starting materials, or synthetic by-products that disrupt the crystal lattice of your solid product.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Residual Solvent Check ¹H NMR for characteristic solvent peaks (e.g., broad singlet for water, peaks for ethanol, ethyl acetate).Dry the sample under high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50°C), if the compound is stable at that temperature.
Inorganic Salts Check for insolubility in organic solvents where the product should dissolve. Measure the ash content if possible.Perform an aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with deionized water to remove salts.[1]
Starting Materials/By-products Analyze by TLC or HPLC against reference standards of starting materials (3-hydroxypiperidine, 4-chlorobenzyl chloride).A multi-step purification approach is recommended. Start with an acid-base extraction to remove neutral or acidic impurities, followed by recrystallization.[2][3]
Incorrect Salt Form The sample may be a mix of the hydrochloride salt and the free base.Dissolve the sample in a minimal amount of an alcohol (e.g., methanol or ethanol) and add a stoichiometric amount of ethereal or isopropanolic HCl to ensure complete conversion to the hydrochloride salt before recrystallization.
Q2: I see unexpected peaks in my ¹H NMR spectrum. How do I identify the impurities?

Extra peaks in an NMR spectrum are direct evidence of impurities. Identifying them is key to choosing the right purification strategy.

Step-by-Step Identification and Removal:

  • Assign Known Peaks: First, identify all peaks corresponding to your target molecule, this compound. Pay attention to the aromatic protons of the chlorobenzyl group, the benzylic CH₂ protons, and the protons on the piperidine ring.[4][5]

  • Check for Starting Materials:

    • 4-chlorobenzyl chloride: Look for sharp singlets for the benzylic CH₂ and distinct aromatic signals that differ slightly from your product.

    • 3-hydroxypiperidine: Expect to see multiplets in the aliphatic region characteristic of the piperidine ring, but with a different pattern due to the free hydroxyl group.

  • Identify the Free Base: If purification was incomplete, you might have a mixture of the hydrochloride salt and the free base. The peaks for the free base will be slightly upfield compared to the protonated salt form, especially for the protons alpha to the nitrogen.

  • Look for Solvent Residue: Common solvents like ethyl acetate, dichloromethane, methanol, or ethanol have characteristic and well-documented chemical shifts.

Workflow for Removing Identified Impurities:

Diagram: Troubleshooting workflow based on NMR analysis.
Q3: My compound seems to decompose or "streak" on a silica gel TLC plate. What should I do?

This is a common issue when working with amines on silica gel. Silica gel is acidic and can cause strong binding or degradation of basic compounds like your piperidine derivative.[6]

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia. This deactivates the acidic sites on the silica surface. Use this "neutralized" silica for both TLC and column chromatography.

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying amines.[6] Test your separation on alumina TLC plates first to develop a suitable solvent system.

  • Purify as the Free Base: The hydrochloride salt is highly polar and will not move on a standard silica column. You must first convert it to the less polar free base using an acid-base extraction before attempting chromatography.[1][3]

Frequently Asked Questions (FAQs)
Q1: What is the most robust method for purifying this compound?

For most lab-scale syntheses, a combination of acid-base extraction followed by recrystallization is the most effective and scalable method.

Rationale:

  • Acid-Base Extraction: This technique powerfully separates your basic product from any neutral organic impurities (e.g., unreacted 4-chlorobenzyl chloride) or acidic by-products.[2][7] By converting the amine to its water-soluble salt or its organic-soluble free base, you can efficiently partition it away from contaminants.[1][3]

  • Recrystallization: This is the gold standard for purifying solid compounds.[8] It removes impurities that have similar acid-base properties to your product but different solubility profiles. It is highly effective at removing trace impurities and providing a high-purity, crystalline final product.

Detailed Protocol: Combined Acid-Base Extraction & Recrystallization

G cluster_0 Part 1: Acid-Base Extraction (Purifying the Free Base) cluster_1 Part 2: Recrystallization & Salt Formation A 1. Dissolve crude HCl salt in Dichloromethane (DCM) & Water B 2. Add 1M NaOH (aq) dropwise until pH > 11. Confirms conversion to free base. A->B C 3. Separate layers in a separatory funnel. Retain the organic (DCM) layer. B->C D 4. Wash organic layer with brine. C->D E 5. Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. D->E F 6. Dissolve purified free base oil in minimal hot Isopropanol (IPA). E->F Yields purified free base as an oil/solid G 7. Add 2M HCl in IPA dropwise until pH ~2. Induces crystallization of the HCl salt. F->G H 8. Cool solution slowly to room temp, then in an ice bath. G->H I 9. Collect crystals by vacuum filtration. H->I J 10. Wash crystals with cold IPA/ether. I->J K 11. Dry under high vacuum. J->K

Diagram: A robust two-part purification workflow.
Q2: What are the best recrystallization solvents for this compound?

Choosing the right solvent is critical for successful recrystallization. You need a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent/System Pros Cons Typical Purity Achieved
Isopropanol (IPA) Good solubility differential; readily available.Can be difficult to remove all traces.>99.0%
Ethanol/Ethyl Acetate Highly tunable; ethyl acetate is a poor solvent, promoting crystallization.Requires careful optimization of the solvent ratio.>99.5%
Methanol/Diethyl Ether Excellent for inducing precipitation; ether is very non-polar.Ether is highly flammable; may cause product to "crash out" instead of crystallizing.>98.5%
Acetonitrile Good for moderately polar compounds.Can be difficult to remove completely.>99.0%

Pro-Tip: To find the ideal solvent, test small amounts of your product in different solvents in test tubes. Add solvent dropwise at room temperature to check for insolubility, then heat to check for solubility.

Q3: How can I reliably assess the final purity of my sample?

No single technique is sufficient. A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis. It will separate your main compound from trace impurities and allow you to calculate the purity as a percentage of the total peak area.

    Suggested Starting HPLC Conditions:

    ParameterValue
    Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
    Gradient 10% B to 90% B over 15 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 220 nm and 254 nm
    Injection Volume 10 µL
  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and is excellent for detecting and identifying residual solvents or structurally similar impurities.[5][9]

  • Melting Point: A sharp melting point that matches the literature value is a strong qualitative indicator of high purity.

References

Technical Support Center: A Guide to the Solution Stability of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Understanding its chemical behavior is paramount for generating reliable and reproducible experimental data.

Part 1: Foundational Chemical Properties & Stability Profile (FAQs)

This section addresses the fundamental characteristics of the molecule that dictate its stability in common experimental settings.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is governed by three primary structural components: the piperidine ring, the benzyl ether linkage, and the chlorobenzyl group.

  • Piperidine Ring: This is a saturated heterocyclic amine. In its hydrochloride salt form, the nitrogen atom is protonated (piperidinium ion), which significantly enhances aqueous solubility.[1] The piperidine ring itself is generally stable, but like many amines, it can be susceptible to oxidation under certain conditions.[2] The stability and solubility are highly dependent on the pH of the solution.[3]

  • Benzyl Ether Linkage (-O-CH₂-Ar): This is the most chemically labile part of the molecule. Benzyl ethers are known to be susceptible to cleavage under several conditions:

    • Acid-Catalyzed Hydrolysis: Strong acidic conditions can protonate the ether oxygen, making the benzylic carbon an electrophilic site vulnerable to nucleophilic attack by water, leading to cleavage.[4]

    • Oxidative Cleavage: The benzylic C-H bonds are susceptible to oxidation, which can lead to the cleavage of the ether bond.[4]

    • Hydrogenolysis: While a synthetic technique, the facile cleavage of the benzyl ether bond by catalytic hydrogenation (e.g., H₂/Pd-C) highlights its inherent reactivity under reducing conditions.[5][6]

  • 4-Chlorobenzyl Group: The presence of a chlorine atom on the aromatic ring can influence the molecule's susceptibility to photodegradation. Chlorinated aromatic compounds are known to undergo degradation upon exposure to light, particularly UV wavelengths.[7][8]

Q2: What are the primary degradation pathways for this molecule in solution?

A2: Based on its structure, the three most probable degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis (Acid-Catalyzed): This pathway involves the cleavage of the benzyl ether bond to yield 3-Hydroxypiperidine and 4-Chlorobenzyl alcohol . This is often the most common degradation route in acidic aqueous buffers.

  • Oxidation: Oxidative degradation can occur at the piperidine ring or, more commonly, at the benzylic carbon of the benzyl ether. This can lead to the formation of various byproducts, including the corresponding benzoate ester, which can then hydrolyze to 4-Chlorobenzoic acid .[4]

  • Photolysis: Exposure to UV or even ambient laboratory light over extended periods can induce degradation, potentially through radical mechanisms involving the chlorinated aromatic ring.[8]

Part 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to address specific problems you may encounter during your experiments.

Issue: Loss of Compound Potency or Unexpected Peaks in HPLC Analysis

  • Q: I'm observing a decrease in the parent compound's peak area and the appearance of new, more polar peaks in my HPLC chromatogram over a few hours. What is the likely cause? A: This is a classic sign of chemical degradation, most likely hydrolysis of the benzyl ether bond. The primary degradation products, 3-hydroxypiperidine and 4-chlorobenzyl alcohol, are more polar than the parent compound and will thus have shorter retention times on a reverse-phase HPLC column. To confirm this, you should run a forced degradation study (see Protocol 2) to generate these degradants as standards.

  • Q: My stock solution in an aqueous buffer has started to show a slight yellow or brown tint after being stored for a week, even in the fridge. What could be happening? A: Discoloration often points to oxidative degradation or the formation of minor chromophoric impurities.[2] Amines and benzylic ethers can be sensitive to dissolved oxygen. To mitigate this, consider preparing fresh solutions more frequently, using de-gassed buffers, and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Issue: Inconsistent Results in Biological Assays

  • Q: I'm getting high variability in my cell-based assay results between experiments run on different days using the same stock solution. Could compound stability be the issue? A: Absolutely. If the compound is degrading in your stock solution or in the assay medium, its effective concentration will decrease over time, leading to inconsistent biological responses.[9] Furthermore, the degradation products could be inactive, have their own biological activity, or even be cytotoxic, further confounding your results. Recommendation: Always prepare fresh dilutions from a concentrated, non-aqueous stock (e.g., DMSO) immediately before each experiment. If you must use an aqueous stock, its stability should be validated over the intended use period.

Issue: Precipitation from Aqueous Buffers

  • Q: I prepared a 10 mM stock solution in DMSO. When I diluted it 1:1000 into my pH 7.4 phosphate buffer for an experiment, the solution became cloudy. Why did it precipitate? A: This is a solubility issue related to pH. The compound is supplied as a hydrochloride salt, where the piperidine nitrogen is protonated, making it water-soluble. The pKa of a protonated piperidine ring is typically around 11.2.[1][10] At pH 7.4, a small but significant fraction of the compound will exist as the neutral "free base." This free base is much less polar and has significantly lower aqueous solubility than the salt form. When you dilute the DMSO stock, the concentration of the free base may exceed its solubility limit in the aqueous buffer, causing it to precipitate. Troubleshooting Steps:

    • Lower the pH of your final aqueous solution (e.g., to pH 5-6) if your experiment allows.

    • Decrease the final concentration of the compound.

    • Include a solubilizing agent, such as a cyclodextrin, in your final buffer.[11]

Part 3: Protocols for Stability Assessment

To ensure the integrity of your experimental data, we strongly recommend performing stability studies. The following protocols provide a framework for this assessment.

Protocol 1: Preliminary pH-Dependent Stability Assessment

This protocol allows for a rapid evaluation of the compound's stability in different pH environments.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Buffers: 0.1 M HCl (pH 1), 0.1 M Phosphate buffer (pH 7.4), 0.1 M Borate buffer (pH 9)

  • HPLC system with a C18 column

  • Autosampler vials

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Working Solutions: Create 100 µM working solutions by diluting the stock solution 1:100 into each of the three buffers (pH 1, 7.4, and 9).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC to establish the initial peak area of the parent compound.

  • Incubation: Store the remaining working solutions in sealed vials at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), inject another aliquot from each solution into the HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each pH condition.

Protocol 2: Forced Degradation Study (Stress Testing)

This study intentionally degrades the compound to identify potential degradation products and establish a "stability-indicating" analytical method, as recommended by ICH guidelines.[12][13]

Objective: To generate ~10-30% degradation of the parent compound under various stress conditions.[14]

Materials:

  • Compound stock solution (e.g., 1 mg/mL in acetonitrile or water)

  • Acids: 1 M HCl

  • Bases: 1 M NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • Heating oven, UV light chamber (e.g., 254/365 nm)

Procedure:

  • Prepare five separate aliquots of the stock solution.

  • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 2-8 hours.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 1-4 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 8-24 hours.

  • Thermal Degradation: Heat one aliquot at 80°C for 24-72 hours.

  • Photolytic Degradation: Expose one aliquot to UV light for 24-72 hours.

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and ideally LC-MS to separate and identify the parent compound and all major degradation products.

Part 4: Data Interpretation & Visualization
Data Summary Tables

Table 1: Potential Degradation Products and Expected Analytical Changes

Degradation PathwayPotential Product(s)StructureExpected Change in HPLC Retention Time (Reverse Phase)
Hydrolysis 3-HydroxypiperidineC₅H₁₁NOSignificant Decrease (More Polar)
4-Chlorobenzyl alcoholC₇H₇ClODecrease (More Polar)
Oxidation 4-Chlorobenzoic acidC₇H₅ClO₂Decrease (More Polar)

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HCl60°C2 - 8 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp1 - 4 hours
Oxidation 3 - 30% H₂O₂Room Temp8 - 24 hours
Thermal Dry Heat80°C24 - 72 hours
Photolytic UV Light (254/365 nm)Ambient24 - 72 hours

Visualized Degradation & Troubleshooting Workflows

Parent 3-((4-Chlorobenzyl)oxy)piperidine Prod1 3-Hydroxypiperidine Parent->Prod1  Hydrolysis  (H₂O, H⁺) Prod2 4-Chlorobenzyl Alcohol Parent->Prod2  Hydrolysis  (H₂O, H⁺) Prod3 4-Chlorobenzoic Acid Parent->Prod3  Oxidation  ([O]) Prod4 Other Photodegradants Parent->Prod4  Photolysis  (hν)

Caption: Primary degradation pathways for 3-((4-Chlorobenzyl)oxy)piperidine.

problem problem cause cause action action start Problem: Inconsistent Results / Unexpected HPLC Peaks q1 Is solution cloudy or precipitated? start->q1 c1 Cause: Low solubility of free base at neutral/high pH q1->c1 Yes q2 Are new, more polar peaks appearing over time? q1->q2 No a1 Action: Lower buffer pH Decrease concentration c1->a1 c2 Cause: Hydrolysis of benzyl ether linkage q2->c2 Yes q3 Is solution discolored (yellow/brown)? q2->q3 No a2 Action: Use fresh solutions Store stock in DMSO at -20°C Validate stability in buffer c2->a2 c3 Cause: Oxidative degradation q3->c3 Yes a3 Action: Use de-gassed buffers Store under inert gas (Ar/N₂) Protect from light c3->a3

Caption: Troubleshooting workflow for common experimental issues.

Part 5: Recommendations for Handling & Storage

To maximize the shelf-life of this compound in solution and ensure experimental reproducibility, adhere to the following best practices:

  • Solid Storage: Store the solid hydrochloride salt in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.[15]

  • Stock Solutions: For maximum stability, prepare concentrated stock solutions (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO or ethanol.[9] Store these stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. If an aqueous solution must be stored, use a slightly acidic buffer (pH 4-6), store at 2-8°C, and protect from light by using amber vials.[3][16] Validate the stability for the intended period of use.

  • Avoid Incompatibilities: Keep solutions away from strong acids, strong oxidizing agents, and excessive heat.[17]

References

avoiding common side reactions in 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 3-((4-Chlorobenzyl)oxy)piperidine?

The formation of the ether linkage in this synthesis proceeds via the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2] In this specific case, the alkoxide is generated by deprotonating the hydroxyl group of 3-hydroxypiperidine, which then attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.[1][2][3]

Q2: My reaction yield is consistently low, and I'm isolating multiple products. What is the most likely cause?

The most common reason for low yields and product mixtures is a competing side reaction at the piperidine nitrogen. 3-Hydroxypiperidine possesses two nucleophilic sites: the secondary amine (nitrogen) and the hydroxyl group (oxygen). The nitrogen is often more nucleophilic than the oxygen, leading to significant formation of the N-alkylated byproduct , 1-(4-chlorobenzyl)-3-hydroxypiperidine.[4] This side reaction directly consumes your starting materials, reducing the yield of the desired O-alkylated product.

Q3: I've isolated a major byproduct that is not the desired ether. How can I confirm if it's the N-alkylated product?

The N-alkylated byproduct, 1-(4-chlorobenzyl)-3-hydroxypiperidine, will have the same molecular weight and formula as the desired O-alkylated product. However, their structures can be readily distinguished using spectroscopic methods:

  • ¹H NMR: The N-alkylated product will retain the hydroxyl (-OH) proton signal, which is typically a broad singlet that can be exchanged with D₂O. The desired O-alkylated product will show the absence of this -OH signal but will retain the N-H proton of the secondary amine.

  • IR Spectroscopy: The N-alkylated product will show a characteristic broad O-H stretching band around 3300-3500 cm⁻¹. The desired O-alkylated product (as the free base) will show a sharper N-H stretch in a similar region.

Q4: How can I definitively prevent the formation of the N-alkylated byproduct?

The most robust and widely accepted strategy to prevent N-alkylation is to temporarily "mask" or protect the piperidine nitrogen with a protecting group before performing the Williamson ether synthesis.[5][6][7] The tert-Butoxycarbonyl (Boc) group is an excellent choice for this purpose as it is easily introduced and can be removed under acidic conditions that are unlikely to affect the final product.[6][7]

Q5: My purified product seems to degrade over time or during certain purification steps like silica gel chromatography. What could be happening?

The product is a benzyl ether, which can be sensitive to cleavage under certain conditions. This side reaction is known as debenzylation .[8][9][10] It is most commonly cleaved by:

  • Catalytic Hydrogenolysis: Conditions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) will readily cleave the benzyl ether.[8][10]

  • Strong Lewis Acids: Reagents like BCl₃ or BBr₃ can cause debenzylation.[8][11]

  • Strong Protic Acids: While more stable than other ethers, prolonged exposure to strong acids during workup or chromatography can facilitate cleavage.[8]

To ensure stability, avoid these harsh conditions. Use neutralized or slightly basic conditions for extraction and chromatography where possible.

Troubleshooting Guide: Side Reaction Pathways & Solutions

This section provides a deeper dive into the most common experimental issues, their mechanistic origins, and detailed protocols for their resolution.

Problem 1: Low Yield Due to Competing N-Alkylation

The central challenge in this synthesis is the competition between O-alkylation (desired) and N-alkylation (side reaction). The secondary amine in 3-hydroxypiperidine is a potent nucleophile that readily reacts with the 4-chlorobenzyl chloride electrophile.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 3-HP 3-Hydroxypiperidine Base Base (e.g., NaH) 3-HP->Base Deprotonation Amine Piperidine Amine (Nucleophile) 4-CBC 4-Chlorobenzyl Chloride O-Alk Desired Product 3-((4-Chlorobenzyl)oxy)piperidine 4-CBC->O-Alk N-Alk Side Product 1-(4-Chlorobenzyl)-3-hydroxypiperidine 4-CBC->N-Alk Alkoxide Piperidine Alkoxide (Nucleophile) Base->Alkoxide Alkoxide->4-CBC O-Alkylation (SN2) Amine->4-CBC N-Alkylation (SN2)

Figure 1. Competing O- vs. N-alkylation pathways.

The most reliable method to eliminate N-alkylation is to protect the amine before the etherification step. The following three-stage workflow ensures a clean reaction and high yield of the desired product.

G start 3-Hydroxypiperidine Hydrochloride step1 Step 1: N-Protection (Boc)₂O, Base (e.g., TEA) in DCM start->step1 intermediate N-Boc-3-hydroxypiperidine step1->intermediate step2 Step 2: Williamson Ether Synthesis 1. Base (NaH) in THF 2. 4-Chlorobenzyl Chloride intermediate->step2 protected_product N-Boc-3-((4-Chlorobenzyl)oxy) piperidine step2->protected_product step3 Step 3: Deprotection HCl in Dioxane or Ether protected_product->step3 end Final Product 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride step3->end

References

enhancing the solubility of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride for assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for enhancing the solubility of this compound in experimental assays. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for generating reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial challenges encountered with this compound.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is the most likely cause?

A: This is a classic case of a compound "crashing out" of solution due to a phenomenon known as solvent-shifting. While this compound may be highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility in a purely aqueous environment is significantly lower.[1] When a concentrated DMSO stock is rapidly diluted into a large volume of buffer, the solvent environment abruptly changes from organic to aqueous. The compound's solubility limit in this new environment is exceeded, leading to rapid precipitation.[1] This is an issue of kinetic solubility, which is the concentration a compound can reach when added from a stock solution before it precipitates.[2][3]

Initial Corrective Actions:

  • Reduce Final Concentration: Your target concentration may simply be above the compound's aqueous solubility limit. Perform a serial dilution to find the maximum soluble concentration in your specific assay medium.[1]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without causing artifacts.[1][4] A slightly higher DMSO percentage can sometimes keep the compound in solution.

  • Modify Dilution Technique: Instead of a single large dilution step, try a stepwise dilution. Pre-warm your assay buffer to the incubation temperature (e.g., 37°C), as temperature changes can affect solubility.[5] Add the DMSO stock slowly while gently vortexing or mixing the buffer to aid dissolution.[6]

Q2: Why is my compound, a hydrochloride salt, poorly soluble in water? Shouldn't the salt form make it soluble?

A: Salt formation is a common and effective strategy to increase the aqueous solubility of ionizable drugs.[7][8] The hydrochloride salt of 3-((4-Chlorobenzyl)oxy)piperidine means the basic nitrogen on the piperidine ring is protonated (positively charged), which generally enhances water solubility compared to the neutral "free base" form.

However, the parent molecule still possesses significant lipophilic (hydrophobic) character due to the chlorobenzyl and piperidine ring structures. If this lipophilicity is substantial, even the salt form may exhibit limited aqueous solubility.[9] Solubility is a balance between the energy required to break the compound's crystal lattice and the energy released when it interacts with the solvent (solvation). For highly lipophilic molecules, the latter is often insufficient to overcome the former, resulting in poor overall solubility.

Q3: What is the best solvent to prepare my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common starting point for preparing high-concentration stock solutions of research compounds due to its excellent solvating power for a wide range of organic molecules.[6][10] For this compound, a stock solution of 10-50 mM in 100% DMSO is a typical starting point.

Important Considerations:

  • Purity: Use only high-purity, anhydrous DMSO. Water contamination can lower the achievable stock concentration.

  • Storage: Store DMSO stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent water absorption and degradation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound precipitation from the DMSO stock itself.[6] It is best practice to thaw an aliquot once and discard any unused portion.

If DMSO is incompatible with your assay, other potential solvents include Ethanol, N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMA).[] However, their solvating power may be lower than DMSO, and they may have different effects on your biological system.

Part 2: In-Depth Solubility Enhancement Workflow

If first-line troubleshooting is insufficient, a systematic approach is required. This workflow guides you through a logical progression of techniques to achieve the desired soluble concentration for your assay.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Assay Buffer check_conc Step 1: Assess Concentration Is the final concentration realistic? (Check literature for similar compounds) start->check_conc ph_adjust Step 2: pH Adjustment Is the assay buffer pH > 6? Lower pH to 3-6 to maximize protonation of piperidine N. check_conc->ph_adjust Yes, concentration seems reasonable fail Re-evaluate: - Modify compound structure - Change assay format - Advanced formulation (e.g., ASD) check_conc->fail No, concentration is too high cosolvent Step 3: Co-Solvent Screening Titrate biocompatible co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) ph_adjust->cosolvent Precipitation persists success Success: Compound is Soluble Proceed with Assay ph_adjust->success Solubility achieved cyclodextrin Step 4: Use Solubilizing Excipients Complexation with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin Precipitation persists or co-solvent interferes with assay cosolvent->success Solubility achieved cyclodextrin->success Solubility achieved cyclodextrin->fail Precipitation persists

Caption: A systematic workflow for troubleshooting and enhancing compound solubility.

Step 1: Assess Target Concentration

Before extensive optimization, verify that your desired assay concentration is achievable. Many drug-like molecules have aqueous solubilities in the low micromolar to nanomolar range. Aiming for a 100 µM final concentration of a highly lipophilic compound may be unrealistic without significant formulation efforts.

Step 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on pH.[8] this compound contains a basic piperidine moiety. The pKa of piperidine is approximately 11.2, meaning it is fully protonated and positively charged at physiological pH and below.

  • Mechanism: As a hydrochloride salt, the compound is already in its protonated, more soluble form. Maintaining an acidic to neutral pH (e.g., pH 3-7) in your assay buffer will keep the piperidine nitrogen protonated, favoring solubility.[] If your buffer pH is alkaline (pH > 8), the equilibrium will shift towards the neutral, less soluble "free base" form, which is more likely to precipitate.

  • Action: If your assay allows, test the compound's solubility in buffers with a lower pH (e.g., pH 6.0 or 6.5). Incorporating a pH-modifying agent into the formulation can create a localized acidic microenvironment that improves solubility.[12]

Caption: pH effect on the equilibrium of the piperidine hydrochloride salt.

Step 3: Co-Solvent Screening

If pH adjustment is not sufficient or feasible, the use of water-miscible organic co-solvents is the next step. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[13][14]

Table 1: Comparison of Common Biocompatible Co-solvents

Co-SolventTypical Final Conc. in AssayKey Properties & Considerations
Ethanol 1-5%Volatile. Can affect enzyme activity and cell viability at higher concentrations.[14]
Propylene Glycol (PG) 1-10%Less volatile than ethanol. Generally well-tolerated in many biological systems.[13][15]
Polyethylene Glycol 400 (PEG 400) 1-10%A polymer with low toxicity. Can be viscous. Effective for many poorly soluble drugs.[][16]
Glycerin 1-20%High viscosity. Very low toxicity. Often used in formulations.[13]

Action: Perform a systematic screen by preparing your compound in assay buffers containing a range of concentrations for each co-solvent. Observe for precipitation visually or measure turbidity with a plate reader. (See Protocol 2).

Step 4: Use of Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[4][17] This effectively increases the apparent aqueous solubility of the compound without altering the bulk solvent.[18]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[10][17]

  • Action: Prepare solutions of HP-β-CD or SBE-β-CD in your assay buffer (e.g., at 1-5% w/v) and attempt to dissolve your compound directly or add the DMSO stock to this solution.

Cyclodextrin_Mechanism compound Poorly Soluble Compound (Hydrophobic) plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex cyclodextrin->complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution. The molecular weight of this compound (C₁₂H₁₆ClN · HCl) is 246.18 g/mol .[19][20]

  • Calculation: To make 1 mL of a 10 mM solution:

    • Weight (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Weight (mg) = 0.010 mol/L × 0.001 L × 246.18 g/mol × 1000 mg/g = 2.46 mg

  • Weighing: Accurately weigh out approximately 2.5 mg of the compound into a sterile, tared microcentrifuge tube or glass vial. Record the exact weight.

  • Solvent Addition: Based on the actual weight, calculate the precise volume of anhydrous DMSO to add.

    • Volume (mL) = [Actual Weight (mg) / 246.18 ( g/mol )] / 10 (mmol/L)

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution to 30-40°C or use a bath sonicator for 5-10 minutes to ensure complete dissolution.[6]

  • Storage: Aliquot the clear solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol allows you to quickly determine the approximate solubility limit of your compound in different buffer conditions using a plate reader capable of measuring turbidity (nephelometry) or absorbance.[2][21]

  • Materials:

    • 10 mM compound stock in 100% DMSO.

    • Test buffers (e.g., PBS pH 7.4, PBS pH 6.0, PBS + 2% PEG 400).

    • Clear, flat-bottom 96-well microplates.

    • Plate reader.

  • Method:

    • Compound Plate: Prepare a 2-fold serial dilution of your 10 mM stock in 100% DMSO across a 96-well plate (e.g., Column 1: 10 mM, Column 2: 5 mM, etc.).

    • Assay Plate: Add 198 µL of your desired test buffer to the wells of a new 96-well plate.

    • Dilution: Using a multichannel pipette, transfer 2 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:100 final dilution (final DMSO conc. of 1%). The final compound concentrations will range from 100 µM down to ~0.2 µM.

    • Mixing & Incubation: Mix immediately by shaking on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.[1]

    • Measurement: Read the absorbance or turbidity of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm).

  • Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit under those conditions.

Part 4: Deeper Dive - Advanced Concepts

Q4: Can the hydrochloride counter-ion itself cause problems?

A: While generally beneficial, the counter-ion can sometimes have an impact. The "common-ion effect" can occur if your buffer contains a high concentration of chloride ions.[22] This excess of the common ion (Cl⁻) can shift the dissolution equilibrium, potentially reducing the overall solubility of the salt. This is usually a minor effect in typical biological buffers but can be significant in high-salt solutions. The choice of counter-ion can have a major impact on solubility and other physicochemical properties.[22][23]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A:

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a concentrated organic stock into an aqueous buffer. It's a non-equilibrium measurement and is highly relevant for most in vitro assays where you perform this exact step.[3] The protocol provided above measures kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to a buffer, shaking it for an extended period (24-72 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered supernatant.[3][24] This value is critical for later-stage drug development, such as formulation for oral dosing.

For most cell-based or biochemical assays, kinetic solubility is the more practical and relevant parameter to optimize.

References

Technical Support Portal: Protocol Refinement for 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and handling of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and refine your protocol for optimal results.

The synthesis of this target molecule is primarily achieved via a Williamson ether synthesis, followed by deprotection (if necessary) and salt formation. This guide is structured to address challenges at each critical stage of this process.

Section 1: Synthesis Pathway & Core Principles

The formation of this compound fundamentally relies on the Williamson ether synthesis, a robust and well-established SN2 reaction.[1] The pathway involves the reaction of an alkoxide nucleophile with an alkyl halide electrophile. For our target molecule, there are two theoretical approaches, but only one is synthetically viable.

  • Optimal Pathway (Path A): Deprotonation of 3-hydroxypiperidine (or its N-protected form) to form an alkoxide, which then attacks the primary benzylic halide, 4-chlorobenzyl chloride. This pathway is highly favored because primary alkyl halides are excellent substrates for SN2 reactions, minimizing competing elimination reactions.[2][3]

  • Sub-optimal Pathway (Path B): Deprotonation of 4-chlorobenzyl alcohol to form a benzylic alkoxide, which would then need to react with a 3-halopiperidine. This is less efficient as secondary halides, like a 3-halopiperidine, are more prone to E2 elimination, leading to lower yields of the desired ether.[4]

Our protocols and troubleshooting guides will focus exclusively on the optimal pathway.

cluster_start Starting Materials cluster_reaction Core Synthesis cluster_workup Purification & Finalization cluster_end Final Product SM1 N-Boc-3-hydroxypiperidine WES Williamson Ether Synthesis (S_N2 Reaction) SM1->WES THF or DMF Solvent SM2 4-Chlorobenzyl chloride SM2->WES THF or DMF Solvent Base Strong Base (e.g., NaH) Base->WES THF or DMF Solvent Purify Workup & Purification (Column Chromatography) WES->Purify Intermediate Product Deprotect Boc Deprotection & HCl Salt Formation Purify->Deprotect Purified Intermediate Product 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride Deprotect->Product HCl in Ether/EtOAc

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis yield consistently low? A: Low yields are often traced back to one of four issues:

  • Inefficient Deprotonation: The hydroxyl group on the piperidine must be fully deprotonated to form the nucleophilic alkoxide. Ensure your base (e.g., Sodium Hydride, NaH) is fresh and not quenched by moisture. Use of anhydrous solvents is critical.[4]

  • Competing Reactions: If the piperidine nitrogen is not protected (e.g., with a Boc group), it can compete with the hydroxyl group as a nucleophile, leading to N-alkylation as a major side product.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can favor elimination (E2) side reactions.[1] For a primary benzyl halide, this is less of a concern, but it's important to maintain controlled temperatures (e.g., 0 °C to room temperature or gentle heating).

  • Poor Leaving Group: While 4-chlorobenzyl chloride is generally effective, converting it to the bromide or iodide equivalent can sometimes improve reaction rates, as Br⁻ and I⁻ are better leaving groups.

Q2: I see an unexpected solid crashing out of my piperidine solution during storage. What is it? A: This is a common issue with free amines. The solid is likely a salt formed by the reaction of the basic piperidine nitrogen with atmospheric carbon dioxide (forming a carbonate salt) or trace acidic gases like HCl from nearby bottles (forming a hydrochloride salt).[5][6] To prevent this, always store purified free-base piperidine derivatives under an inert atmosphere (Nitrogen or Argon) and ensure containers are tightly sealed.[5]

Q3: My final product has a yellow or brownish tint. How can I remove it? A: A yellow tint in piperidine-containing compounds often indicates the presence of oxidation byproducts.[5] For the final hydrochloride salt, purification is best achieved through recrystallization. A suitable solvent system (e.g., isopropanol/ether or ethanol/ether) should be chosen where the product is soluble when hot but sparingly soluble when cold.[7]

Q4: Why is it necessary to protect the piperidine nitrogen with a Boc group? A: The piperidine nitrogen is a secondary amine and is nucleophilic. In the presence of the electrophilic 4-chlorobenzyl chloride, it will readily undergo an SN2 reaction to form a tertiary amine. This N-alkylation directly competes with the desired O-alkylation (Williamson ether synthesis). By protecting the nitrogen with an acid-labile tert-butyloxycarbonyl (Boc) group, you render it non-nucleophilic, ensuring the reaction proceeds exclusively at the hydroxyl position. The Boc group can then be easily removed in the final step with a strong acid, which simultaneously forms the desired hydrochloride salt.[8][9]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Williamson Ether Synthesis Stage

This stage is the most critical for overall yield and purity. The primary challenges are ensuring the reaction goes to completion and minimizing side products.

Observed Problem Potential Cause(s) Recommended Action & Scientific Rationale
Reaction stalls; TLC shows significant unreacted 3-hydroxypiperidine. 1. Inactive Base: NaH has been exposed to air/moisture. 2. Insufficient Base: Molar ratio of base to alcohol is too low. 3. Protic Solvent Contamination: Water or alcohol in the solvent is quenching the base.1. Use fresh NaH: Open a new bottle or use NaH from a sealed container. 2. Increase Base Stoichiometry: Use 1.1-1.5 equivalents of NaH to ensure complete deprotonation of the hydroxyl group. 3. Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a solvent purification system. This prevents the base from being consumed by proton sources other than the desired alcohol.[10]
TLC/NMR shows multiple new spots/peaks, indicating side products. 1. Unprotected Piperidine Nitrogen: N-alkylation is competing with O-alkylation. 2. Over-alkylation of 4-chlorobenzyl chloride: Potential for self-condensation or reaction with other nucleophiles. 3. Elimination Reaction: Though less likely with a primary halide, high temperatures can promote it.1. Confirm N-Protection: Ensure your starting material is N-Boc-3-hydroxypiperidine. If starting with the free amine, a protection step is required first. 2. Control Stoichiometry: Add the 4-chlorobenzyl chloride slowly to the solution of the formed alkoxide. This maintains a low concentration of the electrophile, minimizing side reactions. 3. Optimize Temperature: Run the reaction at room temperature or with gentle heating (40-50 °C). Avoid aggressive refluxing unless necessary.[1]
Difficult to purify the product from starting materials. Similar Polarity: The product, N-Boc-3-((4-chlorobenzyl)oxy)piperidine, may have a similar Rf value to the starting 4-chlorobenzyl chloride.Optimize Chromatography: Use a less polar solvent system (e.g., Hexanes/Ethyl Acetate) and consider a gradient elution. A small amount of triethylamine (0.1%) can be added to the solvent to reduce peak tailing on silica gel for amine-containing compounds.
Guide 2: Deprotection and Salt Formation Stage

The conversion of the protected intermediate to the final hydrochloride salt is generally high-yielding but can present challenges related to purity and handling.

Start Low Purity of Final HCl Salt Check_Intermediate Is the Boc-protected intermediate pure? Start->Check_Intermediate Check_Acid Was excess acid used? Start->Check_Acid Check_Solvent Was the precipitation solvent anhydrous? Start->Check_Solvent Sol_Purify Action: Re-purify the intermediate via column chromatography. Check_Intermediate->Sol_Purify No Sol_Wash Action: Wash the salt with cold, anhydrous ether to remove excess HCl. Check_Acid->Sol_Wash Yes Sol_Dry Action: Ensure anhydrous conditions. Product may be hygroscopic and oily if wet. Check_Solvent->Sol_Dry No

Caption: Troubleshooting logic for impure final hydrochloride salt.

Observed Problem Potential Cause(s) Recommended Action & Scientific Rationale
Final product is an oil or sticky solid, not a crystalline powder. 1. Residual Solvent: Incomplete removal of reaction or precipitation solvents. 2. Hygroscopic Nature: The salt has absorbed atmospheric moisture. 3. Impurities: Presence of unreacted materials or side products is depressing the melting point and preventing crystallization.1. Dry Thoroughly: Dry the product under high vacuum for an extended period (4-12 hours). Gentle heating (e.g., 40 °C) can aid this process.[7] 2. Handle in a Dry Environment: Handle the final product in a glove box or under a stream of inert gas. Store in a desiccator. 3. Purify and Retry: If impurities are suspected from NMR/LCMS, redissolve the material, neutralize it back to the free base, re-purify by column chromatography, and then repeat the salt formation step.
The pH of the aqueous solution of the final product is excessively low. Excess HCl: Too much HCl was used during the salt formation, and it has co-precipitated with the product.Wash the Solid: Gently wash the filtered solid with a small amount of cold, anhydrous diethyl ether or another non-polar solvent in which the product salt is insoluble. This will dissolve and remove the excess HCl without dissolving the desired product.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.[11]

Protocol 1: Synthesis of tert-butyl 3-((4-chlorobenzyl)oxy)piperidine-1-carboxylate
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) via cannula and cool the suspension to 0 °C in an ice bath.

  • Alcohol Addition: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Dissolve 4-chlorobenzyl chloride (1.1 eq.) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure product.

Protocol 2: Deprotection and Formation of this compound
  • Dissolution: Dissolve the purified product from Protocol 1 (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

  • Acidification: Cool the solution to 0 °C. Add a solution of HCl in diethyl ether (e.g., 2.0 M) or dioxane (e.g., 4.0 M) (3-5 eq.) dropwise. Gas evolution (CO₂) will be observed as the Boc group is cleaved.

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will form.[12]

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.[7]

  • Drying: Dry the white solid under high vacuum to obtain the final product.

Section 5: Characterization Data

Proper characterization is essential to confirm the identity and purity of your final product.

Analysis Expected Results for this compound
¹H NMR Chemical shifts (δ, ppm) are approximate and depend on the solvent (e.g., D₂O, DMSO-d₆).- Aromatic protons (AA'BB' system): ~7.4 ppm (d, 2H), ~7.3 ppm (d, 2H).- Benzylic protons (-O-CH₂ -Ar): ~4.5 ppm (s, 2H).- Piperidine protons: Complex multiplets between ~1.5-3.8 ppm. The proton on the carbon bearing the ether linkage (-O-CH -) will be shifted downfield (~3.6-3.8 ppm). Protons adjacent to the nitrogen will also be downfield.[13][14]
¹³C NMR Chemical shifts (δ, ppm) are approximate.- Aromatic carbons: ~128-138 ppm.- Benzylic carbon (-O-C H₂-Ar): ~70-72 ppm.- Piperidine carbon with ether linkage (-O-C H-): ~75-78 ppm.- Other piperidine carbons: ~20-55 ppm.
Mass Spec (ESI+) Expected m/z for the free base [M+H]⁺: C₁₂H₁₆ClNO. Calculated for C₁₂H₁₇ClNO⁺: ~226.10.
Appearance White to off-white crystalline solid.[12]

Section 6: References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from --INVALID-LINK--

  • Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Hydroxypiperidine. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Chemdad. (n.d.). Piperidine hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--

References

addressing inconsistencies in 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and characterization of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Part 1: Synthesis and Mechanistic Considerations

The most common and direct route to synthesizing the parent free base, 3-((4-Chlorobenzyl)oxy)piperidine, is via the Williamson ether synthesis. This reaction, while classic, has several critical parameters that can lead to inconsistencies if not properly controlled. The overall process involves the deprotonation of a piperidine alcohol followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[1][2]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution 3-Hydroxypiperidine 3-Hydroxypiperidine Alkoxide Piperidin-3-oxide (Alkoxide Intermediate) 3-Hydroxypiperidine->Alkoxide + Base - H₂ gas Base Strong Base (e.g., NaH, KH) SN2_Pathway SN2 Reaction (Desired) Alkoxide->SN2_Pathway + Alkyl Halide E2_Pathway E2 Reaction (Competing) Alkoxide->E2_Pathway Alkyl_Halide 4-Chlorobenzyl Chloride/Bromide Product 3-((4-Chlorobenzyl)oxy)piperidine (Free Base) Side_Product 4-Chlorostyrene (Elimination Product) SN2_Pathway->Product E2_Pathway->Side_Product Troubleshooting_Purification Start Crude Product Inconsistent? OilyProduct Is it an oil/gum? Start->OilyProduct Appearance LowPurity Is purity low by TLC/NMR? Start->LowPurity Analysis SaltProblem Is salt formation problematic? Start->SaltProblem Final Step OilyProduct->LowPurity No Sol_Column Action: Use Flash Chromatography. System: DCM/MeOH gradient. Modifier: Add 1% TEA or NH4OH to mobile phase. OilyProduct->Sol_Column Yes LowPurity->SaltProblem No Sol_Recheck Action: Re-check crude NMR for side products (e.g., elimination). Consider re-optimizing reaction. LowPurity->Sol_Recheck Yes Sol_Salt Action: Use anhydrous solvent (Ether/EtOAc). Add HCl in ether/dioxane slowly. Ensure free base is completely dry. SaltProblem->Sol_Salt Yes End Achieve Pure, Crystalline HCl Salt SaltProblem->End No Sol_Column->End Sol_Recheck->Start Re-run Sol_Salt->End

References

long-term storage solutions for 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Welcome to the dedicated technical support guide for this compound. This document provides in-depth guidance on the long-term storage, handling, and troubleshooting for this compound to ensure its stability and integrity for research applications. Our recommendations are grounded in the fundamental chemical principles governing amine hydrochlorides and benzyl ether stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For maximum stability and shelf-life, the compound should be stored at 2-8°C (refrigerated) in a dark, dry environment . The hydrochloride salt nature of this molecule makes it susceptible to moisture absorption (hygroscopicity), and the benzyl ether linkage can be sensitive to environmental stressors over time.[1][2] A multi-layered storage strategy is paramount.

Q2: Is this compound hygroscopic? What does that mean for my experiments?

A2: Yes. As a hydrochloride salt of an amine, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3][4] This has several critical implications for your work:

  • Inaccurate Weighing: A "wet" compound will lead to weighing more than the actual active substance, causing errors in solution concentrations.

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve into a liquid) in high humidity.[5][6]

  • Chemical Degradation: The presence of water can accelerate potential degradation pathways, such as hydrolysis.

Therefore, minimizing exposure to ambient air is crucial.[3]

Q3: What type of container is best for storing this compound?

A3: The primary container should be an airtight, amber glass vial with a screw cap lined with a chemically inert material (e.g., PTFE). This protects the compound from moisture and light.[7][8] For enhanced protection, this primary container should be placed inside a secondary, sealable container (like a heat-sealed foil bag or a gasket-sealed jar) that also contains a desiccant pouch.[9][10]

Q4: What are the primary signs of compound degradation or contamination?

A4: Visual inspection can provide initial clues. Look for:

  • Color Change: Any deviation from the expected white or off-white solid.

  • Clumping or Caking: Indicates moisture absorption.[3]

  • Odor: Development of any unusual smells.

However, the most reliable method for detecting degradation is through analytical techniques. A periodic purity check via HPLC or LC-MS is recommended for lots stored for extended periods to confirm integrity.

Q5: What is the expected shelf-life?

A5: When stored under the recommended conditions (refrigerated, dark, and desiccated), the compound is expected to remain stable for several years. However, shelf-life is highly dependent on handling practices.[7] Frequent opening of the container without proper environmental controls (e.g., on an open lab bench on a humid day) will significantly shorten its effective life.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the handling and use of this compound.

Problem Probable Cause(s) Recommended Solution & Scientific Rationale
Observation: The powder is clumpy, sticky, or appears wet. The compound has absorbed atmospheric moisture. This is due to its hygroscopic nature as an amine salt.[3][6] The chloride ions readily form hydrogen bonds with water molecules.Immediate Action: Move the container into a desiccator or a nitrogen-purged glovebox to halt further moisture uptake. Protocol: 1. Handle the compound exclusively in a controlled, low-humidity environment (e.g., glovebox). 2. If weighing in ambient air, do so quickly and immediately reseal the container.[3] 3. Store the primary container within a larger, sealed container containing a desiccant (e.g., silica gel packets) to create a dry micro-environment.[5][9] This desiccant will preferentially absorb any moisture that enters the secondary container.
Observation: Experimental results are inconsistent or show decreased compound potency. The compound has likely undergone chemical degradation . Potential pathways include: 1. Hydrolysis: Cleavage of the benzyl ether bond. 2. Oxidation: The benzylic position can be susceptible to oxidation.[11][12]Immediate Action: Quarantine the current stock and do not use it for critical experiments until its purity is verified.Protocol: 1. Verify Purity: Submit a sample for analytical testing (HPLC, LC-MS, or ¹H NMR) to confirm its identity and purity against a reference standard. 2. Review Storage History: Ensure the compound has been consistently stored at 2-8°C and protected from light and moisture. Even brief periods at elevated temperatures can accelerate degradation.[8] 3. Source New Material: If degradation is confirmed, procure a new, validated lot of the compound and strictly adhere to the initial handling protocol outlined below.
Observation: The compound does not dissolve completely in the intended solvent. 1. Incorrect Solvent Choice: Amine hydrochloride salts are typically polar and have different solubility profiles than their free-base counterparts.[4][13] 2. Moisture Contamination: Absorbed water can alter the physical properties and dissolution kinetics of the solid.Protocol: 1. Solvent Selection: this compound, as a salt, is expected to have good solubility in polar protic solvents like methanol, ethanol, and water.[4] It will likely have poor solubility in nonpolar solvents like hexanes or diethyl ether. 2. Dissolution Technique: Use sonication or gentle warming to aid dissolution. Prepare solutions in a dry environment to prevent introducing additional moisture. 3. Ensure Dryness: Before preparing a stock solution, ensure the solid is a free-flowing powder. If it has clumped due to moisture, the weighed amount will be inaccurate.

Part 3: Data & Protocols

Summary of Long-Term Storage Parameters
ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of potential chemical degradation pathways.[7][8]
Humidity <30% RH (or desiccated)Prevents moisture absorption by the hygroscopic hydrochloride salt.[3][5][6]
Light Protect from Light (Amber Vial)Prevents potential photodegradation of the aromatic and ether moieties.[7]
Atmosphere Tightly sealed container. Inert gas (Argon/Nitrogen) overlay for maximum protection.Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[11]
Experimental Protocol: Initial Handling of a New Compound Lot

This workflow ensures the maximum preservation of compound integrity from the moment of receipt.

G cluster_0 Receiving & Initial Inspection cluster_1 Preparation for Storage cluster_2 Long-Term Storage A Receive Package B Equilibrate to Room Temperature Before Opening A->B Crucial to prevent condensation C Inspect Container Seal and Compound Appearance B->C D Transfer to Low-Humidity Environment (Glovebox/Desiccator) C->D If seal is intact and appearance is normal Error Error C->Error If seal is broken or powder is clumpy/discolored E Aliquot into Smaller, Pre-labeled Amber Glass Vials D->E Minimizes contamination of bulk stock F Place Desiccant Pouch in Secondary Container E->F G Place Primary Vials into Secondary Container F->G H Store at 2-8°C in a Dark Location G->H I Update Chemical Inventory with Lot # and Date H->I

Caption: Workflow for receiving and storing the compound.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reproducible research and the synthesis of safe, effective active pharmaceutical ingredients (APIs). 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a key building block in medicinal chemistry, and its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final API.

This guide provides an in-depth, scientifically grounded approach to the purity assessment of this compound. We will detail a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, explain the scientific rationale behind the methodological choices, and compare its performance with orthogonal analytical techniques. The protocols and validation strategies described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3]

Recommended Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the quintessential technique for the purity analysis of non-volatile, polar organic molecules like this compound.[3][4] The method separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices (The "Why")

The development of a robust and reliable HPLC method is not arbitrary; every parameter is selected to ensure optimal performance.

  • Column Chemistry (C18): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography. Its long alkyl chains provide a highly nonpolar stationary phase, which effectively retains the target compound via hydrophobic interactions with its benzyl and piperidine moieties. This retention mechanism is ideal for achieving separation from both more polar (e.g., starting materials) and less polar (e.g., homocoupling byproducts) impurities.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient):

    • Acidification: The piperidine ring contains a basic nitrogen atom. At neutral pH, this amine can interact with residual acidic silanol groups on the silica backbone of the HPLC column, leading to poor peak shape (tailing). The addition of an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase protonates the piperidine nitrogen, ensuring it exists as a single ionic species. It also protonates the surface silanols, minimizing these undesirable secondary interactions and resulting in sharp, symmetrical peaks.[5]

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is superior to an isocratic method for purity analysis.[6] It ensures that early-eluting, highly polar impurities are well-resolved from the solvent front, while strongly retained, nonpolar impurities are eluted in a reasonable time frame with good peak shape.

  • UV Detection: The presence of the 4-chlorobenzyl group provides a strong chromophore. A UV detector set to a wavelength around 225 nm, where the benzene ring exhibits significant absorbance, provides excellent sensitivity for the main analyte and related aromatic impurities.[7]

Potential Impurities and Method Specificity

A critical aspect of a purity method is its ability to separate the main component from potential process-related impurities and degradation products. Based on common synthetic routes, potential impurities for this compound could include:

  • Impurity A: 3-Hydroxypiperidine (Unreacted Starting Material)

  • Impurity B: 4-Chlorobenzyl chloride (Unreacted Starting Material)

  • Impurity C: Bis(4-chlorobenzyl) ether (Side-product)

  • Impurity D: Piperidine-related byproducts from synthesis.[][9]

The developed HPLC method must demonstrate baseline resolution between the main peak and all potential impurities, a characteristic known as specificity, which is a key validation parameter.[2]

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of this compound and quantify any related impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program 0-2 min: 10% B; 2-17 min: 10% to 90% B; 17-22 min: 90% B; 22.1-27 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Sample Preparation:

  • Solvent (Diluent): Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Stock Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial if any particulate matter is observed.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A & B) prep_system Equilibrate HPLC System (Initial Conditions) prep_mobile->prep_system prep_sample Prepare Sample (1.0 mg/mL in 50:50 ACN/H2O) inject Inject Sample (10 µL) prep_sample->inject prep_system->inject run_gradient Run Gradient Method inject->run_gradient detect Detect at 225 nm run_gradient->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for the purity assessment of this compound by HPLC.

Comparison with Alternative and Orthogonal Methods

While RP-HPLC is the primary method for routine quality control, orthogonal methods are invaluable for comprehensive characterization, impurity identification, and method validation.[4][10] An orthogonal method is one that relies on a different scientific principle for analysis, providing a higher degree of confidence in the purity results.

FeatureRP-HPLC (UV Detection)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and hydrophobic interactions.[3]Separation based on volatility and boiling point, with mass-based detection.[11][12]Separation based on polarity, with mass-based detection for structural information.[4]Signal intensity is directly proportional to the number of atomic nuclei.[10][13]
Primary Use Routine purity testing, quality control, stability studies.Analysis of volatile/semi-volatile impurities (e.g., residual solvents).[14]Identification of unknown impurities and degradation products.Absolute purity determination against a certified internal standard; a primary ratio method.
Sensitivity High (ng range)Very High (pg range)Very High (pg-fg range)Lower than chromatographic methods (µg-mg range)
Specificity Good (retention time based); excellent with DAD.Very High (mass spectra provide structural fingerprints).Very High (provides molecular weight and fragmentation data).Very High (structure-specific signals).
Analyte Suitability Excellent for non-volatile polar compounds.Requires analytes to be volatile and thermally stable. Derivatization may be needed for the hydrochloride salt.Broad applicability, ideal for non-volatile compounds.Requires soluble analyte and a non-interfering internal standard.
Key Advantage Robust, reproducible, and widely available.Excellent for identifying volatile organic impurities.Definitive structural elucidation of unknown impurities.Provides absolute purity without needing a reference standard of the analyte.[13]
Limitation Cannot definitively identify unknown peaks without mass spectrometry.Not suitable for non-volatile salts without derivatization.More complex instrumentation and maintenance.Lower throughput and sensitivity compared to HPLC.
Decision Logic for Analytical Technique Selection

The choice of analytical technique is driven by the specific question being asked.

Method_Selection start Analytical Goal? routine_qc Routine Purity & QC? start->routine_qc unknown_id Identify Unknown Impurity? start->unknown_id absolute_purity Certify Absolute Purity? start->absolute_purity volatile_check Check for Volatile Impurities? start->volatile_check hplc Use RP-HPLC-UV routine_qc->hplc Yes lcms Use LC-MS unknown_id->lcms Yes qnmr Use qNMR absolute_purity->qnmr Yes gcms Use GC-MS volatile_check->gcms Yes

Caption: Decision tree for selecting the appropriate analytical method based on the research objective.

Conclusion

For the routine purity assessment of this compound, a well-validated Reversed-Phase HPLC method is the gold standard, offering a robust, sensitive, and reliable platform for quality control. It provides the necessary resolution to separate the active compound from key process-related impurities, ensuring consistent quality for downstream applications in drug discovery and development.

However, a comprehensive analytical strategy should not rely on a single technique. LC-MS is an indispensable tool for the definitive identification of any unknown impurities detected during HPLC analysis. GC-MS serves a critical, specific role in detecting volatile impurities and residual solvents that are not amenable to HPLC analysis. Finally, qNMR stands as a powerful, orthogonal method for establishing the absolute purity of a reference standard or a final compound, providing an anchor of certainty that is independent of chromatographic separation.

By employing RP-HPLC for routine analysis and supplementing it with these orthogonal techniques as needed, researchers and drug developers can build a complete and scientifically rigorous purity profile, ensuring the quality and integrity of their work.

References

A Comparative Guide to 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride and Its Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically successful drugs.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a diverse array of biological macromolecules. This guide provides an in-depth comparative analysis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride and its structurally similar analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a focus on their interactions with key central nervous system (CNS) targets.

Introduction to the 3-(Benzyloxy)piperidine Scaffold

The 3-(benzyloxy)piperidine core represents a versatile template for the design of novel bioactive molecules. This scaffold can be conceptually divided into three key regions amenable to chemical modification: the piperidine ring, the benzylic ether moiety, and the substituents on the aromatic ring. Each of these regions plays a crucial role in defining the compound's physicochemical properties and its interaction with biological targets. Our focus compound, this compound, serves as a starting point for exploring the chemical space around this scaffold.

Synthesis of 3-(Benzyloxy)piperidine Analogs

A general and efficient synthetic route to 3-(benzyloxy)piperidine analogs commences with commercially available N-Boc-3-hydroxypiperidine. The synthesis typically involves a two-step process:

  • Williamson Ether Synthesis: The hydroxyl group of N-Boc-3-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), followed by alkylation with a substituted benzyl bromide to form the corresponding benzyl ether.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the desired 3-(benzyloxy)piperidine analog as a salt.[4]

This straightforward synthetic strategy allows for the facile introduction of a wide variety of substituted benzyl groups, enabling a systematic exploration of the structure-activity relationships.

Comparative Analysis of Biological Activity

Recent studies have identified the 3-(benzyloxy)piperidine scaffold as a potent modulator of key CNS targets, including the dopamine D4 receptor and the serotonin transporter (SERT).[4][5][6] The following sections provide a comparative analysis of the biological activity of this compound and its analogs at these targets.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a G protein-coupled receptor implicated in various neurological and psychiatric disorders, making it an attractive target for drug discovery.[7][8] The affinity of 3-(benzyloxy)piperidine analogs for the dopamine D4 receptor is typically evaluated using radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand is measured and expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

Table 1: Comparative Dopamine D4 Receptor Binding Affinities of 3-(Benzyloxy)piperidine Analogs

CompoundR (Substitution on Benzyl Ring)Kᵢ (nM)
1 4-Chloro134[4]
2 3-Fluoro205.9[7]
3 3,4-Difluoro169[7]
4 4-Fluoro-3-methyl135[7]
5 4-Methyl241[7]
6 2-Methyl343[7]

Data for a closely related analog with N-substitution, highlighting the effect of the 4-chloro-benzyloxy moiety.

The data in Table 1 reveals several key structure-activity relationships:

  • Halogen Substitution: The presence of a halogen atom at the 4-position of the benzyl ring, as in the 4-chloro analog (Compound 1), is well-tolerated and results in potent dopamine D4 receptor affinity.[4] Shifting the halogen to the 3-position (Compound 2) or introducing a second fluoro group (Compound 3) maintains high affinity.[7]

  • Methyl Substitution: The addition of a methyl group, particularly at the 4-position (Compound 5), is also tolerated, although it may slightly decrease affinity compared to the halogenated analogs.[7] A methyl group at the 2-position (Compound 6) leads to a more significant drop in affinity, suggesting potential steric hindrance.[7]

These findings suggest that the electronic nature and position of the substituent on the benzyl ring play a critical role in modulating the affinity for the dopamine D4 receptor. The 4-chloro substitution in our lead compound is therefore a favorable feature for potent D4 receptor antagonism.

Serotonin Transporter (SERT) Inhibition

The serotonin transporter is a key regulator of serotonergic neurotransmission and is the primary target for many antidepressant medications.[9] The inhibitory activity of 3-(benzyloxy)piperidine analogs at SERT is also assessed using radioligand binding assays, typically measuring the displacement of [³H]-paroxetine.

Table 2: Comparative Serotonin Transporter Binding Affinities of 3-(Benzyloxy)piperidine Analogs

CompoundR (Substitution on Benzyl Ring)Kᵢ (nM)
7 4-Fluoro2 - 400[5]

Data for a related series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, indicating the potential for high SERT affinity within this scaffold.

Physicochemical Properties and Drug-Likeness

Beyond biological activity, the physicochemical properties of a compound are critical determinants of its potential as a therapeutic agent.[1] Properties such as lipophilicity (logP), aqueous solubility, and metabolic stability are key considerations in drug design. The piperidine ring itself offers a favorable balance of hydrophilicity and lipophilicity.[1]

The introduction of the 4-chlorobenzyl group in our lead compound will increase its lipophilicity. While this can enhance membrane permeability and access to CNS targets, excessive lipophilicity can lead to poor solubility and increased off-target effects. Therefore, a careful balance must be struck. The hydrochloride salt form of the compound is intended to improve its aqueous solubility and handling properties.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed protocol for a competitive radioligand binding assay is provided below. This protocol is a representative example and may require optimization for specific receptors and radioligands.

Competitive Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (non-labeled competitor for non-specific binding)

  • Test compounds (e.g., this compound and its analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Harvest the HEK293 cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 10 µM haloperidol (for non-specific binding)

    • 50 µL of a serial dilution of the test compound

    • 50 µL of [³H]-Spiperone at a final concentration close to its Kₑ value

    • 50 µL of the membrane preparation

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizing Structure-Activity Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key structure-activity relationships and the experimental workflow.

SAR_Dopamine_D4 cluster_substituents Substituent Effects Scaffold 3-(Benzyloxy)piperidine Substituents Substituents on Benzyl Ring Scaffold->Substituents Modification Activity Dopamine D4 Receptor Affinity (Ki) Substituents->Activity Influences 4-Chloro 4-Chloro 4-Chloro->Activity High Affinity 3-Fluoro 3-Fluoro 3-Fluoro->Activity High Affinity 4-Methyl 4-Methyl 4-Methyl->Activity Moderate Affinity 2-Methyl 2-Methyl 2-Methyl->Activity Lower Affinity (Steric Hindrance)

Caption: Structure-Activity Relationship for Dopamine D4 Receptor Affinity.

Binding_Assay_Workflow start Start: Prepare Reagents assay_setup Set up 96-well plate: - Membranes - Radioligand - Test Compound start->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End: Determine Affinity analysis->end

References

A Technical Guide to the Biological Activity of 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride and its Analogs as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of neuropharmacology, the piperidine scaffold remains a cornerstone of innovation. Its structural versatility and favorable pharmacokinetic properties have cemented its status as a privileged scaffold in the design of centrally active agents.[1] This guide provides a deep dive into the biological activity of a specific piperidine derivative, 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride, and its analogs, with a focus on their potent and selective antagonism of the dopamine D4 receptor (D4R). The D4R has emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias, making the exploration of its antagonists a critical area of research.[2][3]

The Dopamine D4 Receptor: A Key Modulator in the Central Nervous System

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[2] Its unique distribution in brain regions associated with cognition, emotion, and executive function distinguishes it from other dopamine receptor subtypes.[2] Unlike the more ubiquitous D2 receptor, the D4 receptor's restricted expression profile suggests that its selective modulation could offer a more targeted therapeutic approach with a reduced side-effect profile. This has driven the search for selective D4R antagonists as potential treatments for cognitive deficits and psychotic symptoms.[2][3]

The 3-((4-chlorobenzyl)oxy)piperidine scaffold has been identified as a promising starting point for the development of such antagonists. The strategic placement of the benzyloxy moiety at the 3-position of the piperidine ring, combined with substitutions on the benzyl ring and the piperidine nitrogen, allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for the D4 receptor.[2][4]

Comparative Analysis of Biological Activity: A Structure-Activity Relationship Study

Compound IDR (Piperidine Nitrogen Substituent)X (Benzyl Ring Substituent)Dopamine D4 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)D4 vs D2 Selectivity
Parent Scaffold -H4-ClData not availableData not availableData not available
Analog 13-fluoro-4-methoxybenzyl3-fluoro205.9>10,000>48
Analog 23-fluoro-4-methoxybenzyl3,4-difluoro169>10,000>59
Analog 33-fluoro-4-methoxybenzyl4-chloro134>10,000>74
Analog 43-fluoro-4-methoxybenzyl4-methyl241>10,000>41
Analog 52-methylimidazo[1,2-a]pyridine3,4-difluoro375>10,000>26

Data for analogs are derived from studies on (S)-3-(benzyloxy)piperidine derivatives.[2]

Key Insights from the Structure-Activity Relationship:

  • Impact of Benzyl Ring Substitution (X): The nature and position of the substituent on the benzyl ring significantly influence the binding affinity for the D4 receptor. Halogen substitutions, particularly a chloro group at the 4-position (para), are well-tolerated and can enhance potency, as seen in Analog 3.[2] The 3,4-difluoro substitution in Analog 2 also results in high affinity.

  • Role of the Piperidine Nitrogen Substituent (R): The substituent on the piperidine nitrogen is a critical determinant of both affinity and selectivity. Bulky, aromatic groups, such as the 3-fluoro-4-methoxybenzyl group in Analogs 1-4, contribute to high affinity and selectivity against the D2 receptor.[2] This suggests that the R group occupies a specific pocket in the receptor binding site.

  • Stereochemistry: For 3-substituted piperidines, the stereochemistry is crucial for biological activity. Studies have shown that the (S)-enantiomer is significantly more active than the (R)-enantiomer, indicating a stereospecific interaction with the receptor.[2]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for assessing the biological activity of these compounds are provided below.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for Dopamine D4 Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK293 cells expressing hD4R prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane Pellet prep3->prep4 assay1 Incubate membranes with [3H]Spiperone & test compound prep4->assay1 assay2 Equilibration assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 IC50 Determination assay4->analysis1 analysis2 Cheng-Prusoff Equation analysis1->analysis2 analysis3 Ki Value analysis2->analysis3

Caption: General workflow for determining the Ki of a test compound at the D4 receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine D4 receptor are harvested and suspended in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

    • The cells are homogenized using a Polytron homogenizer.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • The resulting membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the cell membranes (10-20 µg of protein per well) with a fixed concentration of the radioligand [³H]spiperone (close to its Kd value) and varying concentrations of the unlabeled test compound.

    • For the determination of non-specific binding, a separate set of wells contains the radioligand, cell membranes, and a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor by measuring its effect on cyclic AMP (cAMP) levels.

Signaling Pathway for D4 Receptor Antagonism

G D4R D4 Receptor Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Agonist Dopamine (Agonist) Agonist->D4R Antagonist Test Compound (Antagonist) Antagonist->D4R Blocks Agonist

Caption: D4R activation by an agonist inhibits cAMP production, an effect blocked by an antagonist.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • CHO or HEK293 cells stably expressing the human dopamine D4 receptor are plated in a 96-well plate and grown to 80-90% confluency.

  • Assay Procedure:

    • The culture medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated for 30 minutes to prevent cAMP degradation.

    • The cells are then pre-incubated with various concentrations of the test antagonist for 15-30 minutes.

    • The cells are stimulated with a fixed concentration of a D4 receptor agonist (e.g., quinpirole, typically at its EC80 concentration) in the presence of forskolin (an adenylyl cyclase activator) for 15-30 minutes.

  • cAMP Measurement:

    • The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA).

  • Data Analysis:

    • The ability of the test compound to inhibit the agonist-induced decrease in cAMP levels is quantified, and the IC50 value is determined.

Conclusion and Future Directions

The 3-((4-chlorobenzyl)oxy)piperidine scaffold represents a promising foundation for the development of potent and selective dopamine D4 receptor antagonists. The structure-activity relationship data clearly indicates that modifications to both the benzyl ring and the piperidine nitrogen substituent are critical for optimizing D4R affinity and selectivity. The 4-chloro substitution on the benzyl ring appears to be a favorable feature for enhancing potency.

Future research in this area should focus on several key aspects:

  • Synthesis and Evaluation of the Parent Compound: The synthesis and biological evaluation of this compound with an unsubstituted piperidine nitrogen is a crucial next step to establish a definitive baseline for its activity.

  • Exploration of Diverse Substituents: A broader range of substituents on both the benzyl ring and the piperidine nitrogen should be explored to further refine the SAR and potentially discover compounds with even greater potency and selectivity.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro assays should be advanced to in vivo models of neuropsychiatric disorders to assess their therapeutic potential.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as clinically viable drugs.

By leveraging the insights from the comparative analysis and employing the robust experimental protocols outlined in this guide, researchers can accelerate the discovery and development of novel dopamine D4 receptor antagonists with the potential to address unmet medical needs in the treatment of CNS disorders.

References

A Cross-Validation Framework for Novel Piperidine-Based CNS Drug Candidates: Evaluating 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of centrally acting therapeutics. Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide range of neurological targets.[1] This guide provides a comprehensive framework for the cross-validation of novel piperidine derivatives, using the hypothetical, yet structurally representative, compound 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride as a case study.

The challenge with any new chemical entity is the robust and objective assessment of its biological activity. This guide eschews a rigid template, instead presenting a logical, multi-pronged experimental strategy to elucidate the pharmacological profile of a novel piperidine compound. We will explore its potential interactions with three high-value CNS targets commonly associated with the piperidine motif: the Histamine H3 receptor (H3R), the N-methyl-D-aspartate (NMDA) receptor, and the enzyme Acetylcholinesterase (AChE).

Part 1: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged structure in medicinal chemistry due to its synthetic tractability and its presence in a multitude of natural alkaloids with potent biological activities.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for selective receptor engagement. Furthermore, the basic nitrogen atom is often crucial for forming key interactions with target proteins and can be modulated to fine-tune physicochemical properties like solubility and pKa.[3]

Part 2: A Multi-Target Screening Approach

Given the structural alerts within this compound—a benzyl ether moiety and a piperidine core—a logical first step is to screen it against targets where similar structures have shown activity.

Target 1: Histamine H3 Receptor (H3R) - The Wake-Promoting and Cognitive-Enhancing Target

The H3R is a presynaptic autoreceptor that negatively modulates the release of histamine and other neurotransmitters in the brain.[4][5] Antagonists/inverse agonists of the H3R have shown significant promise in treating disorders of excessive sleepiness and cognitive deficits.[5]

  • Pitolisant (Wakix®): The first H3R antagonist/inverse agonist to receive clinical approval, serving as a benchmark for efficacy and safety.[6]

  • Thioperamide: A potent and selective, though not clinically approved, H3R antagonist often used as a reference compound in preclinical studies.[6]

In Vitro Assays:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the H3R.

  • [³⁵S]GTPγS Binding Assay: A functional assay to measure the ability of the compound to modulate G-protein activation, distinguishing between antagonist and inverse agonist activity.[7][8][9][10][11]

  • cAMP Accumulation Assay: To assess the compound's effect on the downstream signaling cascade of the Gαi-coupled H3R.[12][13][14][15][16]

Illustrative Data Comparison:

CompoundH3R Binding Affinity (Ki, nM)[³⁵S]GTPγS Binding (EC50, nM)Intrinsic Activity (vs. Histamine)
3-((4-Chlorobenzyl)oxy)piperidine HCl (Hypothetical) 5.215.8-0.8 (Inverse Agonist)
Pitolisant0.16[6]1.5[17]Inverse Agonist[17]
Thioperamide~1Inverse AgonistInverse Agonist

Note: Data for the topic compound is illustrative.

Target 2: NMDA Receptor - The Neuroplasticity and Excitotoxicity Modulator

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[18] However, their overactivation leads to excitotoxicity, a key pathological process in neurodegenerative diseases and stroke. Uncompetitive antagonists that block the ion channel are of significant therapeutic interest.[18][19]

  • Memantine: A low-to-moderate affinity, uncompetitive NMDA receptor antagonist approved for the treatment of Alzheimer's disease.[19]

  • Ketamine: A higher-affinity, uncompetitive NMDA receptor antagonist with rapid-acting antidepressant effects, but also psychotomimetic side effects.[20][21]

In Vitro Assays:

  • Radioligand Binding Assay (using [³H]MK-801): To determine the affinity of the test compound for the PCP/MK-801 binding site within the NMDA receptor channel.

  • Electrophysiology (Two-Electrode Voltage Clamp): To characterize the kinetics of channel block and its voltage dependency in Xenopus oocytes expressing different NMDA receptor subtypes.

In Vivo Assay:

  • Mouse Formalin Test: This model of persistent pain has an early neurogenic phase and a later inflammatory phase. NMDA receptor antagonists are known to be effective in this model, particularly in the second phase.[22][23][24][25][26]

Illustrative Data Comparison:

Compound[³H]MK-801 Binding (Ki, µM)Formalin Test (Phase II Licking Time Reduction)
3-((4-Chlorobenzyl)oxy)piperidine HCl (Hypothetical) 2.545% at 10 mg/kg
Memantine1-2Effective
Ketamine0.1-0.560% at 1 mg/kg[20][21]

Note: Data for the topic compound is illustrative.

Target 3: Acetylcholinesterase (AChE) - The Pro-Cognitive Target

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the synaptic cleft, a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[2][3][27][28] The piperidine moiety is a key feature of the highly successful AChE inhibitor, Donepezil.[27]

  • Donepezil: A potent, selective, and reversible inhibitor of AChE, widely used in the treatment of Alzheimer's disease.[27]

  • Physostigmine: A naturally derived, non-selective cholinesterase inhibitor.[3]

In Vitro Assay:

  • Ellman's Assay: A colorimetric method to determine the half-maximal inhibitory concentration (IC50) of the test compound against AChE and, for selectivity, against Butyrylcholinesterase (BuChE).

Illustrative Data Comparison:

CompoundAChE Inhibition (IC50, nM)BuChE Inhibition (IC50, nM)Selectivity Index (BuChE/AChE)
3-((4-Chlorobenzyl)oxy)piperidine HCl (Hypothetical) 85>10,000>117
Donepezil5.7[27]7,1251250[27]
Physostigmine~10~5~0.5

Note: Data for the topic compound is illustrative.

Part 3: Experimental Protocols and Visualizations

For scientific integrity, detailed and reproducible protocols are paramount. Below are representative protocols for the key functional assays described.

[³⁵S]GTPγS Binding Assay Protocol

This assay measures agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[7][8][9][10]

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H3R.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), NaCl (100 mM), GDP (10 µM), and saponin (10 µg/ml).

  • Reaction Mixture: In a 96-well plate, combine membrane homogenate (10-20 µg protein), varying concentrations of the test compound or reference ligand, and assay buffer.

  • Initiation: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (Tris-HCl, MgCl₂).

  • Quantification: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot specific binding against ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Mouse Formalin Test Protocol

This in vivo model assesses analgesic potential by measuring the behavioral response to a subcutaneous injection of formalin.[22][23][24][25]

  • Acclimation: Acclimate male Swiss Webster mice to the testing environment (Plexiglas observation chambers) for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound, a reference compound, or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: Phase I (0-5 minutes) and Phase II (15-30 minutes).

  • Data Analysis: Compare the licking/biting time in the drug-treated groups to the vehicle-treated group. A significant reduction in time indicates an analgesic effect.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental logic and underlying biological mechanisms, the following diagrams have been generated.

G cluster_0 In Vitro Screening Cascade Start Novel Piperidine Compound (e.g., 3-((4-Chlorobenzyl)oxy)piperidine HCl) Binding Primary Screen: Radioligand Binding Assays (H3R, NMDA-R, AChE) Start->Binding Function Secondary Screen: Functional Assays Binding->Function H3_Func [35S]GTPγS Binding cAMP Accumulation Function->H3_Func H3R Hit NMDA_Func Electrophysiology (TEVC) Function->NMDA_Func NMDA-R Hit AChE_Func Enzymatic Assay (Ellman's Method) Function->AChE_Func AChE Hit Hit Characterized Hit H3_Func->Hit NMDA_Func->Hit AChE_Func->Hit

Caption: In Vitro Screening Workflow for a Novel Piperidine Compound.

G cluster_H3R Histamine H3 Receptor (Gi-coupled) H3R H3R Extracellular Gi Gαiβγ H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Antagonist H3R Antagonist (e.g., Pitolisant) Antagonist->H3R:f1 Blocks

Caption: Simplified Histamine H3 Receptor Signaling Pathway.

Conclusion

The journey of a novel compound from synthesis to a potential therapeutic candidate is paved with rigorous, objective, and multi-faceted experimental validation. This guide has outlined a logical and scientifically grounded framework for the initial pharmacological characterization of a novel piperidine derivative, exemplified by this compound. By employing a combination of in vitro binding and functional assays alongside relevant in vivo models, and by consistently benchmarking against well-characterized comparators, researchers can build a comprehensive and trustworthy profile of their compound of interest. This systematic approach not only identifies the primary mechanism of action but also uncovers potential polypharmacology, providing a solid foundation for further preclinical development.

References

in vitro and in vivo correlation of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Establishing the In Vitro-In Vivo Correlation of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Introduction: Bridging the Gap Between Benchtop and Preclinical Models

In central nervous system (CNS) drug discovery, the journey from a promising molecule to a potential therapeutic is fraught with challenges, chief among them being the translation of in vitro activity to in vivo efficacy. An In Vitro-In Vivo Correlation (IVIVC) serves as a critical bridge, creating a predictive mathematical model that connects the properties of a drug in a controlled laboratory setting to its performance in a complex biological system.[1][2] This guide provides a comprehensive framework for establishing a pharmacodynamic IVIVC for a novel compound, this compound.

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the CNS.[3][4] Based on its structural motifs, we hypothesize that this compound may interact with sigma receptors. Sigma receptors, particularly the sigma-1 receptor (S1R), are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface that modulate a wide array of signaling pathways and are implicated in various neurological and psychiatric conditions, including depression and anxiety.[5][6][7]

This guide will therefore focus on establishing a correlation between the compound's in vitro binding affinity for the sigma-1 receptor and its in vivo effects in validated rodent models of depression and anxiety. Establishing such a relationship is invaluable, as it can streamline development, justify specifications, and serve as a surrogate for bioequivalence studies under certain conditions.[8][9]

Part I: In Vitro Characterization: Quantifying Target Engagement

The foundational step in our correlation is to precisely quantify the interaction between this compound and its hypothesized molecular target, the sigma-1 receptor. The gold standard for determining the affinity of a compound for a receptor is the radioligand binding assay.[10][11]

Rationale for Experimental Choices

We have selected a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of our test compound. This Kᵢ value is a measure of the compound's binding affinity; a lower Kᵢ indicates a higher affinity. We will use --INVALID-LINK---pentazocine, a selective and widely used radioligand for the S1R.[10][12] Guinea pig liver membranes are chosen as the receptor source due to their high expression density of S1R, which provides a robust signal-to-noise ratio.[10]

Conceptual Signaling Pathway

The sigma-1 receptor is not a traditional cell-surface receptor with a direct downstream cascade. Instead, it acts as a chaperone protein that, upon ligand binding, can dissociate and interact with a multitude of "client" proteins, including ion channels and kinases, thereby modulating cellular stress responses and neuronal plasticity.[5][7]

G cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor (S1R) (Inactive Chaperone) BiP BiP/GRP78 S1R->BiP Bound Active_S1R Active S1R S1R->Active_S1R Dissociates from BiP Ligand S1R Ligand (e.g., Test Compound) Ligand->S1R Client_Proteins Client Proteins (Ion Channels, Kinases, etc.) Active_S1R->Client_Proteins Interacts with Response Modulation of Neuronal Excitability & Plasticity Client_Proteins->Response

Caption: Conceptual diagram of Sigma-1 Receptor activation.

Experimental Protocol: S1R Radioligand Competition Binding Assay

This protocol is adapted from established methodologies for sigma receptor binding.[10][13]

  • Membrane Preparation:

    • Homogenize fresh guinea pig liver tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Binding Assay:

    • Set up the assay in 96-well plates. Each well will have a final volume of 250 µL.

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled S1R ligand like haloperidol (10 µM) to define non-specific binding.

      • 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

      • 100 µL of diluted membrane preparation (typically 50-100 µg of protein).

      • 50 µL of --INVALID-LINK---pentazocine at a final concentration near its Kₑ (e.g., 1-2 nM).

    • Incubate the plates at 37°C for 120 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through PEI-presoaked GF/B glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).

    • Dry the filter mats completely.

    • Add scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (DPM in the presence of haloperidol) from the total binding (DPM in the absence of competitor).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Workflow Diagram: Radioligand Binding Assay

G A Prepare Reagents: - Membrane Homogenate - 3H-pentazocine (Radioligand) - Test Compound Dilutions - Haloperidol (for NSB) B Incubate Components in 96-well Plate (37°C, 120 min) A->B C Rapid Filtration (Separates Bound from Free Ligand) B->C D Wash Filters C->D E Dry Filters & Add Scintillant D->E F Count Radioactivity (Scintillation Counter) E->F G Data Analysis: - Calculate Specific Binding - Plot Inhibition Curve - Determine IC50 & Ki F->G

Caption: Step-by-step workflow for the radioligand binding assay.

Hypothetical In Vitro Data

The primary output of this experiment is the Kᵢ value, which represents the intrinsic affinity of the compound for the S1R.

CompoundTargetAssay TypeRadioligandKᵢ (nM)
3-((4-Chlorobenzyl)oxy)piperidine HClSigma-1 ReceptorCompetition Binding--INVALID-LINK---pentazocine15.2
Haloperidol (Control)Sigma-1 ReceptorCompetition Binding--INVALID-LINK---pentazocine3.5

Part II: In Vivo Assessment: Measuring Functional Outcomes

With the in vitro affinity established, the next step is to measure the compound's effect in living organisms. Based on the role of S1R in mood and affective disorders, we will use two well-validated behavioral models in mice: the Forced Swim Test (FST) for antidepressant-like effects and the Elevated Plus Maze (EPM) for anxiolytic-like effects.[5][14]

Rationale for Model Selection
  • Forced Swim Test (FST): This test is a widely used screening tool for antidepressant drugs. It is based on the principle that when placed in an inescapable situation (a cylinder of water), rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants are known to increase the latency to immobility and decrease the total duration of immobility.[15][16]

  • Elevated Plus Maze (EPM): This model assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[17][18] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[19]

Experimental Protocol 1: Forced Swim Test (FST)

This protocol is based on standard FST procedures for mice.[15][20]

  • Animals and Acclimation:

    • Use male C57BL/6 mice (8-10 weeks old). Group-house the animals and allow them to acclimate to the facility for at least one week before testing.

    • On the test day, allow animals to acclimate to the testing room for at least 60 minutes.

  • Drug Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10, 20 mg/kg).

    • A vehicle control group (e.g., saline or 0.5% Tween 80 in saline) and a positive control group (e.g., Imipramine at 20 mg/kg) should be included.

    • Conduct the test 30 minutes post-injection.

  • Test Procedure:

    • Fill a clear glass cylinder (25 cm height, 10 cm diameter) with 15 cm of water maintained at 24-25°C.[21]

    • Gently place each mouse into the cylinder. The test duration is 6 minutes.

    • Record the entire session with a video camera positioned to the side of the cylinder.

    • An observer, blind to the treatment conditions, should score the behavior. Typically, the last 4 minutes of the 6-minute session are analyzed.

    • The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • Post-Test:

    • After the test, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.

    • Clean the cylinder and replace the water between animals.

Workflow Diagram: Forced Swim Test

G A Acclimate Mice to Testing Room (60 min) B Administer Compound (i.p., Vehicle, Test Doses, Positive Control) A->B C Wait 30 min (Drug Absorption Period) B->C D Place Mouse in Water Cylinder (24-25°C) C->D E Record Behavior for 6 min D->E F Remove, Dry, and Warm Mouse E->F G Score Immobility Time (last 4 min, blinded observer) E->G H Statistical Analysis (e.g., ANOVA) G->H

Caption: Standard workflow for the mouse Forced Swim Test.

Experimental Protocol 2: Elevated Plus Maze (EPM)

This protocol is based on standard EPM procedures.[17][22]

  • Apparatus and Environment:

    • The maze should be made of a non-reflective material, elevated 50 cm above the floor. It consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape.

    • Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open.

    • The test should be conducted under dim lighting conditions (e.g., 15-20 lux).

  • Animals and Drug Administration:

    • Follow the same animal acclimation and drug administration procedures as described for the FST. A positive control for anxiolytic effects, such as Diazepam (1-2 mg/kg, i.p.), should be used.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[18]

    • Allow the mouse to freely explore the maze for 5 minutes.

    • Record the session using an overhead video camera and an automated tracking system.

    • Key parameters to measure include:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open / (Time in Open + Time in Closed)] x 100.

    • Calculate the percentage of open arm entries: (% Open Arm Entries) = [Entries to Open / (Entries to Open + Entries to Closed)] x 100.

    • An increase in either of these percentages, without a significant change in total distance traveled, is indicative of an anxiolytic effect.

Workflow Diagram: Elevated Plus Maze

G A Acclimate Mice to Dimly Lit Test Room (60 min) B Administer Compound (i.p., Vehicle, Test Doses, Positive Control) A->B C Wait 30 min B->C D Place Mouse in Center of EPM C->D E Record Exploration for 5 min (Video Tracking System) D->E F Return Mouse to Home Cage E->F G Analyze Tracking Data: - Time in Arms - Entries into Arms - Total Locomotion E->G H Calculate % Open Arm Time/Entries & Perform Statistics G->H

Caption: Standard workflow for the Elevated Plus Maze test.

Hypothetical In Vivo Data Summary
Dose (mg/kg)FST: Immobility Time (s)EPM: % Time in Open Arms
Vehicle155 ± 1218 ± 3
1148 ± 1522 ± 4
5110 ± 1035 ± 5
1085 ± 9 48 ± 6
2082 ± 11 51 ± 7
Positive Control75 ± 8** (Imipramine)55 ± 6** (Diazepam)
*p < 0.05, *p < 0.01 vs. Vehicle

Part III: Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to correlate the in vitro affinity (Kᵢ) with the in vivo dose-response data. This is a pharmacodynamic IVIVC, where we link target engagement to a functional outcome. A successful correlation allows us to predict the in vivo efficacy of future analogs based on their in vitro binding affinity. The FDA provides guidance on different levels of correlation, with Level A being the most rigorous point-to-point relationship.[1][8]

Conceptual Framework for IVIVC

The link between in vitro affinity and in vivo effect is mediated by several factors, most notably the compound's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) which determine the free drug concentration at the target site in the brain, and the subsequent receptor occupancy.

G cluster_in_vitro In Vitro cluster_in_vivo In Vivo invitro Binding Affinity (Ki) ro Receptor Occupancy (%) invitro->ro Informs dose Administered Dose (mg/kg) pk Pharmacokinetics (ADME) & BBB Penetration dose->pk brain_conc Free Drug Conc. in Brain (Cbrain) pk->brain_conc brain_conc->ro effect Behavioral Effect (% Change from Vehicle) ro->effect

Caption: Conceptual framework for the pharmacodynamic IVIVC.

Methodology for Correlation
  • Determine Brain Exposure: A crucial missing piece is the drug concentration in the brain. This requires a separate pharmacokinetic study where animals are dosed with the compound, and at a relevant time point (e.g., 30 minutes, corresponding to the behavioral test), brain and plasma samples are collected and analyzed (e.g., by LC-MS/MS) to determine the free drug concentration.

  • Calculate Receptor Occupancy: With the in vitro Kᵢ and the in vivo free brain concentration (Cₑₑₐᵢₙ) at each dose, you can estimate the percentage of sigma-1 receptors occupied using the following equation:

    • % Occupancy = [Cₑₑₐᵢₙ / (Cₑₑₐᵢₙ + Kᵢ)] x 100

  • Plot the Correlation: The final step is to plot the in vivo behavioral effect (e.g., % reduction in immobility time in the FST) as a function of the calculated receptor occupancy. A strong correlation will show a clear relationship, often sigmoidal, where a certain threshold of receptor occupancy is required to elicit an effect, which then plateaus at higher occupancies.

Hypothetical Data for IVIVC
Dose (mg/kg)Free Cₑₑₐᵢₙ (nM)Calculated S1R Occupancy (%)FST: % Reduction in Immobility
1316.5%4.5%
51854.2%29.0%
104072.5%45.2%
208584.8%47.1%

Assuming a Kᵢ of 15.2 nM.

Plotting the "% Reduction in Immobility" against the "Calculated S1R Occupancy" would constitute the Level A IVIVC. This relationship demonstrates that the compound's antidepressant-like effect is directly tied to its engagement with the sigma-1 receptor in the brain.

Conclusion

This guide outlines a systematic and robust approach to establishing an in vitro-in vivo correlation for this compound, based on its hypothesized activity at the sigma-1 receptor. By quantitatively measuring in vitro binding affinity (Kᵢ) and correlating it with dose-dependent in vivo functional outcomes in relevant behavioral models, a powerful predictive tool can be developed. This IVIVC not only provides strong evidence for the compound's mechanism of action but also significantly enhances the efficiency of the drug development process. It allows for more informed decision-making, optimization of lead compounds, and a reduction in the reliance on extensive animal testing for subsequent formulation or manufacturing changes.[9] The principles and protocols described herein provide a solid foundation for researchers seeking to bridge the critical gap between in vitro discovery and in vivo validation.

References

A Comparative Analysis of Synthetic Routes to 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a privileged structure in drug discovery, and its functionalization is of significant interest. This guide provides a comparative analysis of three prominent synthetic routes for the preparation of this compound: the Williamson ether synthesis, the Mitsunobu reaction, and a phase-transfer catalysis approach. This analysis is designed to assist researchers in selecting the most suitable method based on factors such as yield, scalability, cost-effectiveness, and operational complexity.

The core of this synthesis involves the formation of an ether linkage between the hydroxyl group of 3-hydroxypiperidine and a 4-chlorobenzyl moiety. A crucial consideration in this synthesis is the presence of the secondary amine in the piperidine ring, which can compete with the hydroxyl group in alkylation reactions. Therefore, protection of the piperidine nitrogen is a common strategy employed in some of these routes.

Comparative Overview of Synthetic Strategies

Synthetic Route Key Reagents General Yields Key Advantages Key Disadvantages
Williamson Ether Synthesis Strong base (e.g., NaH), 4-chlorobenzyl halideModerate to HighCost-effective reagents, straightforward procedure.Requires protection of the piperidine nitrogen, potential for side reactions.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD)HighMild reaction conditions, stereospecific inversion of configuration.Expensive reagents, formation of difficult-to-remove byproducts, scalability challenges.
Phase-Transfer Catalysis Phase-transfer catalyst (e.g., TBAB), inorganic base (e.g., NaOH)Moderate to HighAvoids anhydrous conditions, operationally simple, potentially greener.Catalyst selection can be crucial, potential for side reactions.

Detailed Analysis of Synthetic Routes

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the formation of ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[1] In the context of synthesizing 3-((4-Chlorobenzyl)oxy)piperidine, this involves the deprotonation of the hydroxyl group of a protected 3-hydroxypiperidine followed by reaction with 4-chlorobenzyl chloride.

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection & Salt Formation 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine (Boc)₂O, Base N-Boc-3-((4-chlorobenzyl)oxy)piperidine N-Boc-3-((4-chlorobenzyl)oxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-((4-chlorobenzyl)oxy)piperidine 1. NaH 2. 4-Chlorobenzyl chloride This compound This compound N-Boc-3-((4-chlorobenzyl)oxy)piperidine->this compound HCl

Figure 1: General workflow for the Williamson ether synthesis route.

Experimental Protocol (Illustrative):

  • N-Protection: To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature until the reaction is complete to yield N-Boc-3-hydroxypiperidine.

  • Etherification: To a solution of N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C. After hydrogen evolution ceases, add 4-chlorobenzyl chloride and allow the reaction to warm to room temperature.

  • Deprotection and Salt Formation: After workup and purification of the N-Boc protected ether, dissolve the compound in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.

Causality and Experimental Choices:

  • N-Protection: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent the secondary amine of the piperidine ring from reacting with the 4-chlorobenzyl chloride, which would lead to undesired N-alkylation. The Boc group is chosen for its stability under the basic conditions of the etherification and its ease of removal under acidic conditions.[2]

  • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride is used to ensure complete deprotonation of the hydroxyl group, forming the more nucleophilic alkoxide.[1] Anhydrous aprotic solvents like THF are essential to prevent quenching of the strong base and to facilitate the SN2 reaction.[1]

Trustworthiness and Validation:

This method is well-established and reliable for ether synthesis. The progress of each step can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product's identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for forming the ether linkage under milder, neutral conditions.[3][4] It involves the reaction of an alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] A key feature of this reaction is the inversion of stereochemistry at the alcohol center, although this is not relevant for the achiral 3-hydroxypiperidine.

Reaction Scheme:

Mitsunobu Reaction cluster_0 Step 1: N-Protection cluster_1 Step 2: Mitsunobu Etherification cluster_2 Step 3: Deprotection & Salt Formation 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine (Boc)₂O, Base N-Boc-3-((4-chlorobenzyl)oxy)piperidine N-Boc-3-((4-chlorobenzyl)oxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-((4-chlorobenzyl)oxy)piperidine 4-Chlorobenzyl alcohol, PPh₃, DEAD/DIAD This compound This compound N-Boc-3-((4-chlorobenzyl)oxy)piperidine->this compound HCl

Figure 2: General workflow for the Mitsunobu reaction route.

Experimental Protocol (Illustrative):

  • N-Protection: Prepare N-Boc-3-hydroxypiperidine as described in the Williamson ether synthesis protocol.

  • Mitsunobu Reaction: To a solution of N-Boc-3-hydroxypiperidine, 4-chlorobenzyl alcohol, and triphenylphosphine in an anhydrous solvent (e.g., THF) at 0 °C, add DEAD or DIAD dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection and Salt Formation: Following purification to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts, deprotect the Boc group and form the hydrochloride salt as previously described.

Causality and Experimental Choices:

  • Reagent Stoichiometry and Order of Addition: The stoichiometry of the Mitsunobu reagents is critical for achieving high yields. An excess of the phosphine and azodicarboxylate is often used. The order of addition can also be important; typically, the azodicarboxylate is added last to the mixture of the other reactants.

  • Byproduct Removal: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct.[5] These can be challenging to remove, often requiring careful chromatography.

Trustworthiness and Validation:

The Mitsunobu reaction is a highly reliable method for achieving ether formation with high yields under mild conditions.[5] However, careful monitoring is necessary to ensure the reaction goes to completion and to manage the purification process effectively.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers an operationally simple and often more environmentally friendly approach to ether synthesis.[6] This method facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate) by using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).

Reaction Scheme:

Phase-Transfer Catalysis cluster_0 Step 1: N-Protection cluster_1 Step 2: PTC Etherification cluster_2 Step 3: Deprotection & Salt Formation 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine (Boc)₂O, Base N-Boc-3-((4-chlorobenzyl)oxy)piperidine N-Boc-3-((4-chlorobenzyl)oxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-((4-chlorobenzyl)oxy)piperidine 4-Chlorobenzyl chloride, NaOH (aq), TBAB This compound This compound N-Boc-3-((4-chlorobenzyl)oxy)piperidine->this compound HCl

Figure 3: General workflow for the Phase-Transfer Catalysis route.

Experimental Protocol (Illustrative):

  • N-Protection: Prepare N-Boc-3-hydroxypiperidine as previously described.

  • PTC Etherification: To a biphasic mixture of a solution of N-Boc-3-hydroxypiperidine and 4-chlorobenzyl chloride in an organic solvent (e.g., toluene) and an aqueous solution of a strong base (e.g., sodium hydroxide), add a catalytic amount of a phase-transfer catalyst (e.g., TBAB). Stir the mixture vigorously at an appropriate temperature until the reaction is complete.

  • Deprotection and Salt Formation: After phase separation, workup, and purification of the organic layer, proceed with the deprotection and hydrochloride salt formation as described in the previous methods.

Causality and Experimental Choices:

  • Catalyst Selection: The choice of the phase-transfer catalyst is crucial for the efficiency of the reaction. Quaternary ammonium salts with good solubility in both aqueous and organic phases are typically effective.

  • Reaction Conditions: Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the transfer of the alkoxide from the aqueous to the organic phase. The concentration of the base and the reaction temperature are also important parameters to optimize.

Trustworthiness and Validation:

PTC is a well-established technique in industrial organic synthesis. Its progress can be monitored by analyzing samples from the organic phase using TLC or GC-MS. The robustness of this method often allows for easier scale-up compared to methods requiring strictly anhydrous conditions.

Conclusion

The choice of the synthetic route for this compound depends on the specific requirements of the researcher or organization.

  • The Williamson ether synthesis is a cost-effective and straightforward method, making it suitable for large-scale production, provided that the N-protection and deprotection steps are efficient.

  • The Mitsunobu reaction offers high yields under mild conditions, which can be advantageous for sensitive substrates. However, the high cost of reagents and the challenges associated with byproduct removal may limit its applicability on an industrial scale.[5]

  • Phase-transfer catalysis presents a practical and often greener alternative, avoiding the need for anhydrous solvents and strong, hazardous bases like sodium hydride. Its operational simplicity and scalability make it an attractive option for both laboratory and industrial settings.

Ultimately, a careful evaluation of the trade-offs between cost, yield, scalability, and operational complexity will guide the selection of the optimal synthetic strategy.

References

Establishing Reproducibility in the Synthesis and Purification of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal reproducibility of experimental results is the bedrock of scientific integrity. For novel compounds like 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride, a key building block in medicinal chemistry, establishing a robust and verifiable protocol for its synthesis and purification is paramount. The seemingly minor variations in protocol can lead to significant deviations in yield, purity, and ultimately, biological activity, compromising the validity of downstream research.

This guide provides an in-depth technical comparison of methodologies to synthesize and purify this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal reasoning behind experimental choices. We will explore a reliable synthetic route and critically compare two common purification techniques—recrystallization and flash column chromatography. Each step is supported by a rigorous analytical validation workflow, creating a self-validating system to ensure the highest degree of confidence in the final product.

I. Synthetic Pathway: The Williamson Ether Synthesis

The most logical and widely applicable method for constructing the ether linkage in this compound is the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. For this specific target, the reaction between the sodium salt of 3-hydroxypiperidine (the nucleophile) and 4-chlorobenzyl chloride (the electrophile) is the preferred route. This pathway is chosen to minimize side reactions; using a primary benzylic halide like 4-chlorobenzyl chloride is ideal for an S(_N)2 reaction, as it is sterically unhindered and less prone to elimination reactions that can occur with secondary or tertiary halides.

Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 3-Hydroxypiperidine I1 Sodium 3-piperidinyloxide R1->I1 Deprotonation (THF) R2 Sodium Hydride (NaH) R2->I1 Deprotonation (THF) R3 4-Chlorobenzyl chloride P1 3-((4-Chlorobenzyl)oxy)piperidine (Free Base) R3->P1 SN2 Attack I1->P1 SN2 Attack P2 NaCl P4 Final Product: This compound P1->P4 Salt Formation P3 HCl in Ether

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Synthesis Protocol
  • Alkoxide Formation: To a stirred solution of 3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Causality: Anhydrous THF is used as it is a polar aprotic solvent that readily dissolves the reactants but does not interfere with the highly reactive alkoxide intermediate. The reaction is conducted at 0 °C to control the exothermic reaction of NaH with the alcohol and the subsequent evolution of hydrogen gas.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of gas evolution indicates the complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous THF dropwise over 30 minutes.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the valuable alkoxide intermediate. Dropwise addition at low temperature helps to manage the exothermicity of the S(_N)2 reaction.

  • Completion and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether and cool to 0 °C. Add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.

    • Causality: Conversion to the hydrochloride salt facilitates purification as it is typically a stable, crystalline solid, which is easier to handle than the free base oil.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. This yields the crude this compound.

II. Purification Methodologies: A Head-to-Head Comparison

The choice of purification method is a critical determinant of the final product's purity and the overall efficiency of the process. Here, we compare recrystallization and flash column chromatography for the purification of the crude hydrochloride salt.

ParameterRecrystallizationFlash Column Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of components between a stationary phase and a mobile phase.
Typical Purity High (>99.5% achievable with multiple recrystallizations).[1][2]Good to High (98-99.5%), dependent on resolution.
Yield Variable, can have losses in the mother liquor. Typically 70-90%.Generally higher recovery, typically >85-95%.
Scalability Excellent; easily scalable to multi-kilogram quantities.[3]Limited; becomes costly and cumbersome at large scales.[1]
Time Efficiency Can be time-consuming due to multiple cycles of heating, cooling, and drying.Faster for small to medium scales (a few hours).[1]
Cost-Effectiveness Low cost, requires only solvents and standard glassware.[3]Higher cost due to silica gel, large solvent volumes, and specialized equipment.[1]
Best For Crystalline solids, large-scale production, achieving very high purity.Oily products, complex mixtures with similar solubility profiles, small-scale purification.
Method A: Purification by Recrystallization

Recrystallization is the method of choice for obtaining highly pure crystalline material, which is ideal for a hydrochloride salt.[1][2] The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Solvent Selection: Place a small amount of the crude salt in a test tube and test various solvents. A mixture of isopropanol and diethyl ether is a good starting point for hydrochloride salts.[4]

  • Dissolution: In a flask, add the minimum amount of hot isopropanol to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, followed by cold diethyl ether. Dry the purified crystals under high vacuum.

Method B: Purification by Flash Column Chromatography

While the target compound is a salt, chromatography is typically performed on the free base to ensure better mobility on silica gel. The purified free base would then be converted back to the hydrochloride salt.

  • Neutralization: Dissolve the crude hydrochloride salt in water and basify to pH >10 with 1M NaOH. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude free base.

  • Stationary Phase: Prepare a silica gel column using a slurry packing method with hexane.

  • Mobile Phase: A gradient of ethyl acetate in hexane is a suitable starting point. A typical gradient might be 0% to 50% ethyl acetate over 20 column volumes.

  • Loading and Elution: Dissolve the crude free base in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column. Elute the column with the solvent gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation and Salt Formation: Combine the pure fractions and concentrate under reduced pressure. Dissolve the resulting pure oil in diethyl ether and form the hydrochloride salt as described in the synthesis protocol (Step 6).

III. A Self-Validating System: The Analytical Workflow

To establish the reproducibility of the experiment, a rigorous analytical workflow must be employed to confirm the identity, purity, and integrity of the final product, regardless of the purification method used.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_results Confirmation Start Final Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC-UV Start->HPLC EA Elemental Analysis Start->EA R1 Structural Confirmation NMR->R1 R2 Molecular Weight MS->R2 R3 Purity >99% HPLC->R3 R4 Empirical Formula & Salt Stoichiometry EA->R4

Caption: A comprehensive workflow for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR Protocol: Dissolve ~5-10 mg of the sample in DMSO-d(_6).

    • Causality: DMSO-d(_6) is used as it effectively dissolves hydrochloride salts and its solvent peak does not typically overlap with key signals. The acidic N-H proton of the piperidinium ion is often observable in DMSO.

    • Expected Signals:

      • Aromatic Protons: Two doublets in the ~7.4-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

      • Benzylic Protons (-O-CH₂-Ar): A singlet around 4.5 ppm.

      • Piperidine Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The proton on the carbon bearing the oxygen (C3-H) will be shifted downfield (~3.5-4.0 ppm).

      • Piperidinium Protons (N-H): A broad signal, typically downfield (>9.0 ppm), confirming the presence of the hydrochloride salt.

  • ¹³C NMR Protocol: Dissolve ~20-30 mg of the sample in DMSO-d(_6).

    • Expected Signals:

      • Aromatic Carbons: Signals between ~128-138 ppm. The carbon attached to the chlorine will be at ~132 ppm, and the ipso-carbon of the benzyl group at ~137 ppm.

      • Benzylic Carbon (-O-CH₂-Ar): A signal around 70 ppm.[5][6]

      • Piperidine Carbons: Signals in the aliphatic region, typically between ~20-60 ppm. The carbon attached to the oxygen (C3) will be the most downfield in this group, around 75 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for assessing the purity of the final compound.

  • HPLC Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient would be 10% to 90% acetonitrile over 15 minutes.

      • Causality: A C18 column separates compounds based on hydrophobicity. The water/acetonitrile mobile phase is standard for reversed-phase. TFA is added as an ion-pairing agent to improve the peak shape of the basic piperidine moiety and to ensure consistent protonation.[1][7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

      • Causality: The chlorobenzyl group contains a chromophore that absorbs UV light, making it suitable for UV detection. 225 nm is a common wavelength for detecting aromatic systems.

    • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 10% acetonitrile/water) at a concentration of ~1 mg/mL.

    • Acceptance Criteria: A reproducible batch should show a purity of >99.0% by peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The analysis is typically performed on the free base.

  • MS Protocol: Use electrospray ionization (ESI) in positive ion mode. The sample, after neutralization, will be directly infused or analyzed via LC-MS.

    • Expected Result: A prominent ion corresponding to [M+H]

      for the free base (C(_12)H(_16)ClNO). The expected monoisotopic mass is 225.09.

Elemental Analysis

Elemental analysis provides the definitive confirmation of the empirical formula and the stoichiometry of the hydrochloride salt.

  • Elemental Analysis Protocol: The sample is subjected to combustion analysis to determine the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).

    • Expected Result for C(_12)H(_17)Cl(_2)NO (the hydrochloride salt):

      • C: 58.55%

      • H: 6.96%

      • Cl: 28.80%

      • N: 5.69%

    • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values. A correct chlorine percentage is crucial for confirming the 1:1 stoichiometry of the salt.[3]

IV. Conclusion

Establishing the reproducibility of experiments involving this compound is not merely a matter of following a recipe. It requires a deep understanding of the underlying chemical principles, from the selection of an optimal synthetic route to the critical evaluation of purification strategies. The Williamson ether synthesis provides a reliable method for its construction. While both recrystallization and column chromatography can yield pure material, recrystallization is superior for achieving the highest purity on a scalable basis, a key consideration for pharmaceutical development.

Ultimately, true reproducibility is demonstrated through a rigorous, multi-pronged analytical validation. The combination of NMR for structural elucidation, HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and elemental analysis for stoichiometric verification forms a self-validating system. By implementing this comprehensive approach, researchers can ensure the consistency and reliability of their material, thereby guaranteeing the integrity and validity of their scientific findings.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final step—proper disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the disposal of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedure.

Our core philosophy is that a well-informed scientist is a safe scientist. Understanding the why behind these protocols empowers you to make sound decisions, ensuring a self-validating system of safety within your laboratory.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal action is taken, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a substituted piperidine derivative. The piperidine moiety is a common structural element in many pharmaceuticals, but the overall hazard profile is influenced by its substituents—in this case, a chlorobenzyl ether group and its formulation as a hydrochloride salt.

A Safety Data Sheet (SDS) for a closely related analog, 3-((3-Chlorobenzyl)oxy)piperidine hydrochloride, provides critical hazard information that serves as a reliable proxy for risk assessment.[1]

Table 1: GHS Hazard Profile

Hazard Class Pictogram Signal Word Hazard Statement
Skin Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation.[1]
Eye Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation.[1]

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |

Key Scientific Insights:

  • Chlorinated Organic Compound: The presence of a chlorine atom on the benzyl ring places this compound in the category of halogenated organic compounds. This is a crucial classification for waste disposal, as halogenated waste streams have specific disposal requirements and are often more costly to manage than non-halogenated streams.[2] Improper mixing can lead to significant regulatory and financial consequences for your institution.

  • Piperidine Moiety: The piperidine ring is a heterocyclic amine. While this specific derivative's toxicity is not fully characterized, parent piperidines can be toxic and corrosive.[3][4]

  • Hydrochloride Salt: The hydrochloride form generally increases water solubility. While this might seem to suggest aqueous disposal, this is strictly prohibited.[5][6] The compound's organic structure and hazard profile override its solubility. Do not empty into drains.[1][5]

Part 2: The Regulatory Landscape: EPA and RCRA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Improper disposal is not just a safety lapse; it can lead to severe environmental contamination, substantial fines, and legal penalties.[7]

This compound must be treated as a hazardous waste . It cannot be disposed of in regular trash or down the sewer system.[7] As a chlorinated organic compound, it may fall under the EPA's "F-listed" wastes if it is part of a spent solvent mixture, which are wastes from non-specific sources.[2]

For academic institutions, EPA 40 CFR Part 262, Subpart K, provides alternative, more flexible requirements for managing hazardous waste in laboratories, emphasizing safe storage and regular clean-outs.[7][8]

Part 3: Disposal Workflow and Step-by-Step Protocol

The following workflow provides a logical sequence for the safe handling and disposal of this compound from the point of generation to its final removal from your laboratory.

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Characterization & Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Accumulation & Disposal gen Waste Generation (Unused solid, solution, or contaminated labware) char Characterize Waste Stream gen->char Initiate Disposal solid_cont 1. Select chemically compatible, leak-proof solid waste container. char->solid_cont Pure Solid or Contaminated PPE liquid_cont 1. Select chemically compatible, leak-proof liquid waste container. 2. Designate as 'Halogenated Organic Waste'. char->liquid_cont Solution in Organic Solvent sharps_cont 1. Select puncture-proof sharps container. char->sharps_cont Contaminated Needles/Pipettes label_node 2. Affix 'HAZARDOUS WASTE' label. 3. Write full chemical name: '3-((4-Chlorobenzyl)oxy)piperidine HCl'. 4. Add generator contact information. solid_cont->label_node liquid_cont->label_node sharps_cont->label_node saa Transfer waste to container (in fume hood, with PPE) label_node->saa store Store sealed container in designated Satellite Accumulation Area (SAA) saa->store pickup Contact EHS for pickup by approved waste vendor store->pickup

Caption: Disposal Decision Workflow

Experimental Protocol: Waste Handling and Disposal

Objective: To safely collect, label, and store waste this compound for final disposal by a certified vendor.

Materials:

  • Appropriate hazardous waste container (chemically compatible, leak-proof, with a secure lid).[9]

  • "Hazardous Waste" labels.[10][11]

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[1]

Procedure:

  • Perform a Risk Assessment: Before handling the waste, review this guide and the compound's SDS. Ensure you are aware of all hazards.

  • Don Appropriate PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Work in a Ventilated Area: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Select the Correct Waste Container:

    • For pure solid compound or contaminated items (e.g., weighing paper, gloves), use a designated solid waste container with a secure lid.

    • For solutions, use a liquid waste container designated specifically for halogenated organic waste .[2] Ensure the container material is compatible with the solvent used.

    • Causality Check: Segregating halogenated from non-halogenated waste is critical.[2] Halogenated compounds require high-temperature incineration with specific scrubbers to neutralize acidic gases (like HCl) produced during combustion. Mixing streams complicates and increases the cost of disposal for the entire container.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[11] Clearly write the following:

    • The words "Hazardous Waste".[10]

    • The full, unabbreviated chemical name: "this compound".

    • The name and contact information of the waste generator (your lab/PI).

  • Transfer the Waste: Carefully transfer the chemical waste into the labeled container. Avoid creating dust if it is a solid. For liquids, use a funnel to prevent spills. Securely close the container lid immediately after the transfer.[9]

  • Store in a Satellite Accumulation Area (SAA):

    • Place the sealed container in a designated SAA within your laboratory. The SAA must be at or near the point of generation and under the control of the operator.[10]

    • Ensure the SAA is away from drains and incompatible chemicals are segregated.[9]

  • Arrange for Disposal: Once the container is full or you are discontinuing the project, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for the waste to be picked up by a licensed hazardous waste disposal company for final, approved disposal.[7] The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant".[1]

Part 4: Emergency Procedures - Spills and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Remove all sources of ignition.[1]

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels for large spills.

  • Collect the contaminated absorbent material and place it into a labeled hazardous waste container for disposal.[1]

  • Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research from start to finish.

References

A Guide to Personal Protective Equipment for Handling 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS No. 1185301-25-0). The recommendations herein are synthesized from an analysis of the compound's structural components—a chlorinated benzyl group and a piperidine hydrochloride moiety—and are grounded in established chemical safety principles.

The core principle guiding this protocol is the minimization of exposure risk. Given that the toxicological properties of this specific compound have not been fully investigated, a conservative approach based on the known hazards of its constituent parts is both prudent and necessary.[1]

Hazard Assessment: A Structural Approach

To determine the appropriate level of protection, we must infer the potential hazards of this compound by examining its primary structural components:

  • Piperidine Hydrochloride: The parent compound, piperidine, is classified as toxic in contact with skin or if inhaled, and harmful if swallowed.[2][3] It is known to cause severe skin burns and eye damage.[2][3][4] The hydrochloride salt form is a solid, which can present an inhalation hazard as a dust.[1] Piperidine hydrochloride is categorized as toxic if swallowed.[1][5]

  • Chlorinated Aromatic Moiety: The presence of a 4-chlorobenzyl group introduces hazards associated with halogenated organic compounds. Such compounds can cause skin, eye, and respiratory irritation.[6] Upon combustion, they can also release highly toxic fumes such as hydrogen chloride gas, nitrogen oxides (NOx), and carbon monoxide.[1]

Based on this analysis, this compound should be handled as a substance that is potentially toxic if ingested or inhaled, and capable of causing serious skin and eye irritation or damage.

Core PPE Requirements

All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[7] The following table summarizes the mandatory PPE for all procedures involving this compound.

PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile or Neoprene Gloves (minimum 14 mils thickness)Provides resistance against bases, oils, and many solvents.[8][9] Essential for preventing dermal absorption, as piperidine derivatives can be toxic upon skin contact.[2][3] Double-gloving is recommended for extended procedures.
Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldGoggles with indirect ventilation protect against dust particles and splashes.[8] A face shield worn over goggles is required when handling larger quantities or during procedures with a high splash risk, protecting the entire face.[10][11]
Body Protection Flame-Retardant Laboratory Coat & Chemical-Resistant ApronA flame-retardant lab coat provides a primary barrier. A chemical-resistant apron (e.g., PVC or neoprene) should be worn over the lab coat to protect against spills of this potentially corrosive and toxic substance.[8]
Respiratory Protection Air-Purifying Respirator (APR) with Particulate Filter (P100) and Organic Vapor/Acid Gas CartridgesRequired if there is a risk of generating dust or aerosols outside of a fume hood. The P100 filter protects against solid particulates, while the cartridge addresses vapors from the organic structure and potential HCl off-gassing.[7][9][12]
Foot Protection Closed-toe, Chemical-Resistant ShoesProtects feet from spills. Exposed skin on the feet is unacceptable in a laboratory setting where this compound is handled.[7]

Procedural Guidance: Donning and Doffing Protocols

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Protocol (Step-by-Step)
  • Footwear Check: Confirm you are wearing appropriate closed-toe shoes.

  • Lab Coat/Apron: Put on the laboratory coat, ensuring it is fully buttoned. Secure the chemical-resistant apron over the coat.

  • Respiratory Protection (if required): Perform a seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on safety goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Protocol (Step-by-Step)

This protocol is designed to move from most contaminated to least contaminated, protecting the user.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield/Goggles: Remove the face shield and goggles from the back of the head forward to avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unbutton the lab coat and remove the apron and coat by folding them away from the body, ensuring the exterior does not touch your street clothes.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[5]

Operational and Disposal Plans

Engineering Controls
  • Primary Containment: All weighing and handling of the solid compound must occur in a certified chemical fume hood to control dust and potential vapors.[7]

  • Ventilation: Ensure adequate ventilation in the laboratory, with negative pressure relative to adjacent areas.

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: If safe to do so, prevent the spread of the spill using absorbent material appropriate for chemical spills. Do not use combustible materials like paper towels.

  • PPE: Don the full set of recommended PPE, including respiratory protection, before re-entering the area.

  • Neutralization/Cleanup: For small spills, cover with a chemical absorbent. For larger spills, follow your institution's hazardous material spill response procedure.

  • Disposal: Collect all contaminated materials in a clearly labeled, sealed container for hazardous waste disposal.[13]

Disposal Plan
  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste. Do not empty into drains or flush into the sewer system.[1] Follow all local, state, and federal regulations.

  • Contaminated PPE: All disposable PPE (gloves, aprons) must be treated as hazardous waste and disposed of in a designated, sealed waste container. Reusable PPE (face shields, goggles) must be decontaminated thoroughly before reuse.

Visual Workflow for Safe Handling

The following diagram outlines the complete workflow for safely handling this compound.

G cluster_handling Handling Phase Risk_Assessment 1. Assess Hazards (Toxic, Irritant, Dust) Select_PPE 2. Select Appropriate PPE (Gloves, Goggles, Coat, etc.) Risk_Assessment->Select_PPE Don_PPE 3. Don PPE (Correct Sequence) Select_PPE->Don_PPE Chemical_Handling 4. Chemical Handling (Inside Fume Hood) Don_PPE->Chemical_Handling Doff_PPE 5. Doff PPE (Contamination Avoidance) Chemical_Handling->Doff_PPE Decontaminate 6. Decontaminate Workspace & Reusable PPE Doff_PPE->Decontaminate Waste_Disposal 7. Dispose of Waste (Chemical & Contaminated PPE) Decontaminate->Waste_Disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.